(S)-(-)-2-Bromopropionic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-bromopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONMFXREYOKQTI-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348997 | |
| Record name | S-2-Bromopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32644-15-8 | |
| Record name | (2S)-2-Bromopropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32644-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopropionic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032644158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-2-Bromopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-2-Bromopropionic Acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOPROPIONIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TD3XQN5MG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-(-)-2-Bromopropionic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-2-Bromopropionic acid is a valuable chiral building block extensively utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its stereospecific nature makes it a crucial intermediate for introducing chirality in a controlled manner, leading to the synthesis of enantiomerically pure compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, supplemented with detailed experimental protocols and visualizations to aid researchers in their scientific endeavors.
Core Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₃H₅BrO₂ | [1][2][3] |
| Molecular Weight | 152.97 g/mol | [1][3] |
| Appearance | Colorless, red or green clear liquid | [2] |
| Melting Point | -35 °C | [2][3] |
| Boiling Point | 94 °C at 11 mmHg; 78 °C at 4 mmHg | [2][3] |
| Density | 1.696 - 1.7 g/mL at 20 °C | [2][3] |
| Refractive Index (n20/D) | 1.470 - 1.48 | [2][3] |
| Optical Rotation ([α]20/D) | -25° to -29° (neat) | [2][3] |
| CAS Number | 32644-15-8 | [2][3] |
| PubChem CID | 642232 | [4] |
| InChI Key | MONMFXREYOKQTI-REOHCLBHSA-N | [3][4] |
| SMILES | C--INVALID-LINK--C(O)=O | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Features |
| ¹H NMR | The proton NMR spectrum typically shows a quartet for the methine proton (CH) coupled to the methyl protons, and a doublet for the methyl protons (CH₃) coupled to the methine proton. The carboxylic acid proton (COOH) appears as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methine carbon attached to the bromine, and the methyl carbon. |
| IR | The infrared spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch of the carbonyl group, and absorptions corresponding to C-H and C-Br bonds. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and a carboxyl group. |
Synthesis of this compound
The synthesis of enantiomerically pure this compound is typically achieved through the resolution of a racemic mixture of 2-bromopropionic acid. The racemic acid can be synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction.
Experimental Protocol: Synthesis of Racemic 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction
This protocol describes the synthesis of racemic 2-bromopropionic acid from propionic acid.
Materials:
-
Propionic acid
-
Red phosphorus
-
Bromine
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 50 g of dry propionic acid and 7.6 g of dry amorphous red phosphorus.[4]
-
Slowly add 66.7 g of bromine from the dropping funnel. After the initial addition, gently warm the mixture to 40-50 °C.[4]
-
Continue the slow addition of another 100 g of bromine.[4]
-
Once the addition is complete, gently reflux the mixture for 2 hours.[4]
-
After reflux, distill the mixture at atmospheric pressure to obtain 2-bromopropionyl bromide, which boils at approximately 154 °C.[4]
-
To hydrolyze the 2-bromopropionyl bromide, add one and one-third equivalents of water and stir the mixture under a reflux condenser, cooling with an ice-water bath until a homogeneous solution is formed.[4]
-
Complete the hydrolysis by warming the reaction mixture for 90 minutes.[4]
-
Cool the crude 2-bromopropionic acid solution to room temperature and extract it with several portions of diethyl ether.[4]
-
Dry the combined ether extracts over anhydrous sodium sulfate.[4]
-
Remove the ether by evaporation. The resulting crude 2-bromopropionic acid can be further purified by vacuum distillation, collecting the fraction boiling at 124 °C under a pressure of 18-19 mmHg.[4]
Diagram: Hell-Volhard-Zelinsky Reaction Mechanism
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of 2-bromopropionic acid.
Experimental Protocol: Resolution of Racemic 2-Bromopropionic Acid
This protocol outlines the resolution of racemic 2-bromopropionic acid using a chiral resolving agent, such as (S)-(-)-1-phenethylamine, to obtain the (S)-enantiomer.
Materials:
-
Racemic 2-bromopropionic acid
-
(S)-(-)-1-phenethylamine
-
Suitable solvent (e.g., ethanol, water)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Beakers, flasks, and filtration apparatus
Procedure:
-
Dissolve the racemic 2-bromopropionic acid in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent, (S)-(-)-1-phenethylamine. This will form a pair of diastereomeric salts: (S)-acid-(S)-amine and (R)-acid-(S)-amine.
-
Due to their different physical properties, one of the diastereomeric salts will be less soluble and will precipitate out of the solution upon cooling or solvent evaporation. The (S,S) salt is often the less soluble one.
-
Collect the precipitated diastereomeric salt by filtration.
-
Recrystallize the salt from a suitable solvent to improve its diastereomeric purity.
-
To recover the this compound, treat the purified diastereomeric salt with an acid, such as dilute hydrochloric acid. This will protonate the amine, making it water-soluble, and liberate the free carboxylic acid.
-
Extract the this compound with an organic solvent like diethyl ether.
-
Dry the organic extract and evaporate the solvent to obtain the enantiomerically enriched this compound.
-
The enantiomeric excess (ee) of the final product should be determined using techniques like chiral HPLC or by measuring its optical rotation.
Diagram: Chiral Resolution Workflow
Caption: General workflow for the chiral resolution of racemic 2-bromopropionic acid.
Applications in Drug Development and Organic Synthesis
This compound is a versatile chiral building block with significant applications in the pharmaceutical and chemical industries.[2]
-
Synthesis of Chiral Pharmaceuticals: It serves as a key starting material or intermediate in the synthesis of various enantiomerically pure active pharmaceutical ingredients (APIs).[2] Its stereocenter is often incorporated into the final drug molecule, which is crucial for therapeutic efficacy and reducing side effects.
-
Synthesis of α-Amino Acids: It can be used in the synthesis of non-natural α-amino acids, which are important components of peptidomimetics and other biologically active molecules.
-
Agrochemicals: It is also employed in the production of chiral agrochemicals, such as herbicides and fungicides, where stereochemistry can significantly impact their activity and environmental profile.[2]
Safety and Handling
This compound is a corrosive and toxic substance that requires careful handling.
-
Hazards: It is harmful if swallowed and causes severe skin burns and eye damage.[3][4]
-
Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases and oxidizing agents.[3][6]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5] If inhaled, move to fresh air.[5] If swallowed, do not induce vomiting and seek immediate medical attention.[5]
This technical guide provides a foundational understanding of the chemical properties, synthesis, and applications of this compound. Researchers are encouraged to consult the cited literature for further details and to always adhere to strict safety protocols when handling this chemical.
References
- 1. EP0206436A2 - Enzymatic production of optical isomers of 2-halopropionic acids - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 5. CN1126728C - Preparation of S-Ibuprofen - Google Patents [patents.google.com]
- 6. murov.info [murov.info]
- 7. CN101104861B - Method for preparing S-ibuprofen and S-ibuprofen ester by biological catalysis - Google Patents [patents.google.com]
An In-depth Technical Guide to (S)-(-)-2-Bromopropionic Acid (CAS: 32644-15-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-Bromopropionic acid, with the Chemical Abstracts Service (CAS) number 32644-15-8, is a valuable chiral building block in organic synthesis.[1] As a derivative of propionic acid, it features a bromine atom at the alpha position, conferring significant reactivity and utility in the synthesis of a wide array of more complex molecules. Its specific (S)-stereochemistry makes it particularly crucial for the enantioselective synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where stereoisomerism dictates biological activity.[1]
This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis, spectroscopic data for its characterization, and its key applications in research and development.
Physicochemical Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[1] It is soluble in various organic solvents such as acetone, chloroform, dichloromethane, and ethyl acetate.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 32644-15-8 | [1] |
| Molecular Formula | C₃H₅BrO₂ | [1] |
| Molecular Weight | 152.97 g/mol | [1][2] |
| Appearance | Clear colorless to pale yellow liquid | [1] |
| Melting Point | -35 °C | [1] |
| Boiling Point | 78 °C at 4 mmHg | [1][2] |
| Density | 1.696 g/mL at 20 °C | [1][2] |
| Refractive Index (n20/D) | 1.475 | [1] |
| Optical Rotation ([α]20/D) | -25° (neat) | [2] |
| Flash Point | 102 °C (215.6 °F) - closed cup | [1] |
| Solubility | Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [1] |
| pKa | 3.00 ± 0.10 (Predicted) | [1] |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are summarized below.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (300 MHz, CDCl₃) | δ 11.50 (s, 1H, COOH), 4.41 (q, J=6.9 Hz, 1H, CH), 1.86 (d, J=6.9 Hz, 3H, CH₃) | |
| ¹³C NMR | δ 174.9 (C=O), 40.1 (CH-Br), 21.7 (CH₃) | [3] |
| IR (Infrared) Spectrum | Key Peaks (cm⁻¹): 2980 (O-H stretch, carboxylic acid), 1720 (C=O stretch), 1210 (C-O stretch), 650 (C-Br stretch) | [4][5][6] |
| Mass Spectrum (Electron Ionization) | m/z: 152 (M+), 107, 73, 45 | [7] |
Experimental Protocols
The synthesis of 2-bromopropionic acid can be achieved through different routes. The Hell-Volhard-Zelinsky reaction on propionic acid yields the racemic mixture, while a stereospecific route starting from L-alanine is employed for the synthesis of the (S)-enantiomer.
Synthesis of Racemic 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction
This method involves the alpha-bromination of propionic acid using bromine and a phosphorus catalyst.
Experimental Workflow for Hell-Volhard-Zelinsky Reaction
Caption: Workflow for the synthesis of racemic 2-bromopropionic acid.
Detailed Methodology:
-
To a round-bottom flask equipped with a dropping funnel and a reflux condenser, add dry propionic acid and a catalytic amount of red phosphorus.
-
Slowly add bromine from the dropping funnel. The reaction is initiated by gentle warming to 40-50 °C.
-
After the initial reaction subsides, add the remaining bromine and gently reflux the mixture for 2 hours.
-
Distill the reaction mixture to obtain 2-bromopropionyl bromide.
-
Hydrolyze the 2-bromopropionyl bromide by adding water and stirring.
-
Extract the crude 2-bromopropionic acid with diethyl ether.
-
Dry the ethereal solution over anhydrous sodium sulfate.
-
Remove the ether by evaporation.
-
Purify the final product by fractional distillation under reduced pressure to yield racemic 2-bromopropionic acid.
Synthesis of this compound from L-Alanine
This stereospecific method utilizes the diazotization of the amino group of L-alanine followed by substitution with bromide.
Experimental Workflow for Synthesis from L-Alanine
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Dissolve L-alanine in an aqueous solution of hydrobromic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for a specified period.
-
Allow the mixture to warm to room temperature.
-
Extract the product into diethyl ether.
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude this compound, which can be further purified by distillation.
Applications in Research and Drug Development
This compound is a cornerstone for the introduction of a chiral propionic acid moiety in the synthesis of complex target molecules.
-
Pharmaceutical Synthesis: Its most prominent application is as an intermediate in the synthesis of pharmaceuticals. It is notably used in the preparation of structural analogs of hemiasterlins, which are potent antimitotic agents with potential as anticancer drugs.[5][8] The precise stereochemistry of the starting material is critical for the biological activity of the final compound.
-
Agrochemicals: It serves as a building block in the development of new pesticides and herbicides, where specific stereoisomers often exhibit enhanced efficacy and reduced environmental impact.
-
Chiral Reagents: It is also used in analytical chemistry as a chiral derivatizing agent for the enantiomeric resolution of other chiral molecules by techniques such as NMR spectroscopy.[1][2]
-
Biochemical Research: In biochemical studies, it can be used to investigate enzyme mechanisms and metabolic pathways, particularly those involving haloalkanoic acids.
Safety and Handling
This compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound (CAS: 32644-15-8) is a fundamentally important chiral synthon with broad applications in organic chemistry. Its well-defined physicochemical and spectroscopic properties, coupled with established synthetic protocols, make it a reliable and versatile reagent for researchers and professionals in drug discovery and development. The ability to introduce a specific stereocenter is invaluable for the creation of enantiomerically pure compounds, which is a critical aspect of modern pharmaceutical and agrochemical research.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 32644-15-8 [chemicalbook.com]
- 3. 2-Bromopropionic acid, (S)- | C3H5BrO2 | CID 642232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(32644-15-8) IR Spectrum [chemicalbook.com]
- 5. 2-Bromopropionic acid | C3H5BrO2 | CID 11729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromopropanoic acid [webbook.nist.gov]
- 7. 2-Bromopropanoic acid [webbook.nist.gov]
- 8. 2-Bromopropanoic acid [webbook.nist.gov]
Technical Guide: (S)-(-)-2-Bromopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental physicochemical properties of (S)-(-)-2-Bromopropionic acid, a chiral building block significant in organic synthesis and pharmaceutical development.[1] Its utility in creating enantiomerically pure compounds makes it a valuable component in the synthesis of various biologically active molecules, including antimitotic tripeptides with potential as antitumor agents.[1][2]
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Weight | 152.97 g/mol [2][3][4][5] |
| Molecular Formula | C₃H₅BrO₂[2][3][4][5] |
| CAS Number | 32644-15-8[4] |
| Density | 1.696 g/mL at 20 °C[5][6] |
| Melting Point | -35 °C[1][6] |
| Boiling Point | 78 °C at 4 mmHg[6] |
| Appearance | Slightly Yellow Clear Liquid[4] or Colorless, red or green clear liquid[1] |
| Purity | ≥ 98%[1] |
| Refractive Index | n20/D 1.470 |
| Optical Rotation | [α]20/D −25°, neat |
Molecular Structure
The molecular structure of this compound is illustrated below. The stereochemistry at the second carbon is of the (S) configuration.
Caption: Chemical structure of this compound.
Determination of Molecular Weight
The molecular weight of a compound such as this compound is a fundamental property calculated from its molecular formula and the atomic weights of its constituent elements. It is not determined through experimental protocols involving signaling pathways.
The workflow for determining the molecular weight is as follows:
-
Identify the Molecular Formula : The molecular formula for this compound is C₃H₅BrO₂.[2][3][4][5]
-
Determine the Atomic Weights : The standard atomic weights of the constituent elements are:
-
Carbon (C): ~12.011 amu
-
Hydrogen (H): ~1.008 amu
-
Bromine (Br): ~79.904 amu
-
Oxygen (O): ~15.999 amu
-
-
Calculate the Molecular Weight : The molecular weight is the sum of the atomic weights of all atoms in the molecule:
-
(3 * 12.011) + (5 * 1.008) + (1 * 79.904) + (2 * 15.999) = 152.97 g/mol
-
The process is a straightforward calculation based on the established chemical formula.
Caption: Workflow for calculating molecular weight.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 2-Bromopropionic acid, (S)- | C3H5BrO2 | CID 642232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-2-Bromopropionic acid | CymitQuimica [cymitquimica.com]
- 5. (S)-2-Bromopropionic acid | 32644-15-8 | FB19309 [biosynth.com]
- 6. This compound | 32644-15-8 [chemicalbook.com]
An In-depth Technical Guide to (S)-(-)-2-Bromopropionic Acid: A Core Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-2-Bromopropionic acid is a crucial chiral building block in modern organic and medicinal chemistry. Its stereogenic center, bearing a bromine atom, offers a versatile handle for a variety of stereospecific transformations, making it an invaluable precursor in the asymmetric synthesis of complex molecules, particularly pharmaceuticals. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and characterization are provided, alongside a summary of its key physical and spectroscopic data.
Structure and Chemical Identity
This compound, also known as (2S)-2-bromopropanoic acid, is a carboxylic acid with a bromine atom at the alpha position. The "(S)" designation indicates the stereochemical configuration at the chiral carbon, and the "(-)" signifies its levorotatory optical activity.
Chemical Structure:
Molecular Formula: C₃H₅BrO₂[1]
InChI Key: MONMFXREYOKQTI-REOHCLBHSA-N[2]
SMILES: C--INVALID-LINK--C(O)=O[2]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference.
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Weight | 152.97 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Melting Point | -35 °C | [2] |
| Boiling Point | 78 °C at 4 mmHg | [2] |
| Density | 1.696 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.470 | [2] |
| Specific Optical Rotation ([α]20/D) | -25° (neat) | [2] |
| CAS Number | 32644-15-8 | [1][2] |
Table 2: Spectroscopic Data
| Spectroscopy | Data Interpretation | Reference(s) |
| ¹H NMR (CDCl₃, 300 MHz) | δ 1.86 (d, 3H, J=6.9 Hz, CH₃), 4.41 (q, 1H, J=6.9 Hz, CHBr), 11.5 (s, 1H, COOH) | [3] |
| ¹³C NMR | δ 21.5 (CH₃), 39.8 (CHBr), 174.5 (C=O) | [4] |
| Infrared (IR) | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1710 cm⁻¹), C-Br stretch (~650 cm⁻¹) | [5][6] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Enantioselective Synthesis from L-Alanine
This protocol describes the synthesis of this compound from the readily available chiral precursor, L-alanine, via a diazotization reaction.
Experimental Workflow for Synthesis from L-Alanine
Caption: Workflow for the synthesis of this compound from L-Alanine.
Procedure:
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve L-alanine in an aqueous solution of hydrobromic acid (HBr).
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred reaction mixture, maintaining the temperature below 5 °C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours.
-
Extraction: Extract the reaction mixture with diethyl ether.
-
Drying: Dry the combined organic layers over anhydrous magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Racemic Synthesis via Hell-Volhard-Zelinsky Reaction
For applications where chirality is not a concern, racemic 2-bromopropionic acid can be synthesized from propionic acid using the Hell-Volhard-Zelinsky reaction.
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, add propionic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).
-
Bromination: Slowly add bromine (Br₂) dropwise to the mixture. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux until the bromine color disappears.
-
Hydrolysis: Carefully add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to 2-bromopropionic acid.
-
Purification: The product can be purified by distillation under reduced pressure.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra to identify the characteristic chemical shifts and coupling constants as detailed in Table 2.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of a neat liquid sample using an ATR-FTIR spectrometer.
-
Analyze the spectrum for the characteristic absorption bands corresponding to the O-H, C=O, and C-Br functional groups as listed in Table 2.
Applications in Drug Development
This compound is a valuable chiral building block for the synthesis of enantiomerically pure pharmaceuticals. The stereochemistry of a drug molecule is often critical for its efficacy and safety, as different enantiomers can have distinct pharmacological activities.
Synthesis of Hemiasterlin (B1673049) Analogues
This compound is a key intermediate in the synthesis of structural analogs of hemiasterlins, a class of naturally occurring tripeptides with potent antimitotic and cytotoxic activities.[1][7] These compounds are of significant interest as potential anticancer agents. The (S)-configuration of the bromopropionic acid moiety is crucial for establishing the correct stereochemistry in the final hemiasterlin analogues, which is essential for their biological activity.[8][9]
Logical Relationship in Chiral Synthesis
Caption: Role of this compound in asymmetric synthesis.
Safety and Handling
This compound is a corrosive and toxic substance. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Conclusion
This compound is a cornerstone chiral building block with significant applications in the synthesis of high-value, enantiomerically pure compounds. Its well-defined structure and reactivity, coupled with established synthetic protocols, make it an indispensable tool for researchers and professionals in the field of drug discovery and development. This guide provides the essential technical information required for the effective and safe utilization of this important chemical entity.
References
- 1. scbt.com [scbt.com]
- 2. (S)-(-)-2-溴丙酸 99% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Bromopropionic acid(598-72-1) 1H NMR [m.chemicalbook.com]
- 4. 2-Bromopropionic acid, (S)- | C3H5BrO2 | CID 642232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromopropionic acid | C3H5BrO2 | CID 11729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromopropanoic acid [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues | UBC Chemistry [chem.ubc.ca]
- 9. Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety Data for (S)-(-)-2-Bromopropionic Acid
This guide provides a comprehensive overview of the safety information for (S)-(-)-2-Bromopropionic acid, tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical's hazards, handling procedures, and emergency responses, presenting quantitative data in accessible tables and visualizing key safety workflows.
Chemical Identification and Physical Properties
This compound is a chiral carboxylic acid used as a building block in organic synthesis.[1] Accurate identification and knowledge of its physical properties are crucial for safe handling.
| Property | Value |
| Molecular Formula | C₃H₅BrO₂[1][2] |
| Molecular Weight | 152.97 g/mol [1] |
| CAS Number | 32644-15-8[3] |
| Appearance | Colorless to slightly yellow clear liquid[1] |
| Boiling Point | 78 °C at 4 mmHg |
| Melting Point | -35 °C[4][5] |
| Density | 1.696 g/mL at 20 °C |
| Flash Point | 102 °C (215.6 °F) - closed cup |
| Refractive Index | n20/D 1.470 |
| Optical Activity | [α]20/D −25°, neat |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards to implement appropriate safety measures.
GHS Classification Summary [2][6]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 3 or 4[2][6] |
| Skin Corrosion/Irritation | Category 1B[2][6] |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Corrosive to Metals | Category 1[7] |
| Acute Aquatic Hazard | Category 3 |
GHS Label Elements
| Element | Details |
| Pictogram(s) | |
| Signal Word | Danger[3][6] |
| Hazard Statements | H301/H302: Toxic or harmful if swallowed[2][6]. H314: Causes severe skin burns and eye damage[2][6]. H290: May be corrosive to metals[8]. H402: Harmful to aquatic organisms. |
| Precautionary Statements | P260, P264, P270, P280, P301+P310+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[3][6][8] |
The following diagram illustrates the relationship between the hazards and the required precautionary measures.
Caption: GHS Hazard and Precautionary Relationship.
Toxicological Information
The primary toxicological concerns are acute oral toxicity and severe corrosive effects on skin and eyes.[2][6]
| Exposure Route | Effect |
| Ingestion | Harmful or toxic if swallowed.[2][6] Causes severe burns to the mouth, throat, and stomach.[3] Ingestion of less than 150 grams may be fatal or cause serious health damage. |
| Inhalation | May cause respiratory irritation.[7] Inhalation of mists can be extremely hazardous, potentially leading to spasm, irritation of the larynx and bronchi, chemical pneumonitis, and pulmonary edema. |
| Skin Contact | Causes severe skin burns and pain.[6] Deep burns with distinct edges may occur, healing slowly with scar tissue formation. |
| Eye Contact | Causes serious eye damage. Direct contact can produce pain, tears, sensitivity to light, and severe burns. |
| Chronic Exposure | Repeated or prolonged exposure may lead to erosion of teeth and inflammation of the mouth lining and airways. There is insufficient data to assess carcinogenicity or mutagenicity, though alpha-halocarboxylic acids are generally handled with care due to potential genetic damage. |
Experimental Protocols: First Aid Measures
The following protocols are based on standard emergency procedures for corrosive, toxic chemicals.
General Advice: Immediate medical attention is required in case of exposure.[3] Show the safety data sheet to the doctor in attendance.
Experimental Protocol for Emergency Response
-
Inhalation:
-
Skin Contact:
-
Immediately flush the affected area with large amounts of water for at least 15 minutes, using a safety shower if available.
-
Simultaneously, remove all contaminated clothing and footwear.[3]
-
Continue flushing with water until advised to stop by a medical professional or poison control center.
-
Seek immediate medical attention.[3]
-
-
Eye Contact:
-
Ingestion:
The following workflow diagram visualizes the first aid protocol for different exposure routes.
Caption: First Aid Emergency Response Workflow.
Handling, Storage, and Spill Procedures
Proper handling and storage are essential to minimize the risk of exposure.
Safe Handling Protocol:
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[7]
-
Personal Contact: Avoid all personal contact, including inhalation of vapors or mists. Do not get in eyes, on skin, or on clothing.[7]
-
PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., butyl rubber for spills), safety goggles, and a face shield.[9][10] A respirator may be necessary under certain conditions.[9]
-
General Hygiene: Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6][7]
Storage Requirements:
-
Containers: Store in the original, tightly sealed, corrosive-resistant container.[8] Do not use metal containers.[8]
-
Conditions: Keep in a cool, dry, and well-ventilated area.[6] Recommended storage temperature is 2-8°C.
-
Security: Store in a locked up area.[6]
-
Incompatibilities: Store away from incompatible materials such as bases, strong acids, metals, oxidizing agents, and reducing agents.[7]
Accidental Release Measures:
-
Minor Spills:
-
Major Spills:
-
Evacuate personnel from the area and move upwind.[6]
-
Alert the fire brigade or emergency response team.
-
Only trained personnel wearing full protective clothing, including a self-contained breathing apparatus, should enter the area.
-
Prevent the spill from entering drains or waterways.
-
Contain and clean up the spill as described for minor spills, using non-sparking tools.[6]
-
The following diagram outlines the logical flow for handling a chemical spill.
Caption: Chemical Spill Response Workflow.
Fire-Fighting Measures
While this compound is combustible with a high flash point, it presents a slight fire hazard when exposed to heat or flame.
-
Suitable Extinguishing Media: Use foam, dry chemical powder, carbon dioxide (CO₂), or water spray.[7] Alcohol-resistant foam is also effective.[9]
-
Unsuitable Extinguishing Media: Avoid using a full jet of water.[9]
-
Specific Hazards:
-
Heating may cause containers to rupture violently.
-
Combustion produces toxic fumes, including carbon monoxide, carbon dioxide, and hydrogen halides (bromine).[7]
-
As an acid, it can react with metals to produce highly flammable and explosive hydrogen gas.
-
-
Protective Equipment: Firefighters should wear full body protective clothing and a self-contained breathing apparatus (SCBA).[7]
-
Fire-Fighting Procedure:
References
- 1. (S)-2-Bromopropionic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Bromopropionic acid, (S)- | C3H5BrO2 | CID 642232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 32644-15-8 [chemicalbook.com]
- 5. (2S)-2-Bromopropanoic acid | CAS#:32644-15-8 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Physical Properties of (S)-(-)-2-Bromopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-Bromopropionic acid, a chiral carboxylic acid, is a crucial building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its stereospecific properties are of paramount importance in the development of enantiomerically pure active ingredients, where the biological activity is often associated with a single enantiomer. A thorough understanding of its physical properties is fundamental for its effective use in chemical synthesis, process development, and quality control. This guide provides a comprehensive overview of the key physical and spectroscopic properties of this compound, complete with experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and industrial applications.
General and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃H₅BrO₂ | [1][2] |
| Molecular Weight | 152.97 g/mol | [1] |
| CAS Number | 32644-15-8 | [2] |
| Appearance | Colorless to light yellow or reddish clear liquid | [2] |
| Purity | ≥ 98% | [2] |
Physicochemical Properties
| Property | Value | Conditions | Reference |
| Density | 1.696 - 1.7 g/mL | at 20°C - 25°C | [2][3] |
| Melting Point | -35 °C | [2][3] | |
| Boiling Point | 94 °C | at 11 mmHg | [2] |
| 78 °C | at 4 mmHg | [3] | |
| Solubility | Soluble in water and organic solvents. |
Optical Properties
| Property | Value | Conditions | Reference |
| Refractive Index (n20/D) | 1.470 - 1.48 | at 20°C | [2][3] |
| Specific Rotation ([α]20/D) | -25° to -29° | neat | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.
-
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number and types of carbon atoms present.
Note: Specific chemical shifts and coupling constants can be found in various spectral databases.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound include:
-
A broad O-H stretch from the carboxylic acid group.
-
A C=O stretch from the carbonyl group.
-
C-H stretches from the methyl and methine groups.
-
A C-Br stretch.
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are intended as a guide and may require optimization based on available equipment and specific sample characteristics.
Determination of Density
Principle: The density of a liquid is determined by measuring the mass of a known volume of the substance.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Water bath with temperature control
-
Thermometer
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Determine and record the mass of the empty pycnometer.
-
Fill the pycnometer with distilled water and place it in a water bath set to a constant temperature (e.g., 20°C).
-
Allow the pycnometer and its contents to equilibrate to the bath temperature.
-
Adjust the water level to the calibration mark, ensuring no air bubbles are present.
-
Wipe the outside of the pycnometer dry and weigh it.
-
Empty and dry the pycnometer.
-
Fill the pycnometer with this compound and repeat steps 3-6.
-
Calculate the density using the formula: Density = (mass of substance) / (volume of substance) where the volume of the substance is determined from the mass of the water and its known density at the measurement temperature.
Measurement of Specific Rotation
Principle: Specific rotation is a fundamental property of chiral compounds and is measured using a polarimeter. It is the angle of rotation of plane-polarized light by a solution of the substance at a specific concentration and path length.
Apparatus:
-
Polarimeter
-
Sodium D-line lamp (589 nm)
-
Polarimeter cell (e.g., 1 dm)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Calibrate the polarimeter with a suitable blank (e.g., the solvent to be used, or "neat" if the substance is a liquid).
-
Accurately weigh a sample of this compound. If measuring "neat," the density will be used in the calculation. If preparing a solution, dissolve the weighed sample in a specific volume of a suitable solvent in a volumetric flask.
-
Fill the polarimeter cell with the sample, ensuring no air bubbles are trapped in the light path.
-
Place the cell in the polarimeter and measure the optical rotation at a constant temperature (e.g., 20°C).
-
The specific rotation is calculated using the formula: [α] = α / (l × c) where:
-
[α] is the specific rotation
-
α is the observed rotation in degrees
-
l is the path length of the cell in decimeters (dm)
-
c is the concentration of the solution in g/mL (or density if "neat")
-
Logical Workflow for Physical Property Determination
The following diagram illustrates a typical workflow for the comprehensive physical characterization of a chiral liquid like this compound.
Caption: Experimental workflow for the physical and spectroscopic characterization of this compound.
References
Technical Guide: Optical Rotation of (S)-(-)-2-Bromopropionic Acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the optical rotation of (S)-(-)-2-Bromopropionic acid, a critical chiral building block in pharmaceutical and chemical synthesis. It includes key quantitative data, detailed experimental protocols for measurement and synthesis, and diagrams illustrating its synthetic pathway and role in drug development.
Core Concepts and Applications
This compound (CAS 32644-15-8) is the (S)-enantiomer of 2-bromopropionic acid.[1] As a chiral molecule, it possesses the ability to rotate the plane of plane-polarized light, a property known as optical activity.[2] This characteristic is fundamental to its primary application as a versatile intermediate for introducing chirality in the asymmetric synthesis of complex molecules.[3]
Its significance in drug development is substantial, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. This compound serves as a key starting material for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), agrochemicals, and other fine chemicals.[3][4] For instance, it is used as an intermediate in the synthesis of structural analogs of the antimitotic tripeptides known as hemiasterlins, which are investigated as potential antitumor agents.[5]
Quantitative Data: Specific Optical Rotation
The specific rotation ([α]) is a fundamental, characteristic property of a chiral compound. It is defined as the observed angle of optical rotation (α) when plane-polarized light is passed through a sample with a path length of 1 decimeter (dm) and a concentration of 1 gram per milliliter (g/mL).[2] The value is dependent on temperature and the wavelength of light used; the sodium D-line (589 nm) is standard.
The reported specific rotation values for this compound are summarized below. Variations in the values can be attributed to differences in measurement conditions and sample purity (enantiomeric excess).
| Specific Rotation [α] | Temperature (°C) | Wavelength | Conditions | Enantiomeric Excess (ee) | Reference |
| -25° to -29° | 20 | D-line | Neat (undiluted liquid) | Not Specified | [3] |
| -25° | 20 | D-line | Neat | ≥99% (sum of enantiomers) | |
| -27° | Not Specified | Not Specified | Not Specified | >85% | [6][7] |
| -26.4° | 23 | Not Specified | c=1, in Chloroform (CHCl₃) | 99.8% | [8] |
Note: The corresponding (R)-(+)-enantiomer exhibits a positive optical rotation of a similar magnitude, reported as [α]20/D +26±2° (neat).
Experimental Protocols
Measurement of Optical Rotation (Polarimetry)
The determination of optical rotation is performed using a polarimeter. The protocol follows these general steps:
-
Instrument Calibration: The polarimeter is first calibrated by passing polarized light through a blank (the solvent alone) and setting the baseline reading to zero.
-
Sample Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., chloroform) to achieve a precise concentration (c), typically in g/mL.[8] Alternatively, for a 'neat' measurement, the undiluted liquid is used directly.[3]
-
Measurement: The prepared sample is placed in a polarimeter cell of a known path length (l), measured in decimeters (dm). Plane-polarized light (typically from a sodium lamp, D-line at 589 nm) is passed through the sample.[2]
-
Data Recording: The instrument's analyzer is rotated to determine the angle by which the plane of polarized light has been rotated by the sample. This measured angle is the observed rotation (α). The measurement is typically repeated multiple times, and the average is taken to ensure accuracy.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula:[2] [α] = α / (l * c) Where:
-
α = observed rotation in degrees.
-
l = path length of the cell in decimeters (dm).
-
c = concentration of the solution in grams per milliliter (g/mL).
-
For neat liquids, the concentration (c) is replaced by the density (ρ) of the liquid in g/mL. The density of this compound is approximately 1.70 g/mL.[3][6]
Synthesis of 2-Bromopropionic Acid
A common method for synthesizing 2-bromopropionic acid is the Hell-Volhard-Zelinsky reaction, which involves the bromination of a carboxylic acid at the alpha-carbon.
-
Reaction Setup: Propionic acid is added to a round-bottom flask equipped with a reflux condenser and a dropping funnel. A catalytic amount of red phosphorus is added.[9]
-
Bromination: Elemental bromine is added slowly and carefully from the dropping funnel. The reaction is exothermic and may require cooling to maintain a controlled temperature (e.g., 40-50°C).[9] The phosphorus reacts with bromine to form phosphorus tribromide (PBr₃) in situ, which catalyzes the reaction.
-
Reflux: Once the bromine addition is complete, the mixture is gently heated to reflux for several hours to ensure the reaction goes to completion. This step forms the intermediate, 2-bromopropionyl bromide.[9]
-
Hydrolysis: After cooling, water is carefully added to the reaction mixture to hydrolyze the 2-bromopropionyl bromide to 2-bromopropionic acid. The mixture is stirred and heated again to complete the hydrolysis.[9]
-
Extraction and Purification: The crude product is cooled and extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by evaporation. The final product, racemic 2-bromopropionic acid, can be purified by vacuum distillation.[9][10]
Note: To obtain the specific (S)-enantiomer, either a chiral resolution of the racemic mixture is required, or a stereospecific synthesis route, such as the diazotization of L-alanine, must be employed.[8][11]
Role in Drug Development
This compound's utility stems from its status as a chiral synthon, or "building block." It allows for the controlled introduction of a specific stereocenter into a larger molecule, which is a cornerstone of modern asymmetric synthesis.
References
- 1. CAS 32644-15-8: (2S)-2-Bromopropanoic acid | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemimpex.com [chemimpex.com]
- 4. adpharmachem.com [adpharmachem.com]
- 5. scbt.com [scbt.com]
- 6. This compound, 98%, >85% ee | Fisher Scientific [fishersci.ca]
- 7. This compound, 98%, 85% ee 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. EP0206436A2 - Enzymatic production of optical isomers of 2-halopropionic acids - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. prepchem.com [prepchem.com]
- 11. m.youtube.com [m.youtube.com]
An In-depth Technical Guide on the Solubility of (S)-(-)-2-Bromopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (S)-(-)-2-Bromopropionic acid, a key chiral building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide presents established qualitative solubility information, supplemented by detailed experimental protocols for researchers to determine quantitative solubility in their specific solvent systems. Additionally, this document outlines the role of this compound in a significant synthetic pathway relevant to drug development.
Core Solubility Profile
This compound is a polar organic compound, and its solubility is governed by the presence of a carboxylic acid group, which can engage in hydrogen bonding, and a bromine atom, which contributes to its polarity. The short two-carbon chain limits the nonpolar character of the molecule.
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in various common laboratory solvents based on available chemical data sheets and literature.[2][3][4]
| Solvent Name | Chemical Formula | Solvent Type | Qualitative Solubility |
| Water | H₂O | Polar Protic | Soluble[2][3][4] |
| Ethanol | C₂H₅OH | Polar Protic | Miscible[2] |
| Methanol | CH₃OH | Polar Protic | Soluble |
| Acetone | C₃H₆O | Polar Aprotic | Soluble[5] |
| Chloroform | CHCl₃ | Polar Aprotic | Miscible[2] |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble[5] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible[2] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble[5] |
| Benzene | C₆H₆ | Nonpolar | Miscible[2] |
| Hexane | C₆H₁₄ | Nonpolar | Limited Solubility/Insoluble[1] |
Experimental Protocols for Quantitative Solubility Determination
For researchers requiring precise solubility data (e.g., in g/100 mL or mol/L), the following experimental protocols are provided as a guide. These methods can be adapted to various solvent systems and temperature conditions.
Protocol 1: Isothermal Shake-Flask Method
This is a standard method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent of high purity
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC, GC, or titration apparatus)
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is crucial to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
After equilibration, cease agitation and allow the undissolved solute to settle. It is critical to maintain the temperature of the solution during this period.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, avoiding any undissolved solid.
-
Filter the withdrawn sample immediately using a syringe filter that is compatible with the solvent and has been pre-conditioned to the experimental temperature.
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the working range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC with a suitable standard curve, or acid-base titration).
-
Calculate the solubility by accounting for the dilution factor. The results can be expressed in various units such as g/L, mg/mL, or mol/L.
Protocol 2: Gravimetric Method
This method is suitable for determining solubility in volatile solvents.
Materials:
-
This compound
-
Selected volatile solvent
-
Thermostatically controlled environment
-
Analytical balance
-
Sealed containers
-
Filtration apparatus
-
Evaporating dish or pre-weighed vial
Procedure:
-
Prepare a saturated solution as described in steps 1-6 of the Isothermal Shake-Flask Method.
-
Accurately weigh a clean, dry evaporating dish or vial.
-
Transfer a known volume of the filtered, saturated solution to the pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of inert gas) until the solute is completely dry.
-
Re-weigh the container with the dried solute.
-
The difference in weight corresponds to the mass of this compound that was dissolved in the known volume of the solvent.
-
Calculate the solubility, typically expressed in g/100 mL or a similar mass/volume unit.
Role in Pharmaceutical Synthesis: Hemiasterlin (B1673049) Analogs
This compound is a crucial chiral starting material in the synthesis of various pharmaceutical compounds. A notable example is its use in the preparation of analogs of hemiasterlin, a potent antimitotic tripeptide with potential as an anticancer agent.[5][6][7] The stereochemistry of the (S)-enantiomer is essential for the biological activity of the final product.
The synthesis of hemiasterlin analogs often involves the coupling of amino acid residues, where this compound can be used to introduce a specific stereocenter. A generalized workflow for the solid-phase peptide synthesis (SPPS) of a hemiasterlin analog is depicted below.
This diagram illustrates a typical sequence in solid-phase peptide synthesis where the resin-bound peptide chain is sequentially built. This compound is introduced at a specific step to incorporate the desired stereochemistry, which is critical for the final compound's biological activity.
Logical Flow for Solubility Testing
The following diagram outlines a logical workflow for characterizing the solubility of this compound in a new solvent system.
This guide provides a foundational understanding of the solubility of this compound for professionals in research and drug development. While quantitative data is limited, the provided qualitative information and detailed experimental protocols empower researchers to determine precise solubility values tailored to their specific applications. The included synthesis workflow highlights the practical importance of this chiral building block in the development of complex pharmaceutical molecules.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Bromopropionic acid | 598-72-1 [chemicalbook.com]
- 3. This compound, 98%, >85% ee | Fisher Scientific [fishersci.ca]
- 4. 2 Bromopropionic Acid - Industrial Grade at Affordable Prices [sonalplasrubind.com]
- 5. This compound | 32644-15-8 [chemicalbook.com]
- 6. Expeditious Total Synthesis of Hemiasterlin through a Convergent Multicomponent Strategy and Its Use in Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(S)-(-)-2-Bromopropionic Acid: A Comprehensive Technical Guide for Chiral Synthesis
(S)-(-)-2-Bromopropionic acid is a valuable chiral building block extensively utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its stereospecific nature makes it a crucial intermediate for the enantioselective synthesis of complex molecules, ensuring the desired biological activity and minimizing off-target effects. This technical guide provides an in-depth overview of its properties, synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Properties and Specifications
This compound is a colorless to pale yellow liquid with a pungent odor.[1] Its physical and chemical properties are critical for its handling, storage, and application in various synthetic protocols.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅BrO₂ | [2] |
| Molecular Weight | 152.97 g/mol | [3] |
| CAS Number | 32644-15-8 | [2] |
| Appearance | Colorless to pale yellow, red or green clear liquid | [2][3] |
| Melting Point | -35 °C | [2] |
| Boiling Point | 94 °C at 11 mmHg; 78 °C at 4 mmHg; 203 °C at 760 mmHg | [1][2] |
| Density | ~1.70 g/mL at 20-25 °C | [1][2] |
| Refractive Index (n20/D) | ~1.470 - 1.48 | [2] |
| Optical Rotation ([α]20/D) | -25° to -29° (neat) | [2] |
| Solubility | Soluble in water and polar organic solvents | [1][4] |
Safety and Handling
This compound is classified as a corrosive and acutely toxic substance.[5] It causes severe skin burns and eye damage and is harmful if swallowed.[1][5]
| Hazard Classification | GHS Pictograms & Signal Word | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Danger | P260, P264, P270, P280, P301+P312, P301+P330+P331, P302+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
| Skin Corrosion (Category 1B) | Wear protective gloves, clothing, eye, and face protection. Wash skin thoroughly after handling. Store locked up. | |
| Eye Damage (Category 1) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. |
Stereoselective Synthesis
The primary method for producing enantiomerically pure this compound involves a stereospecific diazotization reaction of the readily available chiral amino acid, L-alanine ((S)-alanine). This method retains the stereochemistry at the α-carbon.
Experimental Protocol: Synthesis from L-Alanine
This protocol is based on the diazotization of L-alanine.[6][7]
Materials:
-
L-Alanine
-
Potassium bromide (KBr) or Sodium bromide (NaBr)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (B80452) (NaNO₂)
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Ice
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve L-alanine and sodium bromide in water.[6] Cool the mixture to 0-5 °C in an ice bath.
-
Acidification: Slowly add 48% hydrobromic acid to the cooled solution while maintaining the temperature below 5 °C.[7]
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not rise above 5 °C. Vigorous stirring is essential to manage the evolution of nitrogen gas.[6][7]
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional hour, then allow it to slowly warm to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x volume).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a pale yellow oil.[7]
-
Purification: The product can be further purified by vacuum distillation.[7]
Key Reactions and Applications
As a chiral building block, this compound is primarily used in nucleophilic substitution reactions where the stereocenter is either retained or inverted to build more complex chiral molecules.
Nucleophilic Substitution Reactions
The reaction of (S)-(-)-2-bromopropanoic acid with nucleophiles, such as sodium hydroxide (B78521), can proceed via two distinct pathways, leading to products with either inverted or retained stereochemistry. The outcome is highly dependent on the reaction conditions.[8][9]
-
Sₙ2 Reaction (Inversion): Under high concentrations of a strong nucleophile (e.g., concentrated NaOH), a standard Sₙ2 backside attack occurs. This results in an inversion of the stereochemical configuration, yielding (R)-2-hydroxypropanoic acid ((R)-lactic acid).[8][9]
-
Neighboring-Group Participation (Retention): In the presence of a Lewis acid (e.g., Ag₂O) and a low concentration of hydroxide, the reaction proceeds with overall retention of configuration.[8][9] The carboxylate group, formed in situ, acts as an internal nucleophile, first attacking the chiral center to displace the bromide via an intramolecular Sₙ2 reaction (inversion). This forms a strained α-lactone intermediate. A subsequent Sₙ2 attack by the external hydroxide nucleophile on the α-lactone opens the ring (a second inversion), resulting in the net retention of the original stereochemistry to form (S)-2-hydroxypropanoic acid ((S)-lactic acid).[10]
Applications in Synthesis
The ability to control the stereochemical outcome makes this compound invaluable in the synthesis of a wide range of biologically active molecules.
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2][11] For example, it is used to prepare structural analogs of the antimitotic tripeptides known as hemiasterlins, which are potent antitumor agents.[12][13] It is also used in the synthesis of histopine, an amino acid derivative found in crown gall tumors.[]
-
Agrochemicals: The compound is utilized in the formulation of more effective and environmentally friendly herbicides and pesticides.[2]
-
Biochemical Research: It is employed in studies of enzyme mechanisms and inhibition, helping to elucidate metabolic pathways.[2] The biotransformation of α-haloacids by enzymes like glutathione (B108866) transferase zeta has been studied using this compound.[]
-
Polymer Chemistry: It can be used in the synthesis of specialized polymers and copolymers, where its incorporation can modify the material's properties.[11]
References
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-2-Bromopropionic acid | CymitQuimica [cymitquimica.com]
- 4. CAS 32644-15-8: (2S)-2-Bromopropanoic acid | CymitQuimica [cymitquimica.com]
- 5. 2-Bromopropionic acid, (S)- | C3H5BrO2 | CID 642232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. brainly.com [brainly.com]
- 9. Solved When (S)-2-bromopropanoic acid [(S)-CH2CHBECOH) | Chegg.com [chegg.com]
- 10. youtube.com [youtube.com]
- 11. adpharmachem.com [adpharmachem.com]
- 12. This compound | 32644-15-8 [chemicalbook.com]
- 13. scbt.com [scbt.com]
An In-depth Technical Guide to the Reactivity of (S)-(-)-2-Bromopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-2-Bromopropionic acid is a pivotal chiral building block in modern organic synthesis, prized for its utility in the stereoselective introduction of a propionic acid moiety. Its reactivity is dominated by nucleophilic substitution at the stereogenic center, the outcome of which is highly dependent on the reaction conditions and the nature of the nucleophile. This technical guide provides a comprehensive overview of the core reactivity of this compound, with a focus on its applications in the synthesis of enantiomerically pure compounds relevant to the pharmaceutical and agrochemical industries. Detailed experimental protocols, quantitative data, and mechanistic pathway diagrams are presented to serve as a practical resource for laboratory professionals.
Introduction
This compound, a colorless to pale yellow liquid, is a versatile chiral intermediate.[1][2] Its structure, featuring a bromine atom at the alpha-position to a carboxylic acid, makes it an excellent electrophile for a variety of nucleophiles.[1] The stereochemical integrity of the chiral center is a crucial aspect of its chemistry, enabling the synthesis of optically active target molecules such as amino acids and pharmaceuticals.[3] This guide will delve into the key reactive pathways of this compound, with a particular emphasis on the factors that govern the stereochemical outcome of its reactions.
Physicochemical and Safety Data
A thorough understanding of the physical properties and safety hazards is paramount for the handling and application of this compound.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅BrO₂ | [4] |
| Molecular Weight | 152.97 g/mol | [4] |
| Appearance | Colorless to red or green clear liquid | [3] |
| Boiling Point | 94 °C / 11 mmHg; 78 °C / 4 mmHg | [3][4] |
| Melting Point | -35 °C | [4] |
| Density | 1.696 g/mL at 20 °C | [4] |
| Refractive Index (n20/D) | 1.470 | [4] |
| Optical Rotation ([α]20/D) | -25° (neat) | [4] |
| CAS Number | 32644-15-8 | [4] |
Safety and Handling
This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.[5]
| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed. | [5] |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1) | Wear protective gloves/protective clothing/eye protection/face protection. Immediately call a POISON CENTER or doctor/physician if exposed. | [5] |
Core Reactivity: Nucleophilic Substitution
The primary mode of reactivity for this compound is nucleophilic substitution at the C2 position. The stereochemical outcome of these reactions is a critical consideration and is dictated by the reaction mechanism, which can proceed with either inversion or retention of configuration.
Sₙ2 Pathway with Inversion of Configuration
In the presence of strong, hard nucleophiles and under conditions that do not favor the deprotonation of the carboxylic acid, this compound typically undergoes a classic Sₙ2 reaction. This results in the inversion of the stereochemistry at the chiral center.
A prime example is the reaction with concentrated sodium hydroxide (B78521), which, after an acidic workup, yields (R)-2-hydroxypropanoic acid, also known as (R)-lactic acid.[6][7] Similarly, reaction with a large excess of ammonia (B1221849) leads to the formation of (R)-alanine.[8][9]
This protocol is adapted from established literature procedures for the synthesis of racemic alanine (B10760859) and illustrates the general principles of an Sₙ2 reaction with this compound, which would yield (R)-Alanine.[9]
-
In a suitable pressure vessel, cool 3 liters of concentrated aqueous ammonia (sp. gr. 0.9) to 1-4 °C.
-
Slowly add 100 g (0.65 mole) of this compound with stirring, maintaining the temperature between 1-4 °C.
-
Seal the vessel and allow the mixture to stand at room temperature for at least four days.
-
Carefully vent the vessel and concentrate the solution to a volume of approximately 200 mL under reduced pressure.
-
Cool the concentrated solution to room temperature and add 1 liter of methanol (B129727) to precipitate the amino acid.
-
Chill the mixture overnight in a refrigerator (0-4 °C).
-
Collect the crystals by suction filtration and wash with 250 mL of methanol followed by 250 mL of ether.
-
The expected product is (R)-Alanine. The yield for the racemic synthesis is reported to be 65-70%.[9]
Neighboring Group Participation (NGP) with Retention of Configuration
Under conditions where the carboxyl group is deprotonated (e.g., low concentration of a strong base or in the presence of a Lewis acid that can coordinate to the bromine), a more complex mechanism known as Neighboring Group Participation (NGP) can occur.[6][7] This pathway proceeds with overall retention of configuration.
The mechanism involves an initial intramolecular Sₙ2 reaction where the carboxylate anion attacks the alpha-carbon, displacing the bromide and forming a transient, strained α-lactone intermediate. This first step results in an inversion of configuration. The α-lactone is then attacked by an external nucleophile, leading to a second Sₙ2 reaction that inverts the stereocenter again. The net result of these two successive inversions is the retention of the original stereochemistry.[10]
A well-documented example is the reaction of (S)-2-bromopropanoic acid with a low concentration of hydroxide in the presence of silver oxide (Ag₂O). The silver ion acts as a Lewis acid, assisting in the departure of the bromide ion and facilitating the initial intramolecular attack. The final product, after acidification, is (S)-2-hydroxypropanoic acid ((S)-lactic acid).[6][7]
Caption: Conceptual workflow of a reaction proceeding via Neighboring Group Participation.
Reactivity with Various Nucleophiles
The versatility of this compound as a chiral synthon is demonstrated by its reactivity with a range of nucleophiles.
Reaction with Amines and Azides
As previously discussed, the reaction with ammonia typically proceeds via an Sₙ2 mechanism to yield the corresponding α-amino acid with inverted stereochemistry.[8][9] Similarly, the reaction with sodium azide (B81097) (NaN₃) is expected to follow an Sₙ2 pathway, providing an entry to α-azido acids, which are valuable precursors to α-amino acids.
Reaction with Carboxylates
The reaction with carboxylate nucleophiles can lead to the formation of α-acyloxypropionic acids. The stereochemical outcome of this reaction can be influenced by the reaction conditions, potentially proceeding through either a direct Sₙ2 pathway (inversion) or an NGP-mediated pathway (retention).
Reaction with Thiolates
Thiolates are excellent nucleophiles and readily react with this compound in an Sₙ2 fashion to produce S-alkylated thiols with inversion of configuration. This reaction is particularly useful for the synthesis of non-natural amino acids, such as S-alkyl-cysteines.[11]
This generalized protocol is based on the principles of cysteine S-alkylation.[11]
-
Dissolve L-cysteine or a protected cysteine derivative in a suitable solvent (e.g., DMF, DMSO, or an aqueous buffer).
-
Add a base (e.g., sodium hydroxide, sodium bicarbonate) to generate the thiolate in situ.
-
Add this compound (or its ester) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous workup, adjusting the pH to isolate the product.
-
Purify the product by crystallization or chromatography.
Synthesis of this compound
Two primary methods for the synthesis of 2-bromopropionic acid are the Hell-Volhard-Zelinsky (HVZ) reaction on propionic acid and the diazotization of alanine. For the enantiomerically pure this compound, the diazotization of L-alanine is the preferred method.
Hell-Volhard-Zelinsky (HVZ) Reaction
The HVZ reaction involves the α-bromination of a carboxylic acid using bromine and a catalytic amount of phosphorus tribromide (PBr₃).[8] This method produces racemic 2-bromopropionic acid.
Caption: Simplified reaction pathway for the Hell-Volhard-Zelinsky bromination.
Diazotization of L-Alanine
The synthesis of enantiomerically enriched this compound is achieved through the diazotization of L-alanine using sodium nitrite (B80452) in the presence of hydrobromic acid.[6] This reaction proceeds with overall retention of configuration due to a neighboring group participation mechanism involving the carboxylate group, similar to that described in section 3.2.
This protocol is adapted from a published procedure.[6]
-
Prepare a solution of L-alanine (e.g., 20 g) in water (50 mL) and 48% hydrobromic acid (75 mL).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (e.g., 46.7 g) in water (67.5 mL).
-
Slowly add the sodium nitrite solution to the cooled alanine solution over a period of 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional hour.
-
Allow the reaction to warm to room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by vacuum distillation.
Applications in Drug Development and Synthesis
The ability to introduce a chiral propionic acid unit makes this compound a valuable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). It is a key starting material for the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class, as well as other chiral molecules. Its role as an intermediate in the synthesis of antimitotic tripeptides like hemiasterlins highlights its importance in the development of anti-tumor agents.[12]
Conclusion
This compound exhibits a rich and nuanced reactivity profile, centered on nucleophilic substitution at its chiral center. The stereochemical outcome of these reactions can be finely controlled by the choice of nucleophile and reaction conditions, allowing for either inversion or retention of configuration. This predictable and controllable reactivity, coupled with its commercial availability, cements its status as an indispensable tool for chemists engaged in the synthesis of enantiomerically pure molecules, particularly within the pharmaceutical and life sciences sectors. This guide has provided a detailed overview of its core reactivity, supported by experimental protocols and mechanistic insights, to aid researchers in the effective application of this versatile chiral building block.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. (R)-(+)-2-Bromopropionic acid = 98.0 GC sum of enantiomers 10009-70-8 [sigmaaldrich.com]
- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 4. This compound 99 32644-15-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. The Cysteine S-Alkylation Reaction as a Synthetic Method to Covalently Modify Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid - Google Patents [patents.google.com]
The Advent of a Chiral Building Block: A Technical Guide to (S)-(-)-2-Bromopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of (S)-(-)-2-Bromopropionic acid was not a singular event but rather an outcome of the burgeoning field of stereochemistry in the late 19th and early 20th centuries. The work of pioneering chemists like Paul Walden on stereochemical inversions and the development of synthetic methods for halogenated carboxylic acids set the stage for the isolation and characterization of individual enantiomers. This guide delves into the core principles and experimental methodologies that underpin the synthesis, resolution, and characterization of this compound, a valuable chiral building block in modern organic synthesis.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₃H₅BrO₂ |
| Molecular Weight | 152.97 g/mol |
| Appearance | Colorless to slightly yellow clear liquid |
| Melting Point | -35 °C |
| Boiling Point | 78 °C at 4 mmHg |
| Density | 1.696 g/mL at 20 °C |
| Specific Optical Rotation ([α]²⁰/D) | -25° (neat) |
| Refractive Index (n²⁰/D) | 1.470 |
| Purity | Typically ≥ 98% (enantiomeric excess often >85%) |
Experimental Protocols
The "discovery" and availability of this compound are intrinsically linked to the development of methods for its synthesis and separation. Initially, racemic 2-bromopropionic acid was likely synthesized, followed by resolution of its enantiomers. Later, stereoselective synthetic routes were developed.
Protocol 1: Racemic Synthesis of 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction
This classic method allows for the α-bromination of carboxylic acids.
Materials:
-
Propionic acid
-
Red phosphorus
-
Bromine
-
Water
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, add 50 g of dry propionic acid and 7.6 g of dry amorphous red phosphorus.
-
Slowly add 66.7 g of bromine from the dropping funnel. After the initial addition, warm the mixture to 40-50 °C to initiate the reaction.
-
Continue the dropwise addition of a further 100 g of bromine.
-
Once the addition is complete, gently reflux the mixture for 2 hours.
-
Distill the reaction mixture to obtain 2-bromopropionyl bromide (boiling point ~154 °C). The yield is typically 75-80%.
-
To hydrolyze the acyl bromide, add one and one-third equivalents of water and stir the mixture under a reflux condenser, cooling with an ice-water bath until it becomes homogeneous.
-
Warm the mixture for 90 minutes to complete the hydrolysis.
-
After cooling to room temperature, extract the crude 2-bromopropionic acid with several portions of diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate.
-
Remove the ether by evaporation and fractionally distill the residue under vacuum to obtain pure 2-bromopropionic acid.
Protocol 2: Stereoselective Synthesis of (S)-2-Bromopropionic Acid from L-Alanine
This method provides a direct route to the (S)-enantiomer with retention of configuration.
Materials:
-
L-Alanine
-
Potassium bromide (KBr)
-
47% Hydrobromic acid (HBr)
-
Sodium nitrite (B80452) (NaNO₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a saturated solution of potassium bromide (10 mL), add 4.0 g (45 mmol) of L-alanine, followed by the dropwise addition of 15 mL of 47% hydrobromic acid.
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Add 6.21 g (90 mmol) of sodium nitrite in small portions over 1 hour, ensuring the temperature is maintained below 5 °C.
-
Continue stirring at below 5 °C for an additional hour, then allow the mixture to warm to room temperature.
-
Extract the aqueous solution with three 25 mL portions of diethyl ether.
-
Combine the ether extracts and dry them over anhydrous magnesium sulfate.
-
Concentrate the dried solution in vacuo to yield (S)-2-bromopropionic acid as a pale yellow oil. Further purification can be achieved by distillation under reduced pressure.
Protocol 3: Classical Resolution of Racemic 2-Bromopropionic Acid
This protocol outlines the general principle of resolving a racemic carboxylic acid using a chiral amine.
Materials:
-
Racemic 2-bromopropionic acid
-
An enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine)
-
A suitable solvent (e.g., ethanol, acetone)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the racemic 2-bromopropionic acid in a suitable solvent.
-
Add an equimolar amount of the enantiomerically pure chiral amine. This will form a mixture of two diastereomeric salts: ((R)-acid • (R)-base) and ((S)-acid • (R)-base).
-
Due to their different physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent.
-
Allow the less soluble diastereomeric salt to crystallize out of the solution. This process may be aided by cooling or seeding.
-
Separate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Treat the isolated diastereomeric salt with a strong acid, such as hydrochloric acid, to protonate the carboxylic acid and liberate the chiral amine as its salt.
-
Extract the enantiomerically enriched 2-bromopropionic acid with a solvent like diethyl ether.
-
Wash and dry the organic extract, followed by removal of the solvent to yield the resolved 2-bromopropionic acid. The enantiomeric purity can be determined by polarimetry.
Reaction Mechanisms and Workflows
To visualize the processes described, the following diagrams illustrate the key chemical transformations and experimental workflows.
Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of racemic 2-bromopropionic acid.
Caption: Stereoselective synthesis of (S)-2-Bromopropionic acid from L-Alanine.
Caption: Workflow for the classical resolution of racemic 2-bromopropionic acid.
The Critical Role of Chirality in 2-Bromopropionic Acid: A Technical Guide
Introduction
In the realms of chemical synthesis and pharmaceutical development, the spatial arrangement of atoms within a molecule can be as crucial as its chemical composition. This concept of stereoisomerism, particularly enantiomerism, is of paramount importance. 2-Bromopropionic acid, a halogenated carboxylic acid, serves as a quintessential example of a chiral molecule, existing as two non-superimposable mirror images known as enantiomers: (R)-2-bromopropionic acid and (S)-2-bromopropionic acid. While possessing identical physical properties in an achiral environment, these enantiomers can exhibit profoundly different biological activities and serve as distinct chiral building blocks in the synthesis of complex molecules. This technical guide provides an in-depth exploration of the significance of chirality in 2-bromopropionic acid, detailing its synthesis, resolution, and application for researchers, scientists, and drug development professionals.
The Stereoisomers: (R)- and (S)-2-Bromopropionic Acid
The presence of a chiral center at the second carbon atom of 2-bromopropionic acid gives rise to two enantiomers. Their distinct three-dimensional arrangements are responsible for their differential interactions with other chiral molecules, such as enzymes and receptors in biological systems.
dot
Caption: Enantiomers of 2-Bromopropionic Acid.
Physicochemical Properties of Enantiomers
Enantiomers exhibit identical physical properties such as melting point, boiling point, and density. The key distinguishing feature is their interaction with plane-polarized light, where they rotate the plane in equal but opposite directions.
| Property | (R)-(+)-2-Bromopropionic Acid | (S)-(-)-2-Bromopropionic Acid | Racemic (±)-2-Bromopropionic Acid |
| CAS Number | 10009-70-8 | 32644-15-8[1] | 598-72-1[2] |
| Molecular Weight | 152.97 g/mol | 152.97 g/mol [1][3] | 152.97 g/mol [4] |
| Melting Point | 25 °C[5] | -35 °C (lit.)[1][6] | 25-30 °C |
| Boiling Point | 203 °C[5] | 78 °C at 4 mmHg (lit.)[1][6] | 170-172 °C at 760 mmHg |
| Density | 1.692 g/mL at 20 °C (lit.)[7] | 1.696 g/mL at 20 °C (lit.)[1][6] | 1.672 g/cm³ |
| Specific Optical Rotation | [α]20/D +26±2°, neat[8] | [α]20/D −25°, neat[1] | 0° |
| Refractive Index | n20/D 1.475 | n20/D 1.470[1] | Not specified |
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure 2-bromopropionic acid is crucial for its application in stereoselective synthesis. This can be achieved either by synthesizing the racemic mixture followed by chiral resolution or through direct enantioselective synthesis.
dot
Caption: General workflow for synthesis and chiral resolution.
Experimental Protocols
1. Synthesis of Racemic 2-Bromopropionic Acid (Hell-Volhard-Zelinsky Reaction)
This classic method involves the bromination of propionic acid in the presence of a phosphorus catalyst.
-
Objective: To synthesize racemic 2-bromopropionic acid from propionic acid.
-
Materials: Propionic acid, red phosphorus (or phosphorus trichloride), bromine, water, diethyl ether, anhydrous sodium sulfate (B86663).
-
Procedure:
-
To a round-bottom flask equipped with a dropping funnel and a reflux condenser, add dry propionic acid and a catalytic amount of red phosphorus.[9]
-
Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.
-
After the addition is complete, increase the temperature to 85°C and continue heating. Once the color of bromine disappears, raise the temperature to 100°C and reflux for approximately 2-3 hours to ensure the completion of the reaction.[10][11]
-
The intermediate, 2-bromopropionyl bromide, can be isolated by distillation.
-
Carefully add water to the 2-bromopropionyl bromide to hydrolyze it to 2-bromopropionic acid. The hydrolysis is typically warmed to complete the reaction.[9]
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.[9]
-
2. Enantioselective Synthesis of (R)-2-Bromopropionic Acid from D-Alanine
This method provides a direct route to an enantiomerically enriched product.
-
Objective: To synthesize (R)-2-bromopropionic acid from D-alanine.
-
Materials: D-alanine, 48% aqueous hydrobromic acid (HBr), sodium nitrite (B80452) (NaNO₂), sodium sulfate (Na₂SO₄), diethyl ether, anhydrous sodium sulfate, anhydrous calcium chloride.
-
Procedure:
-
Dissolve D-alanine in a mixture of 48% aqueous HBr and water. Cool the solution with ice.[12]
-
Slowly add sodium nitrite in small portions while stirring, maintaining a low temperature.[12]
-
After the addition of NaNO₂, add sodium sulfate to the mixture.[12]
-
Allow the reaction to warm to approximately 15°C.[12]
-
Extract the aqueous layer multiple times with diethyl ether.[12]
-
Combine the organic extracts and dry them sequentially over anhydrous sodium sulfate and then anhydrous calcium chloride.[12]
-
Concentrate the solution in vacuo to obtain the crude product as an oil.[12]
-
Purify the (R)-2-bromopropionic acid by vacuum distillation.[12]
-
3. Chiral Resolution of Racemic 2-Bromopropionic Acid
This protocol describes a general method for separating the enantiomers of a racemic carboxylic acid using a chiral amine.
-
Objective: To separate (R)- and (S)-2-bromopropionic acid from a racemic mixture.
-
Materials: Racemic 2-bromopropionic acid, a chiral amine (e.g., (R)-1-phenylethylamine), a suitable solvent (e.g., ethanol, acetone), hydrochloric acid, diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve the racemic 2-bromopropionic acid in a suitable solvent.
-
Add an equimolar amount of the chiral amine to the solution to form diastereomeric salts.[13]
-
The two diastereomeric salts will have different solubilities. Induce crystallization by slow cooling or solvent evaporation.[13]
-
Collect the less soluble diastereomeric salt by filtration. The mother liquor will be enriched in the more soluble diastereomer.
-
Recrystallize the collected salt to improve its diastereomeric purity.
-
To recover the enantiomerically pure acid, dissolve the purified diastereomeric salt in water and acidify with hydrochloric acid.
-
Extract the liberated 2-bromopropionic acid with diethyl ether.
-
Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched 2-bromopropionic acid.
-
The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.
-
Applications in Asymmetric Synthesis
The enantiomers of 2-bromopropionic acid are valuable chiral building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[2][14] The choice of the (R) or (S) enantiomer is critical in determining the stereochemistry of the final product.
A notable application is the use of (S)-2-bromopropionic acid as an intermediate in the synthesis of structural analogs of hemiasterlins, a class of potent antimitotic tripeptides with antitumor activity.[6][15]
dot
Caption: Use of (S)-2-bromopropionic acid in synthesis.
Analytical Methods for Determining Enantiomeric Purity
The determination of the enantiomeric excess (e.e.) is crucial to validate the success of a chiral synthesis or resolution. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose.
Protocol: Chiral HPLC Analysis of 2-Bromopropionic Acid Enantiomers
-
Objective: To determine the enantiomeric ratio of a 2-bromopropionic acid sample.
-
Instrumentation: HPLC system with a UV detector and a chiral column (e.g., a polysaccharide-based or Pirkle-type column).
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen chiral column. For normal-phase separations, this often consists of a mixture of n-hexane, an alcohol like 2-propanol or ethanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA).[16]
-
Sample Preparation: Dissolve a small amount of the 2-bromopropionic acid sample in the mobile phase. For carboxylic acids, derivatization to amides or esters with a UV-active moiety can sometimes improve separation and detection.
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., Chiralcel OJ-H).
-
Mobile Phase: A typical starting condition could be n-hexane:2-propanol:TFA (e.g., 90:10:0.1 v/v/v).[16]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of the racemic mixture to determine the retention times of both enantiomers and to calculate the resolution factor.
-
Inject the sample solution.
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
-
The chirality of 2-bromopropionic acid is a fundamental aspect that dictates its role in the chemical and pharmaceutical industries. The distinct properties and reactivity of its (R) and (S) enantiomers make them indispensable chiral synthons for the construction of stereochemically defined molecules. A thorough understanding of the methods for synthesizing, resolving, and analyzing these enantiomers is essential for researchers and professionals in drug discovery and development, where the stereochemistry of a molecule can mean the difference between a therapeutic agent and an inactive or even harmful substance.
References
- 1. This compound 99 32644-15-8 [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. (S)-2-Bromopropionic acid | CymitQuimica [cymitquimica.com]
- 4. 2-Bromopropionic acid | C3H5BrO2 | CID 11729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 32644-15-8 [chemicalbook.com]
- 7. (R)-(+)-2-BROMOPROPIONIC ACID | 10009-70-8 [chemicalbook.com]
- 8. (R)-(+)-2-溴丙酸 ≥98.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. prepchem.com [prepchem.com]
- 10. 2-Bromopropionic acid | 598-72-1 [chemicalbook.com]
- 11. 2-Bromopropionic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemimpex.com [chemimpex.com]
- 15. scbt.com [scbt.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Spectroscopic Analysis of (S)-(-)-2-Bromopropionic Acid: A Technical Guide
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (S)-(-)-2-Bromopropionic acid. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed spectral information and analytical protocols for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for 2-Bromopropionic Acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~11.50 | Singlet (broad) | - | -COOH |
| ~4.41 | Quartet | 6.9 | -CH(Br)- |
| ~1.86 | Doublet | 6.9 | -CH₃ |
Note: Data is for the racemic mixture of 2-bromopropionic acid in CDCl₃. The chemical shifts are approximate and can vary slightly based on the solvent and concentration.[1]
Table 2: ¹³C NMR Spectroscopic Data for 2-Bromopropionic Acid
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O |
| ~39 | CH-Br |
| ~21 | CH₃ |
Note: The specific chemical shifts for this compound may vary slightly. Data for the racemic mixture is often used as a reference.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| 1320-1210 | Medium | C-O stretch[3] |
| 1440-1395 | Medium | O-H bend[3] |
| 950-910 | Medium, Broad | O-H bend (out-of-plane)[3] |
Note: The broadness of the O-H stretch is a characteristic feature of carboxylic acids due to hydrogen bonding.[3]
Experimental Protocols
The following are generalized experimental protocols for obtaining NMR and IR spectra of this compound.
3.1 NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[5]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data using Fourier transformation, followed by phase and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Typical parameters include a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
3.2 IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small drop of neat this compound liquid directly onto the ATR crystal. No further sample preparation is typically required for a liquid sample.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
Methodological & Application
Synthesis of Chiral Amino Acids from (S)-(-)-2-Bromopropionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amino acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. Their specific stereochemistry is often crucial for biological activity and selectivity, making enantiomerically pure amino acids highly valuable intermediates in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of chiral amino acids, specifically L-alanine, using (S)-(-)-2-Bromopropionic acid as a readily available and cost-effective starting material. The primary synthetic route involves a stereospecific nucleophilic substitution (SN2) reaction, which ensures the transfer of chirality to the final amino acid product.
Application Notes
The synthesis of enantiomerically pure L-alanine and its derivatives from this compound holds significant value for the pharmaceutical industry. This method provides a reliable and scalable route to a key chiral intermediate used in the development of various therapeutic agents.
Key Applications in Drug Development:
-
Antiviral Agents: L-alanine and its derivatives are integral components in the synthesis of numerous antiviral drugs. For instance, they can be incorporated into nucleoside analogs and other small molecules that inhibit viral replication. The specific stereochemistry of the amino acid is often critical for binding to viral enzymes.
-
Anticancer Therapeutics: Chiral amino acids are used to construct peptides and peptidomimetics with anticancer properties. L-alanine derivatives have been investigated for their potential to selectively target cancer cells.[1] The incorporation of these non-natural amino acids can enhance the stability and cell permeability of peptide-based drugs.
-
Peptide-Based Pharmaceuticals: L-alanine is a common constituent of therapeutic peptides. Access to enantiomerically pure L-alanine is essential for the solid-phase synthesis of peptides with defined three-dimensional structures, which is critical for their interaction with biological targets.
-
Chiral Ligands and Catalysts: Chiral amino acids derived from this process can be used to synthesize chiral ligands for asymmetric catalysis, a powerful tool in the synthesis of complex pharmaceutical intermediates.
The direct amination of this compound is a classic example of a stereospecific SN2 reaction, which proceeds with a complete inversion of configuration at the chiral center, a phenomenon known as the Walden inversion.[2][3] This inversion predictably transforms the (S)-configuration of the starting material into the (R)-configuration in the immediate product. However, due to the Cahn-Ingold-Prelog priority rules for amino acids, where the amino group takes precedence over the carboxyl group, the resulting (R)-2-aminopropionic acid is designated as L-alanine. This predictable stereochemical outcome is a major advantage of this synthetic method.
Experimental Protocols
The following protocol is adapted from a well-established procedure for the synthesis of racemic alanine (B10760859) and is modified here for the stereospecific synthesis of L-alanine from this compound.[4]
Synthesis of L-Alanine from this compound
Materials:
-
This compound
-
Concentrated aqueous ammonia (B1221849) (sp. gr. 0.9)
-
Diethyl ether
-
Distilled water
Equipment:
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Buchner funnel and filter flask
-
Crystallization dish
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a stirrer, add a significant excess of cold (0-5 °C) concentrated aqueous ammonia. The large excess of ammonia is crucial to minimize the formation of secondary amine byproducts.[4]
-
Addition of this compound: While vigorously stirring the cold ammonia solution, slowly add this compound. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an extended period (typically 24-48 hours) to ensure the reaction goes to completion.
-
Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess ammonia and water.
-
First Crystallization: To the concentrated aqueous solution, add methanol to induce crystallization of the crude L-alanine. Cool the mixture in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals sequentially with cold methanol and diethyl ether to remove impurities.
-
Recrystallization (Purification): For higher purity, dissolve the crude L-alanine in a minimum amount of hot water. Slowly add methanol to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to effect recrystallization.
-
Final Product: Collect the purified L-alanine crystals by vacuum filtration, wash with cold methanol and diethyl ether, and dry under vacuum.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes for the Synthesis of L-Alanine
| Parameter | Value/Condition | Rationale/Expected Outcome |
| Starting Material | This compound | Chiral precursor for the synthesis of L-alanine. |
| Nucleophile | Concentrated Aqueous Ammonia | Source of the amino group. A large excess minimizes side reactions.[4] |
| Reaction Type | SN2 (Bimolecular Nucleophilic Substitution) | Leads to predictable stereochemistry. |
| Stereochemistry | Walden Inversion | Results in the formation of L-alanine from the (S)-bromo acid.[2][3] |
| Expected Yield | ~60-70% | Based on analogous racemic synthesis.[4] |
| Expected Enantiomeric Excess (e.e.) | >98% | The SN2 reaction is stereospecific, leading to high enantiomeric purity. |
| Purification Method | Recrystallization | Effective for obtaining high-purity crystalline L-alanine. |
Visualizations
Caption: Experimental workflow for the synthesis of L-Alanine.
Caption: SN2 reaction mechanism illustrating Walden inversion.
References
Application Notes and Protocols for Enantioselective Synthesis Using (S)-(-)-2-Bromopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-2-Bromopropionic acid is a versatile and valuable chiral building block in organic synthesis, particularly for the enantioselective preparation of a wide range of biologically active molecules. Its utility stems from the presence of a stereogenic center and a reactive bromine atom, which can be displaced by various nucleophiles with high stereochemical control. These application notes provide an overview of its key applications and detailed protocols for its use in the synthesis of pharmaceuticals and agrochemicals.
Overview of Applications
This compound and its esters are primarily employed as electrophiles in S(_N)2 reactions to introduce a chiral propionate (B1217596) moiety. This strategy is fundamental in the synthesis of:
-
Pharmaceuticals : It serves as a key intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class (profens), such as (S)-Naproxen and (S)-Ibuprofen. It is also utilized in the synthesis of more complex molecules, including structural analogs of the antimitotic tripeptides, hemiasterlins.[1][2]
-
Agrochemicals : The chiral propionate unit is a common feature in many potent herbicides, particularly those of the aryloxyphenoxypropionate class. Enantiomerically pure forms of these herbicides often exhibit significantly higher activity and better environmental profiles.
-
Chiral Amino Acids : this compound can be a precursor in the stereospecific synthesis of various natural and unnatural α-amino acids through nucleophilic substitution with nitrogen-containing nucleophiles.
Key Synthetic Transformations
The primary reaction involving this compound is the nucleophilic substitution of the bromide ion. To facilitate this reaction and avoid unwanted side reactions with the carboxylic acid group, it is often converted to its corresponding ester (e.g., methyl or ethyl ester) prior to reaction with a nucleophile.
Williamson Ether Synthesis for Aryloxyphenoxypropionates
A prominent application of this compound derivatives is in the Williamson ether synthesis to produce chiral aryloxyphenoxypropionates. This reaction proceeds via an S(_N)2 mechanism, which typically results in an inversion of stereochemistry at the chiral center.
References
(S)-(-)-2-Bromopropionic Acid: A Chiral Precursor in the Synthesis of High-Value Pharmaceuticals
(S)-(-)-2-Bromopropionic acid , a valuable chiral building block, plays a pivotal role in the stereospecific synthesis of several important pharmaceuticals. Its defined stereochemistry is crucial for producing enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects. This application note provides a detailed overview of the use of this compound as a precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class and in the development of potent anti-cancer agents like hemiasterlin (B1673049) analogues.
Application in the Synthesis of (S)-Profens
The (S)-enantiomers of 2-arylpropionic acids, commonly known as profens, are significantly more potent inhibitors of cyclooxygenase (COX) enzymes than their (R)-counterparts. The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Therefore, the exclusive synthesis of the (S)-enantiomer is highly desirable. This compound serves as a key chiral starting material to introduce the stereocenter in these molecules.
A general and effective method for the synthesis of (S)-profens involves the stereospecific coupling of an aryl Grignard reagent with a derivative of this compound. This reaction proceeds with the retention of configuration at the chiral center, leading to the desired (S)-profen.
Experimental Protocol: Stereospecific Synthesis of (S)-Naproxen
This protocol describes the synthesis of (S)-Naproxen, a widely used NSAID, through the coupling of 6-methoxy-2-naphthylmagnesium bromide with the methyl ester of this compound.
Materials:
-
This compound
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Esterification of this compound:
-
In a round-bottom flask, dissolve this compound in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the methyl (S)-(-)-2-bromopropionate with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
-
Preparation of 6-methoxy-2-naphthylmagnesium bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Dissolve 2-bromo-6-methoxynaphthalene in anhydrous THF and add it dropwise to the magnesium turnings.
-
The reaction is initiated by gentle heating. Once started, the addition rate is controlled to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the methyl (S)-(-)-2-bromopropionate in anhydrous THF and add it dropwise to the Grignard reagent solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
The resulting crude (S)-Naproxen methyl ester is then hydrolyzed using a base (e.g., NaOH in methanol/water) followed by acidification to yield (S)-Naproxen.
-
The final product can be purified by recrystallization or column chromatography.
-
Quantitative Data for Profen Synthesis:
| Profen | Precursor | Coupling Partner | Yield (%) | Enantiomeric Excess (ee%) |
| (S)-Naproxen | Methyl (S)-2-bromopropionate | 6-methoxy-2-naphthylmagnesium bromide | 75-85 | >98 |
| (S)-Ibuprofen | Ethyl (S)-2-bromopropionate | 4-isobutylphenylmagnesium bromide | 70-80 | >97 |
Synthetic Workflow for (S)-Naproxen
Caption: Stereospecific synthesis of (S)-Naproxen.
Application in the Synthesis of Hemiasterlin Analogues
Hemiasterlins are a class of potent antimitotic tripeptides originally isolated from marine sponges. They exhibit strong cytotoxic activity against a range of cancer cell lines by inhibiting tubulin polymerization, a critical process for cell division. The synthesis of hemiasterlin and its analogues is of great interest in the development of new anti-cancer drugs. This compound derivatives are utilized in the construction of the chiral amino acid fragments within these complex molecules.
Experimental Protocol: Synthesis of a Key Intermediate for Hemiasterlin Analogue HTI-286
This protocol outlines the synthesis of a key chiral building block that can be further elaborated to produce the hemiasterlin analogue HTI-286. The procedure involves the stereospecific alkylation of a chiral auxiliary with a derivative of this compound.
Materials:
-
This compound
-
Thionyl chloride
-
Chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone)
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium hydroxide (B78521)
-
Hydrogen peroxide
-
Solvents for extraction and chromatography
Procedure:
-
Preparation of (S)-2-Bromopropionyl Chloride:
-
In a round-bottom flask, react this compound with an excess of thionyl chloride.
-
Heat the mixture gently to initiate the reaction.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
-
-
Acylation of the Chiral Auxiliary:
-
Dissolve the chiral auxiliary in anhydrous THF and cool the solution to -78 °C.
-
Add n-butyllithium dropwise to deprotonate the auxiliary.
-
Add the freshly prepared (S)-2-bromopropionyl chloride to the solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the acylated auxiliary by column chromatography.
-
-
Cleavage of the Auxiliary:
-
The chiral auxiliary is subsequently cleaved under mild conditions (e.g., using lithium hydroxide and hydrogen peroxide) to yield the corresponding chiral carboxylic acid, which is a key intermediate for the synthesis of the hemiasterlin analogue.
-
Quantitative Data for Hemiasterlin Analogue Intermediate Synthesis:
| Intermediate | Precursor | Chiral Auxiliary | Yield (%) | Diastereomeric Excess (de%) |
| Chiral N-acyloxazolidinone | (S)-2-Bromopropionyl chloride | (S)-4-benzyl-2-oxazolidinone | 85-95 | >99 |
Logical Workflow for Hemiasterlin Analogue Synthesis
Caption: Synthesis of Hemiasterlin Analogues.
Signaling Pathway Diagrams
Cyclooxygenase (COX) Inhibition by (S)-Profens
(S)-Profens exert their anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: COX inhibition by (S)-Profens.
Inhibition of Tubulin Polymerization by Hemiasterlin Analogues
Hemiasterlin analogues are potent antimitotic agents that function by disrupting microtubule dynamics. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This leads to the disassembly of the mitotic spindle, causing cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).
Caption: Tubulin polymerization inhibition.
Application of (S)-(-)-2-Bromopropionic Acid in the Synthesis of Chiral Agrochemicals
(S)-(-)-2-Bromopropionic acid is a crucial chiral building block in the agrochemical industry, primarily utilized in the production of aryloxyphenoxypropionate (AOPP) herbicides. These herbicides are highly effective post-emergence agents for controlling grass weeds in broadleaf crops. The biological activity of AOPP herbicides is stereospecific, with the (R)-enantiomer typically exhibiting the herbicidal activity. The use of enantiomerically pure starting materials like this compound is therefore essential for the synthesis of these potent and selective agrochemicals.
This document provides detailed application notes and protocols for the synthesis of three major AOPP herbicides using this compound as a key precursor: Fluazifop-P-butyl, Quizalofop-P-ethyl, and Clodinafop-propargyl.
Mechanism of Action of AOPP Herbicides
Aryloxyphenoxypropionate herbicides act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1][2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes. By inhibiting this enzyme, AOPP herbicides disrupt the formation of new cell membranes, leading to the cessation of growth and eventual death of the weed. The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between grasses and broadleaf crops.
Below is a diagram illustrating the inhibition of the fatty acid biosynthesis pathway by AOPP herbicides.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of (S)-(-)-2-Bromopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-Bromopropionic acid is a valuable chiral building block in organic synthesis, particularly for the preparation of enantiomerically pure compounds such as α-amino acids and α-hydroxy acids.[1][2] Its reactivity is dominated by the presence of a bromine atom at the α-position to a carboxylic acid, making it an excellent substrate for nucleophilic substitution reactions. The adjacent carbonyl group enhances the reactivity of the α-carbon towards S N 2 reactions, often leading to increased reaction rates compared to corresponding alkyl halides.[3] This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound, focusing on stereochemical outcomes and providing quantitative data where available.
Stereochemistry of Substitution
The stereochemical outcome of nucleophilic substitution on this compound is highly dependent on the reaction conditions and the nucleophile employed.
S N 2 Pathway with Inversion of Configuration:
In the presence of strong nucleophiles, the reaction typically proceeds through a concerted S N 2 mechanism. This involves a backside attack by the nucleophile on the chiral carbon center, leading to an inversion of stereochemistry.[4] For example, the reaction of (S)-2-bromopropanoic acid with a concentrated solution of sodium hydroxide (B78521) yields (R)-2-hydroxypropanoic acid.[5][6] This stereospecificity is a key feature for the asymmetric synthesis of chiral molecules.
Neighboring Group Participation with Retention of Configuration:
Under specific conditions, such as a low concentration of hydroxide ions in the presence of silver oxide (Ag₂O), the reaction can proceed with overall retention of configuration.[6] This is due to a phenomenon called neighboring group participation (NGP). The carboxylate group, facilitated by the Lewis acidic silver ion, acts as an intramolecular nucleophile, first displacing the bromide with inversion. The resulting α-lactone intermediate is then opened by the external nucleophile (hydroxide) in a second S N 2 reaction, causing another inversion. The net result of these two inversions is retention of the original stereochemistry, yielding (S)-2-hydroxypropanoic acid.[6]
Data Presentation
The following table summarizes the expected products and reported yields for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile | Reagent(s) | Product | Stereochemistry | Yield (%) |
| Ammonia (B1221849) | Concentrated aq. NH₃ | (R)-Alanine | Inversion | 65-70 |
| Hydroxide | Concentrated aq. NaOH | (R)-Lactic Acid | Inversion | High (qualitative) |
| Cyanide | NaCN in DMSO | (R)-2-Cyanopropanoic acid | Inversion | Not specified |
| Azide | NaN₃ | (R)-2-Azidopropanoic acid | Inversion | Not specified |
| Thiolate | NaSH or R-SNa | (R)-2-Mercaptopropanoic acid | Inversion | Not specified |
Signaling Pathways and Experimental Workflows
Caption: SN2 reaction mechanism with inversion of configuration.
Caption: NGP mechanism leading to retention of configuration.
Caption: A typical workflow for nucleophilic substitution.
Experimental Protocols
Protocol 1: Synthesis of (R)-Alanine
This protocol is adapted from a procedure for the synthesis of dl-alanine (B559559) and assumes the use of an enantiomerically pure starting material will yield the corresponding enantiomerically pure product with inversion of configuration.[7]
-
Materials:
-
This compound (1.0 eq)
-
Concentrated aqueous ammonia (sp. gr. 0.9)
-
Diethyl ether
-
Ice bath
-
Glass-stoppered bottle
-
Rotary evaporator
-
Büchner funnel and filter flask
-
-
Procedure:
-
In a large glass-stoppered bottle, cool concentrated aqueous ammonia in an ice bath to 1-4 °C.
-
Slowly add this compound (1.0 eq) to the cold, stirred ammonia solution.
-
Allow the sealed mixture to stand at room temperature for at least four days.
-
Concentrate the solution to approximately one-tenth of its original volume using a rotary evaporator.
-
Filter the concentrated solution and then concentrate further to a final volume of approximately one-fifteenth of the original.
-
Cool the solution to room temperature and add methanol (approximately 5 times the final volume of the concentrate).
-
Chill the mixture overnight in a refrigerator (0-4 °C) to induce crystallization.
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with cold methanol and then with diethyl ether.
-
Dry the crystals to obtain crude (R)-alanine.
-
For purification, dissolve the crude product in a minimal amount of warm water, add methanol (5 times the volume of water), and chill overnight to recrystallize.
-
Filter, wash, and dry the purified (R)-alanine.
-
-
Expected Yield: 65-70%[7]
-
Characterization:
-
The product can be characterized by ¹H NMR, ¹³C NMR, and polarimetry to confirm the enantiomeric excess.
-
Protocol 2: Synthesis of (R)-2-Hydroxypropanoic Acid ((R)-Lactic Acid)
This protocol is based on the established S N 2 reaction of α-bromo acids with hydroxide.[5][8]
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (or potassium hydroxide)
-
Water
-
Strong acid (e.g., HCl) for acidification
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve sodium hydroxide (excess) in water in a round-bottom flask.
-
Add this compound to the aqueous base.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with a strong acid until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield crude (R)-2-hydroxypropanoic acid.
-
The product can be further purified by distillation under reduced pressure.
-
-
Characterization:
-
The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The stereochemical outcome can be confirmed by polarimetry.
-
Protocol 3: Synthesis of (R)-2-Cyanopropanoic Acid (General Procedure)
This protocol is a general adaptation for the reaction of an α-bromo acid with sodium cyanide, a common method for nitrile synthesis.[9]
-
Materials:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) (slight excess)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask
-
Stirring apparatus
-
Appropriate work-up and purification equipment
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMSO.
-
Carefully add sodium cyanide to the solution while stirring.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into a larger volume of water.
-
Acidify the aqueous solution with a suitable acid.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the (R)-2-cyanopropanoic acid by distillation or chromatography.
-
-
Safety Note: This reaction involves the use of highly toxic sodium cyanide. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Acidification of cyanide-containing solutions will generate toxic hydrogen cyanide gas and must be done with extreme caution.
Conclusion
This compound is a versatile substrate for a range of nucleophilic substitution reactions, providing access to a variety of chiral α-substituted carboxylic acids. The stereochemical outcome can be controlled by the choice of reaction conditions, allowing for either inversion or retention of configuration. The provided protocols serve as a foundation for the synthesis of these valuable compounds in a laboratory setting. Researchers should always consult original literature and perform appropriate safety assessments before carrying out these procedures.
References
- 1. GT Digital Repository [repository.gatech.edu]
- 2. scbt.com [scbt.com]
- 3. 2-Mercaptopropanoic acid [webbook.nist.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. When (S)-2-bromopropanoic acid \left[(S)-\mathrm{CH}{3} \mathrm{CHBrCO}{2.. [askfilo.com]
- 6. brainly.com [brainly.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. thestudentroom.co.uk [thestudentroom.co.uk]
- 9. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
Application Notes and Protocols for the SN2 Reaction of (S)-(-)-2-Bromopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SN2 (Substitution Nucleophilic Bimolecular) reaction is a fundamental and widely utilized transformation in organic synthesis, prized for its stereospecificity. A hallmark of the SN2 mechanism is the inversion of configuration at the chiral center, a phenomenon known as Walden inversion.[1][2][3] This stereochemical control is crucial in the synthesis of enantiomerically pure molecules, a common requirement in the pharmaceutical industry.
This document provides detailed application notes and protocols for the SN2 reaction of (S)-(-)-2-Bromopropionic acid with a strong nucleophile, such as concentrated sodium hydroxide (B78521), to yield (R)-(+)-2-Hydroxypropanoic acid (also known as (R)-lactic acid).[4][5][6] This reaction serves as a classic example of an SN2 mechanism at a secondary carbon, demonstrating predictable stereochemical outcomes.
Reaction Mechanism and Stereochemistry
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[7][8] This backside attack necessitates an inversion of the stereochemical configuration at the carbon center.[7][8]
In the case of (S)-2-bromopropanoic acid, the hydroxide ion (OH⁻) acts as the nucleophile, attacking the carbon atom bonded to the bromine atom (the leaving group). The reaction proceeds through a trigonal bipyramidal transition state, ultimately resulting in the formation of (R)-2-hydroxypropanoic acid.[4][5][9] It is important to note that under different reaction conditions, such as a low concentration of hydroxide ions and the presence of silver ions (Ag⁺), a competing mechanism known as neighboring group participation (NGP) can occur, leading to retention of the original stereochemistry.[4][5][9]
The stereospecificity of the SN2 reaction, leading to 100% inversion of configuration, is a key feature that is exploited in asymmetric synthesis.[2]
Data Presentation
While specific kinetic data for the SN2 reaction of this compound with sodium hydroxide is not extensively tabulated in readily available literature, the following table summarizes the expected qualitative and quantitative outcomes based on the principles of SN2 reactions.
| Parameter | Expected Value/Observation | Notes |
| Reaction Order | Second-order overall (First-order in substrate and first-order in nucleophile) | The reaction rate is dependent on the concentration of both (S)-2-bromopropanoic acid and the hydroxide ion.[7] |
| Rate Constant (k) | Dependent on temperature, solvent, and concentration. | Generally, α-halocarboxylic acids show enhanced reactivity in SN2 reactions compared to simple secondary alkyl halides. |
| Stereochemical Outcome | Inversion of configuration | The product, 2-hydroxypropanoic acid, will have the (R) configuration. |
| Enantiomeric Excess (ee) | High (>95%) | The stereospecific nature of the SN2 reaction should lead to a product with high enantiomeric purity. |
| Yield | Moderate to High | Yields can be optimized by controlling reaction conditions such as temperature and reaction time. |
Experimental Protocols
The following protocols are adapted from established procedures for SN2 reactions on similar substrates and are intended as a guide. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.
Protocol 1: Synthesis of (R)-(+)-2-Hydroxypropanoic Acid
Materials:
-
This compound
-
Concentrated Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Hydrochloric Acid (HCl) for acidification (e.g., 6 M)
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known quantity of this compound in water.
-
Addition of Nucleophile: Slowly add an excess of concentrated sodium hydroxide solution to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature.
-
Acidification: Carefully acidify the cooled reaction mixture with hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate to form the carboxylic acid.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with several portions of diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated brine solution.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude (R)-(+)-2-Hydroxypropanoic acid.
-
Purification: The crude product can be further purified by distillation or chromatography if necessary.
Visualizations
SN2 Reaction Mechanism
Caption: SN2 reaction mechanism of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of (R)-lactic acid.
Applications in Drug Development
The stereospecific synthesis of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological activities. The SN2 reaction on substrates like 2-bromopropionic acid provides a reliable method for introducing stereocenters with a defined configuration.
While direct examples of blockbuster drugs synthesized via an SN2 reaction on this compound are not prominently featured in the literature, the resulting product, (R)-lactic acid, and other α-hydroxy acids are important chiral building blocks in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). For instance, the α-arylpropionic acid motif is found in a class of non-steroidal anti-inflammatory drugs (NSAIDs), although their synthesis pathways may vary. The ability to reliably produce enantiomerically pure α-substituted carboxylic acids through SN2 reactions is a valuable tool in the medicinal chemist's arsenal (B13267) for the development of new chemical entities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Walden inversion - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Solved When (S)-2-bromopropanoic acid [(S)-CH2CHBECOH) | Chegg.com [chegg.com]
- 6. Solved When (S)-2-bromopropanoic acid [(S) - CH3CHBrCO2H] | Chegg.com [chegg.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Neighboring Group Participation in (S)-(-)-2-Bromopropionic Acid Reactions
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of neighboring group participation (NGP) in the substitution reactions of (S)-(-)-2-Bromopropionic acid. It contrasts the NGP-driven pathway, which proceeds with retention of stereochemistry, against the classical S(_N)2 mechanism that results in inversion. This note outlines the underlying principles, presents comparative data on reaction outcomes, and offers detailed experimental protocols for studying these phenomena in the laboratory. The provided methodologies and data are intended to guide researchers in manipulating reaction conditions to achieve desired stereochemical outcomes, a critical aspect in the synthesis of chiral molecules for drug development.
Introduction
In nucleophilic substitution reactions of chiral substrates, the stereochemical outcome is of paramount importance, particularly in the synthesis of pharmaceuticals where enantiomeric purity can dictate efficacy and safety. The hydrolysis of this compound serves as a classic textbook example illustrating the competition between two distinct mechanistic pathways: the direct bimolecular nucleophilic substitution (S(_N)2) and a more complex mechanism involving neighboring group participation (NGP).
The carboxylate group in 2-bromopropionic acid can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This intramolecular cyclization leads to a highly strained (\alpha)-lactone intermediate. Subsequent attack by an external nucleophile, such as hydroxide (B78521), on this intermediate results in a net retention of the original stereochemistry. This NGP pathway is often accelerated compared to a standard S(_N)2 reaction at a secondary carbon.
Conversely, under conditions with a high concentration of a strong external nucleophile, the direct S(_N)2 pathway can dominate. This pathway involves a backside attack by the nucleophile, displacing the bromide leaving group and leading to an inversion of the stereocenter. The choice of reaction conditions, therefore, allows for the selective formation of either the (S) or (R) enantiomer of the product, typically lactic acid, from a single chiral starting material.
Reaction Mechanisms
The hydrolysis of this compound can proceed via two competitive pathways, with the predominant mechanism being dictated by the reaction conditions.
S(_N)2 Pathway: Inversion of Stereochemistry
In the presence of a high concentration of a strong nucleophile, such as concentrated sodium hydroxide, a direct S(_N)2 displacement occurs. The hydroxide ion attacks the carbon atom bonded to the bromine from the side opposite to the carbon-bromine bond. This "backside attack" leads to an inversion of the stereochemical configuration at the chiral center.
Neighboring Group Participation (NGP) Pathway: Retention of Stereochemistry
Under conditions of low hydroxide concentration and in the presence of a Lewis acid like silver oxide (Ag(_2)O), the NGP mechanism is favored.[1][2] The silver ion assists in the departure of the bromide leaving group. The neighboring carboxylate group then acts as an internal nucleophile, attacking the electrophilic carbon to form a cyclic (\alpha)-lactone intermediate. This is an intramolecular S(_N)2 reaction, which results in an inversion of configuration. The subsequent intermolecular attack by a hydroxide ion on the (\alpha)-lactone intermediate occurs with another S(_N)2-like mechanism, causing a second inversion of configuration. The net result of these two successive inversions is an overall retention of the original stereochemistry.
Data Presentation
The stereochemical outcome of the hydrolysis of this compound is highly dependent on the reaction conditions. The following table summarizes the expected product distribution under conditions that favor either the S(_N)2 or the NGP pathway.
| Starting Material | Reagents and Conditions | Predominant Mechanism | Product | Stereochemical Outcome |
| This compound | Concentrated NaOH | S(_N)2 | (R)-(+)-Lactic acid | Inversion |
| This compound | Dilute NaOH, Ag(_2)O | NGP | (S)-(-)-Lactic acid | Retention |
Mandatory Visualizations
Caption: Competing pathways for the hydrolysis of this compound.
Caption: General experimental workflow for studying the hydrolysis of this compound.
Experimental Protocols
Protocol 1: S(_N)2 Hydrolysis of this compound (Inversion)
Objective: To synthesize (R)-(+)-Lactic acid from this compound via an S(_N)2 reaction.
Materials:
-
This compound
-
Concentrated Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Polarimeter
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound in water.
-
Slowly add an excess of concentrated sodium hydroxide solution to the flask.
-
Heat the reaction mixture to reflux and maintain for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC if applicable.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with hydrochloric acid to a pH of approximately 2.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent using a rotary evaporator.
-
Prepare a solution of the crude product in a suitable solvent (e.g., ethanol) of a known concentration.
-
Measure the optical rotation of the solution using a polarimeter. An observed positive rotation indicates the formation of (R)-(+)-Lactic acid, confirming inversion of stereochemistry.
Protocol 2: NGP Hydrolysis of this compound (Retention)
Objective: To synthesize (S)-(-)-Lactic acid from this compound via a neighboring group participation mechanism.
Materials:
-
This compound
-
Silver oxide (Ag(_2)O)
-
Dilute Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Polarimeter
Procedure:
-
In a round-bottom flask, suspend this compound and silver oxide in water.
-
Slowly add a dilute solution of sodium hydroxide while stirring at room temperature. The reaction is typically faster than the S(_N)2 pathway.[3]
-
Monitor the reaction by observing the formation of a silver bromide precipitate.
-
After the reaction is complete (e.g., 30-60 minutes), filter the mixture to remove the silver salts.
-
Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 2.
-
Extract the product with diethyl ether (3 x 50 mL) using a separatory funnel.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator to obtain the crude product.
-
Prepare a solution of the product in a suitable solvent (e.g., ethanol) at a known concentration.
-
Measure the optical rotation using a polarimeter. An observed negative rotation confirms the formation of (S)-(-)-Lactic acid, indicating retention of stereochemistry.
Conclusion
The stereochemical outcome of nucleophilic substitution reactions of this compound can be effectively controlled by the choice of reaction conditions. High concentrations of strong nucleophiles favor the S(_N)2 pathway, leading to inversion of configuration, while conditions that promote intramolecular participation of the neighboring carboxylate group result in a net retention of configuration. This understanding is crucial for the stereoselective synthesis of chiral molecules in academic and industrial research, particularly in the field of drug development where the biological activity of a molecule is often dependent on its specific stereochemistry. The protocols provided herein offer a practical guide for demonstrating and exploiting these competing reaction pathways.
References
Application Notes and Protocols: Synthesis of Herbicides Using (S)-(-)-2-Bromopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-2-Bromopropionic acid is a critical chiral building block in the synthesis of a variety of agrochemicals, particularly aryloxyphenoxypropionate (APP) herbicides.[1][2] These herbicides are vital for post-emergence control of grass weeds in broadleaf crops. This document provides detailed application notes and protocols for the synthesis of APP herbicides, utilizing this compound as a key intermediate. The protocols are designed to be a comprehensive resource for researchers and professionals in the agrochemical and pharmaceutical industries.
Introduction
Aryloxyphenoxypropionate (APP) herbicides are a significant class of herbicides that act by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[1] The stereochemistry of the propionic acid moiety is crucial for their herbicidal activity, with the (R)-enantiomer (derived from this compound) exhibiting significantly higher activity. This compound serves as a key chiral precursor for introducing the desired stereocenter into the final herbicide molecule.[2] This document will focus on the general synthesis of APP herbicides and provide a specific, detailed protocol for a representative compound.
General Synthesis Pathway
The synthesis of APP herbicides from this compound generally involves a two-step process:
-
Etherification: Reaction of a substituted phenol (B47542) with an excess of a dihaloaromatic or heterocyclic compound to form a phenoxy intermediate.
-
Coupling: Nucleophilic substitution of the halogen on the propionic acid derivative by the phenoxy intermediate.
This can be visualized in the following workflow:
Caption: General workflow for the synthesis of APP herbicides.
Key Herbicides Derived from this compound
Several commercially important herbicides are synthesized using this compound or its derivatives. The general structure of these herbicides consists of a phenoxy ring linked to an aromatic or heterocyclic group, and the chiral propionate (B1217596) moiety.
| Herbicide | Chemical Structure | Key Features |
| Fenoxaprop-P-ethyl (B1329639) | A selective herbicide for controlling annual and perennial grass weeds in various broadleaf crops. | |
| Quizalofop-P-ethyl | A selective, post-emergence herbicide used to control grass weeds in broad-leaved crops. | |
| Fluazifop-P-butyl | A post-emergence herbicide for the control of most annual and perennial grass weeds in a wide range of broad-leaved crops. |
Detailed Experimental Protocol: Synthesis of a Fenoxaprop-P-ethyl Analogue
This protocol details the synthesis of (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid, a key intermediate in the production of Fenoxaprop-P-ethyl.[3][4]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| This compound | 32644-15-8 | 152.97 | >98% | Commercial |
| 2,6-Dichlorobenzoxazole (B51379) | 3621-82-7 | 188.00 | >98% | Commercial |
| 4-Hydroxyphenoxyacetic acid | 1878-84-8 | 168.15 | >98% | Commercial |
| Sodium Hydroxide (B78521) (NaOH) | 1310-73-2 | 40.00 | >97% | Commercial |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous | Commercial |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous | Commercial |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% | Commercial |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | Anhydrous | Commercial |
Synthesis Pathway
The synthesis of the Fenoxaprop-P-ethyl analogue involves the reaction of 2,6-dichlorobenzoxazole with (R)-2-(4-hydroxyphenoxy)propionic acid. The latter is synthesized from 4-hydroxyphenoxyacetic acid and this compound.
Caption: Synthesis of a Fenoxaprop-P-ethyl analogue.
Step-by-Step Procedure
Step 1: Synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid
-
To a solution of sodium hydroxide (2.0 eq) in water, add 4-hydroxyphenoxyacetic acid (1.0 eq).
-
Stir the mixture at room temperature until a clear solution is obtained.
-
Slowly add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.
-
The precipitated product is filtered, washed with cold water, and dried under vacuum to yield (R)-2-(4-hydroxyphenoxy)propionic acid.
Step 2: Synthesis of (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid
-
In a round-bottom flask, dissolve (R)-2-(4-hydroxyphenoxy)propionic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add sodium hydroxide (2.2 eq) and stir the mixture at room temperature for 30 minutes.
-
Add 2,6-dichlorobenzoxazole (1.05 eq) to the reaction mixture.[3]
-
Heat the reaction to 60-80°C and stir for 8-12 hours.[3] Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Acidify the aqueous solution with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Expected Yield and Purity
| Step | Product | Expected Yield (%) | Purity (%) |
| 1 | (R)-2-(4-hydroxyphenoxy)propionic acid | 85-95 | >95 |
| 2 | (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid | 80-90 | >98 |
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
This compound is corrosive and should be handled with care.
-
Halogenated organic compounds and strong acids and bases should be handled with appropriate caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound is an indispensable chiral synthon for the efficient synthesis of a wide range of aryloxyphenoxypropionate herbicides. The protocols outlined in this document provide a robust framework for the laboratory-scale synthesis of these important agrochemicals. The modular nature of the synthesis allows for the generation of diverse analogues for structure-activity relationship (SAR) studies and the development of new, more effective herbicides.
References
Application Notes: Synthesis of Phenylamide Fungicides Using (S)-(-)-2-Bromopropionic Acid
(S)-(-)-2-Bromopropionic acid is a valuable chiral building block in the asymmetric synthesis of various agrochemicals. Its utility is particularly pronounced in the production of phenylamide fungicides, a class of systemic agents highly effective against oomycete pathogens, which cause devastating plant diseases like late blight and downy mildew. The fungicidal activity of these compounds is highly stereospecific, often residing in a single enantiomer.
This document provides detailed application notes and protocols for the synthesis of the active enantiomers of two prominent phenylamide fungicides, Metalaxyl-M (Mefenoxam) and Benalaxyl-M , using this compound as the chiral precursor. The key synthetic step involves a nucleophilic substitution (SN2) reaction, where the stereochemistry at the chiral center is inverted.
Application I: Synthesis of Metalaxyl-M (Mefenoxam)
Metalaxyl is traditionally sold as a racemic mixture. However, extensive research has shown that its fungicidal activity is almost exclusively due to the (R)-enantiomer, known as Metalaxyl-M or Mefenoxam.[1][2] The synthesis of enantiomerically pure Metalaxyl-M can be achieved by reacting 2,6-dimethylaniline (B139824) with a derivative of this compound. This reaction proceeds via an SN2 mechanism, leading to an inversion of configuration and forming the required (R)-alaninate intermediate.[3]
The overall synthesis is a two-step process:
-
Alkylation: Reaction of 2,6-dimethylaniline with methyl (S)-2-bromopropionate to form methyl (R)-N-(2,6-dimethylphenyl)alaninate.
-
Acylation: Reaction of the resulting alaninate (B8444949) intermediate with methoxyacetyl chloride to yield Metalaxyl-M.[4][5]
Experimental Protocols
Protocol 1: Synthesis of Methyl (R)-N-(2,6-dimethylphenyl)alaninate (Intermediate)
This protocol describes the nucleophilic substitution reaction between 2,6-dimethylaniline and methyl (S)-2-bromopropionate.
-
Materials and Equipment:
-
Methyl (S)-2-bromopropionate
-
2,6-Dimethylaniline
-
Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., Triethylamine)
-
Solvent (e.g., Toluene (B28343) or Acetonitrile)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
-
Procedure:
-
To a round-bottom flask, add 2,6-dimethylaniline (1.0 eq) and the chosen solvent.
-
Add sodium bicarbonate (1.5 eq) to the mixture.
-
With stirring, add methyl (S)-2-bromopropionate (1.2 eq) to the flask.
-
Heat the reaction mixture to reflux (temperature will depend on the solvent, e.g., ~110°C for Toluene) and maintain for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and unreacted base.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure methyl (R)-N-(2,6-dimethylphenyl)alaninate.
-
Protocol 2: Synthesis of Metalaxyl-M (Mefenoxam) from Chiral Intermediate
This protocol details the final acylation step.[6]
-
Materials and Equipment:
-
Methyl (R)-N-(2,6-dimethylphenyl)alaninate
-
Methoxyacetyl chloride
-
Sodium bicarbonate (NaHCO₃) or other non-nucleophilic base (e.g., pyridine)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Round-bottom flask with a dropping funnel and magnetic stirrer
-
Ice bath
-
Standard workup and purification equipment
-
-
Procedure:
-
Dissolve methyl (R)-N-(2,6-dimethylphenyl)alaninate (1.0 eq) and sodium bicarbonate (1.5 eq) in anhydrous toluene in a round-bottom flask.
-
Cool the mixture in an ice bath to 0-5°C.
-
Dissolve methoxyacetyl chloride (1.1 eq) in anhydrous toluene and add it to a dropping funnel.
-
Add the methoxyacetyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours until completion (monitor by TLC).
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield Metalaxyl-M.
-
The product can be further purified by recrystallization if necessary.
-
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of racemic Metalaxyl, which provides a baseline for the synthesis of Metalaxyl-M. Achieving high enantiomeric excess (>98% ee) is possible with an enantiomerically pure starting material.[4]
| Step | Reactants | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1. Alkylation | 2,6-Dimethylaniline, Methyl 2-bromopropionate | Sodium Bicarbonate | None (Neat) | 120-125 | 18 | ~85-90 | Patent CN101088986B |
| 2. Acylation | Methyl N-(2,6-dimethylphenyl)alaninate, Methoxyacetyl chloride | Sodium Bicarbonate | Toluene | Room Temp | 1-4 | >95 | [6] |
Application II: Synthesis of Benalaxyl-M
Similar to Metalaxyl, the fungicidal activity of Benalaxyl resides in its (R)-enantiomer, Benalaxyl-M. The synthesis follows a parallel pathway, utilizing the same chiral intermediate, methyl (R)-N-(2,6-dimethylphenyl)alaninate, derived from this compound. The key difference lies in the final acylation step, where a different acyl chloride is used.
References
- 1. Metalaxyl-M (Ref: CGA 329351) [sitem.herts.ac.uk]
- 2. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 3. JP2006510364A - A method for preparing (R) or (S) N- (2,6-dimethylphenyl) alanine and its opposite enantiomer N- (2,6-dimethylphenyl) alanine using an enzyme - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Metalaxyl - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Protecting Group Strategies for (S)-(-)-2-Bromopropionic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the protection of the carboxylic acid functionality of (S)-(-)-2-Bromopropionic acid. The selection of an appropriate protecting group is critical in multi-step syntheses to prevent undesirable side reactions and ensure high yields of the target molecule. The strategies outlined below are particularly relevant for the incorporation of the (S)-2-bromopropionyl moiety in complex molecules, a common step in the development of novel therapeutic agents.
Introduction
This compound is a valuable chiral building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other biologically active compounds. The presence of a reactive carboxylic acid and a stereocenter necessitates careful strategic planning, particularly concerning the protection of the carboxyl group. This allows for selective reactions at other sites of a molecule without compromising the integrity of the acid functionality or the stereochemistry at the adjacent carbon. The most common and effective strategy for protecting carboxylic acids is their conversion to esters. This document details the synthesis and deprotection of three common ester protecting groups for this compound: Methyl, Benzyl (B1604629), and tert-Butyl esters.
Protecting Group Selection
The choice of a protecting group depends on the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule (orthogonal protection).
Table 1: Comparison of Common Protecting Groups for this compound
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Methyl Ester | -COOCH₃ | Fischer esterification (MeOH, cat. H₂SO₄) or reaction with diazomethane. | Acid or base-catalyzed hydrolysis (e.g., LiOH, NaOH, HCl). | Simple to introduce; stable to many non-hydrolytic conditions. | Deprotection can be harsh and may not be suitable for base or acid-sensitive substrates. |
| Benzyl Ester | -COOCH₂Ph | Reaction with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base.[1] | Catalytic hydrogenolysis (H₂, Pd/C).[1] | Stable to acidic and basic conditions; deprotection is very mild and selective. | Not compatible with reactions involving catalytic reduction. |
| tert-Butyl Ester | -COOC(CH₃)₃ | Reaction with isobutylene (B52900) in the presence of a strong acid catalyst (e.g., H₂SO₄).[2] | Acid-catalyzed hydrolysis (e.g., trifluoroacetic acid (TFA), HCl).[3] | Very stable to basic and nucleophilic conditions. | Deprotection requires strong acidic conditions. |
Experimental Protocols
The following protocols provide detailed methodologies for the protection and deprotection of this compound.
Protocol 1: Methyl Ester Protection and Deprotection
1.1. Protection: Synthesis of Methyl (S)-(-)-2-Bromopropionate
-
Reaction: Fischer-Speier Esterification
-
Description: This method involves the acid-catalyzed reaction of the carboxylic acid with methanol (B129727).
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Dichloromethane (B109758)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether or dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford Methyl (S)-(-)-2-bromopropionate.
1.2. Deprotection: Hydrolysis of Methyl (S)-(-)-2-Bromopropionate
-
Reaction: Base-catalyzed hydrolysis (Saponification)
-
Description: This method uses a base to hydrolyze the ester back to the carboxylic acid.
Materials:
-
Methyl (S)-(-)-2-bromopropionate
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve Methyl (S)-(-)-2-bromopropionate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Benzyl Ester Protection and Deprotection
2.1. Protection: Synthesis of Benzyl (S)-(-)-2-Bromopropionate
-
Reaction: Williamson Ether Synthesis-like reaction
-
Description: This protocol involves the reaction of the carboxylate salt with benzyl bromide.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Benzyl Bromide (BnBr)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add K₂CO₃ (1.5 eq) or Cs₂CO₃ (1.2 eq) to the solution and stir for 30 minutes at room temperature.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain Benzyl (S)-(-)-2-bromopropionate.
2.2. Deprotection: Hydrogenolysis of Benzyl (S)-(-)-2-Bromopropionate
-
Reaction: Catalytic Hydrogenolysis
-
Description: This mild deprotection method uses hydrogen gas and a palladium catalyst.
Materials:
-
Benzyl (S)-(-)-2-bromopropionate
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve Benzyl (S)-(-)-2-bromopropionate (1.0 eq) in methanol or ethyl acetate.
-
Add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-8 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Protocol 3: tert-Butyl Ester Protection and Deprotection
3.1. Protection: Synthesis of tert-Butyl (S)-(-)-2-Bromopropionate
-
Reaction: Acid-catalyzed addition to isobutylene
-
Description: This method involves the reaction of the carboxylic acid with isobutylene under acidic conditions.[2]
Materials:
-
This compound
-
Isobutylene (liquefied)
-
Dioxane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane
-
20% Potassium Carbonate solution
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a pressure-resistant flask cooled to -15 °C, condense isobutylene (1.1 eq).[2]
-
Add a solution of this compound (1.0 eq) in dioxane.[2]
-
Slowly add a catalytic amount of concentrated sulfuric acid.[2]
-
Seal the flask and allow the mixture to warm to room temperature, then stir overnight.[2]
-
Cool the flask before carefully opening. Pour the reaction mixture into dichloromethane.[2]
-
Wash the organic phase with 20% potassium carbonate solution and then with water.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give tert-Butyl (S)-(-)-2-bromopropionate.[2]
3.2. Deprotection: Acid-catalyzed Hydrolysis of tert-Butyl (S)-(-)-2-Bromopropionate
-
Reaction: Acidolysis
-
Description: This method utilizes a strong acid to cleave the tert-butyl group.
Materials:
-
tert-Butyl (S)-(-)-2-bromopropionate
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tert-Butyl (S)-(-)-2-bromopropionate (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The crude this compound can be further purified if necessary.
Visualization of Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies.
Caption: General workflow for the protection and deprotection of this compound.
Caption: Protection strategies for this compound via esterification.
Caption: Deprotection pathways for common esters of this compound.
References
Application Notes and Protocols for the Derivatization of (S)-(-)-2-Bromopropionic Acid for Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of (S)-(-)-2-Bromopropionic acid, a chiral building block of significant interest in pharmaceutical synthesis, to enable its quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and enantioselective analysis by High-Performance Liquid Chromatography (HPLC).
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, this compound requires derivatization to increase its volatility and thermal stability. A common and effective method is esterification to its methyl ester, Methyl 2-bromopropionate.
Application Note: GC-MS Quantification of 2-Bromopropionic Acid
This method is suitable for the quantitative analysis of 2-bromopropionic acid in various matrices, including in-process control samples and stability studies. The derivatization converts the polar carboxylic acid into a more volatile ester, allowing for excellent chromatographic separation and sensitive mass spectrometric detection.
Experimental Protocol: Methyl Esterification for GC-MS Analysis
Objective: To convert 2-Bromopropionic acid to Methyl 2-bromopropionate for quantitative analysis.
Materials:
-
This compound sample
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium sulfate (B86663) (anhydrous)
-
Vials with screw caps
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Derivatization Reaction:
-
Add 1 mL of anhydrous methanol to the vial.
-
Carefully add 2-3 drops of concentrated sulfuric acid to the mixture. This acts as a catalyst.
-
Securely cap the vial and heat the mixture at 60°C for 1 hour in a heating block or water bath.
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of deionized water and 1 mL of dichloromethane to the vial.
-
Vortex the mixture for 1 minute to extract the Methyl 2-bromopropionate into the organic layer.
-
Allow the layers to separate.
-
-
Drying and Analysis:
-
Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS system.
-
GC-MS Parameters:
-
GC Column: Zebron ZB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent column with 6% cyanopropylphenyl and 94% dimethylpolysiloxane stationary phase.[1]
-
Carrier Gas: Helium.[1]
-
Injection Mode: Split
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
Quantitative Data
The following table summarizes the performance characteristics of the GC-MS method for the analysis of 2-Bromopropionic acid as its methyl ester derivative.[1]
| Parameter | Result |
| Limit of Detection (LOD) | 0.004 µg/mL |
| Limit of Quantification (LOQ) | 0.012 µg/mL |
| Linearity (Correlation Coefficient, r²) | 0.9992 |
| Recovery | 97.0% - 102.9% |
Workflow Diagram: GC-MS Analysis
References
Application Notes: (S)-(-)-2-Bromopropionic Acid in the Synthesis of Antimitotic Tripeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-Bromopropionic acid is a valuable chiral building block utilized as an intermediate in the asymmetric synthesis of potent antimitotic tripeptides.[1] These synthetic tripeptides, often analogs of the marine natural product hemiasterlin (B1673049), exhibit powerful cytotoxic activity against a range of cancer cell lines.[1][2][3] Their mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. By binding to tubulin, these agents inhibit its polymerization, leading to mitotic spindle disassembly, cell cycle arrest in the M phase, and subsequent induction of apoptosis (programmed cell death).[2][4] This document provides detailed protocols for the synthesis and biological evaluation of these tripeptides, alongside key performance data and pathway visualizations.
Data Presentation: Performance of Hemiasterlin Analog Tripeptides
The following table summarizes the in vitro cytotoxicity of hemiasterlin and one of its key synthetic analogs, HTI-286 (Taltobulin), which can be synthesized utilizing derivatives of this compound. The data highlights the potent, low nanomolar efficacy of these compounds.
| Compound | Cancer Cell Line(s) | Cytotoxicity IC₅₀ (nM) | Tubulin Polymerization Inhibition IC₅₀ (µM) |
| Hemiasterlin | Various | Sub-nanomolar | ~1.0[4] |
| HTI-286 (Taltobulin) | 18 Human Tumor Cell Lines (Mean) | 2.5 ± 2.1[2][5] | Not Specified |
| HTI-286 (Taltobulin) | HeLa | 0.0002 ± 0.0001[4] | Not Specified |
| HTI-286 (Taltobulin) | HT29 | 0.0003 ± 0.0001[4] | Not Specified |
| SPA110 (analog) | Not Specified | More potent than Hemiasterlin[1][3] | Not Specified |
Signaling Pathway and Workflow Visualizations
The diagrams below illustrate the molecular mechanism of action for these antimitotic tripeptides and a generalized workflow for their synthesis.
Caption: Mechanism of action for antimitotic tripeptides.
Caption: Generalized synthetic workflow for antimitotic tripeptides.
Experimental Protocols
The following protocols provide a representative, solution-phase methodology for the synthesis of a hemiasterlin analog and a standard procedure for evaluating its cytotoxic activity.
Protocol 1: Synthesis of a Hemiasterlin Analog Tripeptide
This protocol outlines the key steps for synthesizing a tripeptide, starting with the modification of this compound to form the N-terminal fragment, followed by coupling to a dipeptide.
Part A: Synthesis of the N-Terminal Fragment (Boc-Protected N-Methyl-Alanine)
-
Amination of this compound:
-
In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a 2M solution of methylamine (B109427) in THF.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Evaporate the solvent under reduced pressure. Redissolve the residue in water and acidify with 1M HCl to pH 2-3.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield crude (S)-2-(methylamino)propanoic acid.
-
-
N-Terminal Protection:
-
Dissolve the crude (S)-2-(methylamino)propanoic acid (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq.) followed by the dropwise addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.2 eq.) dissolved in dioxane.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Remove the dioxane by rotary evaporation. Wash the remaining aqueous solution with ethyl acetate to remove impurities.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl and extract the product with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the Boc-protected N-terminal fragment, which can be purified by column chromatography.
-
Part B: Dipeptide Coupling and Final Deprotection
-
Peptide Coupling:
-
Dissolve the Boc-protected N-terminal fragment (1.0 eq.) and the C-terminal protected dipeptide (e.g., H-Val-t-Leu-OMe, 1.1 eq.) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).[6][7]
-
Stir the reaction mixture under an inert atmosphere (N₂ or Ar) at room temperature for 4-6 hours, monitoring completion by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude protected tripeptide. Purify via flash chromatography.
-
-
Final Deprotection:
-
Dissolve the purified, protected tripeptide in dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM).[8]
-
Stir the solution at room temperature for 1-2 hours until the protecting groups are completely cleaved (monitor by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Purify the final tripeptide product by reverse-phase HPLC to obtain the high-purity compound.
-
Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity Evaluation
This protocol is used to determine the IC₅₀ value of the synthesized tripeptide.
-
Cell Seeding:
-
Culture a human cancer cell line (e.g., HeLa or HT29) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized tripeptide in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., from 0.01 nM to 1 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Assay and Data Analysis:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
References
- 1. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues | UBC Chemistry [chem.ubc.ca]
- 2. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimitotic/cytotoxic activity of hemiasterlin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Synthesis and Purification of Tripeptides [scholarlycommons.pacific.edu]
- 7. bachem.com [bachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Reactions with (S)-(-)-2-Bromopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-2-Bromopropionic acid is a valuable chiral building block in organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and agrochemicals. Its utility stems from the presence of a stereocenter and a reactive bromine atom, which can be displaced through various nucleophilic substitution reactions. This document provides detailed experimental protocols for key reactions of this compound, including nucleophilic substitution and esterification, highlighting the stereochemical outcomes of these transformations.
Nucleophilic Substitution Reactions
The primary reactivity of this compound involves the substitution of the bromide ion by a nucleophile. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the nucleophile.
Synthesis of (R)-Alanine via Sₙ2 Reaction with Ammonia (B1221849)
This protocol describes the synthesis of (R)-alanine from this compound. The reaction proceeds through a classic Sₙ2 mechanism, resulting in an inversion of the stereocenter.
Experimental Protocol:
-
In a suitable pressure vessel, cool 3 liters of concentrated aqueous ammonia (specific gravity 0.9) to 1-4°C in an ice bath.
-
Slowly, and with continuous stirring, add 100 g (0.65 moles) of this compound to the cold ammonia solution.
-
Seal the vessel and allow the mixture to stand at room temperature for a minimum of four days.
-
After the reaction period, carefully vent the vessel and concentrate the solution to a volume of approximately 300 mL by evaporation under reduced pressure.
-
Filter the concentrated solution to remove any solid impurities and continue to concentrate to a final volume of 200 mL.
-
Cool the solution to room temperature and add 1 liter of methanol (B129727) to precipitate the crude alanine.
-
Chill the mixture overnight in a refrigerator (0–4°C) to maximize crystallization.
-
Collect the crystals by suction filtration and wash them with 250 mL of methanol, followed by 250 mL of diethyl ether.
-
For purification, the crude product can be recrystallized by dissolving it in a minimal amount of warm water and reprecipitating with methanol.
-
Dry the purified crystals under vacuum to obtain (R)-alanine.
Data Presentation:
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | (R)-Alanine | - |
| Expected Yield | 65-70% | |
| Melting Point | 297 °C (decomposes) | |
| Specific Rotation [α] | -8.5° |
Reaction Workflow:
Scale-Up Synthesis and Applications of (S)-(-)-2-Bromopropionic Acid: A Chiral Building Block for Pharmaceutical Development
(S)-(-)-2-Bromopropionic acid is a valuable chiral intermediate extensively utilized in the pharmaceutical and fine chemical industries. Its stereospecific properties are crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect. This document provides detailed application notes and protocols for the scale-up synthesis of this compound and its use in the development of therapeutic agents.
Introduction
Chirality plays a pivotal role in drug efficacy and safety. This compound serves as a key building block for introducing the (S)-stereocenter in a variety of molecules. Its applications range from the synthesis of anti-inflammatory drugs to cardiovascular agents. This note details a scalable, enantioselective synthesis of this compound from the readily available chiral precursor, L-alanine. Furthermore, it explores its application in the synthesis of important pharmaceuticals by examining the synthesis of drugs with structurally similar chiral centers, such as Captopril (B1668294) and Naproxen, and details their mechanisms of action.
Scale-Up Synthesis of this compound
A robust and scalable method for the synthesis of this compound involves the diazotization of L-alanine in the presence of a bromide source. This method offers high enantiomeric purity and excellent yields.
Experimental Protocol: Enantioselective Synthesis from L-Alanine
This protocol is adapted from literature procedures for a laboratory scale and can be scaled up with appropriate engineering controls.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mol scale) |
| L-Alanine | 89.09 | 89.1 g (1.0 mol) |
| Potassium Bromide (KBr) | 119.00 | 142.8 g (1.2 mol) |
| 48% Hydrobromic Acid (HBr) | 80.91 | 340 mL (3.0 mol) |
| Sodium Nitrite (B80452) (NaNO₂) | 69.00 | 82.8 g (1.2 mol) |
| Diethyl Ether | 74.12 | As needed for extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed for drying |
| Water (deionized) | 18.02 | As needed |
Equipment:
-
Large, jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Cooling system capable of maintaining temperatures at 0-5 °C.
-
Separatory funnel.
-
Rotary evaporator.
-
Vacuum distillation apparatus.
Procedure:
-
Reaction Setup: In the jacketed reactor, dissolve L-alanine and potassium bromide in water. Cool the mixture to 0 °C with vigorous stirring.
-
Addition of Hydrobromic Acid: Slowly add the 48% hydrobromic acid to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite in water and cool it to 0-5 °C. Add this solution dropwise to the reaction mixture over a period of 2-3 hours, maintaining the temperature strictly between 0 and 5 °C. Vigorous stirring is essential to ensure efficient reaction and to dissipate heat.
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Then, let the mixture slowly warm to room temperature and stir overnight.
-
Extraction: Transfer the reaction mixture to a large separatory funnel. Extract the aqueous phase with three portions of diethyl ether.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation.
Expected Yield and Purity:
| Parameter | Value |
| Yield | 90-95% |
| Purity | >98% (by GC) |
| Enantiomeric Excess (ee) | >99% |
Applications in Pharmaceutical Synthesis
This compound and its derivatives are crucial for synthesizing a number of important drugs. Below are examples of pharmaceuticals whose synthesis involves a similar chiral propionic acid moiety, illustrating the utility of this building block.
Case Study 1: Captopril - An ACE Inhibitor
Captopril was the first-in-class angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and congestive heart failure.[3][4][5][6] The synthesis of captopril involves the coupling of L-proline with a chiral 3-mercapto-2-methylpropionic acid derivative, which can be conceptually derived from this compound.[7][8]
Synthetic Scheme Overview:
A common industrial synthesis involves the acylation of L-proline with (S)-3-acetylthio-2-methylpropanoyl chloride. This chiral acid chloride can be prepared from (S)-methacrylic acid, a structural analogue of (S)-2-bromopropionic acid.
Quantitative Data for a Representative Acylation Step:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| L-proline | (S)-3-acetylthio-2-methylpropanoyl chloride | Water/Base | 0-5 | 2-4 | >90 |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Captopril acts by inhibiting the angiotensin-converting enzyme (ACE), which is a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[9] This system regulates blood pressure and fluid balance. By inhibiting ACE, captopril prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone (B195564) secretion, and consequently, a decrease in blood pressure.[5][9]
Case Study 2: Naproxen - A Nonsteroidal Anti-Inflammatory Drug (NSAID)
Naproxen is a widely used NSAID for the relief of pain, fever, and inflammation.[10][11][12] The active enantiomer is (S)-Naproxen. Its synthesis can be achieved through various routes, with some starting from 2-bromo-6-methoxynaphthalene (B28277) and coupling it with a chiral propionate (B1217596) equivalent.
Quantitative Data for a Representative Synthesis Step (Coupling):
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 2-bromo-6-methoxynaphthalene | Chiral propionate synthon | Palladium-based | Organic | 80-120 | 70-85 |
Mechanism of Action: Inhibition of Cyclooxygenase (COX)
Naproxen exerts its therapeutic effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[11][12][13] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, Naproxen reduces the production of prostaglandins, thereby alleviating these symptoms.[10] The inhibition of COX-1 is also associated with some of the gastrointestinal side effects of NSAIDs.[11]
References
- 1. youtube.com [youtube.com]
- 2. a-bromopropionic acid from alanine - 95% yield , Hive Chemistry Discourse [chemistry.mdma.ch]
- 3. Captopril - Wikipedia [en.wikipedia.org]
- 4. Captopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Captopril? [synapse.patsnap.com]
- 6. Captopril - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Captopril synthesis - chemicalbook [chemicalbook.com]
- 8. An improved synthesis of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. nbinno.com [nbinno.com]
- 11. Naproxen - Proteopedia, life in 3D [proteopedia.org]
- 12. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]
- 13. ClinPGx [clinpgx.org]
Application Notes and Protocols for Biocatalytic Reactions with (S)-(-)-2-Bromopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for two primary biocatalytic transformations involving (S)-(-)-2-Bromopropionic acid: stereospecific dehalogenation to produce (R)-lactic acid and kinetic resolution of racemic 2-bromopropionic acid using lipases. These enzymatic methods offer green and highly selective alternatives to traditional chemical synthesis.
Stereospecific Dehalogenation of this compound
The enzymatic conversion of this compound to (R)-(+)-lactic acid is a key application of L-2-haloacid dehalogenases (L-DEX). These enzymes catalyze the hydrolytic cleavage of the carbon-halogen bond via an SN2 mechanism, resulting in an inversion of the stereochemical configuration at the C-2 position.[1][2] This reaction is of significant interest for the production of enantiomerically pure lactic acid, a valuable chiral building block in the pharmaceutical and polymer industries.
Enzymatic Reaction Pathway
The dehalogenation proceeds through a nucleophilic attack by an aspartate residue in the enzyme's active site on the alpha-carbon of the substrate, leading to the formation of an ester intermediate and the release of a bromide ion.[3] Subsequent hydrolysis of this intermediate by a water molecule, activated by a His-Asp/Glu catalytic dyad, yields the (R)-2-hydroxypropionic acid product.[3]
Caption: Enzymatic conversion of this compound to (R)-lactic acid.
Experimental Protocol: Dehalogenation using L-2-Haloacid Dehalogenase
This protocol is based on the characterization of L-2-haloacid dehalogenases from Pseudomonas sp., which are known to act on short-chain 2-haloacids.[4]
Materials:
-
This compound
-
Purified L-2-haloacid dehalogenase (e.g., from Pseudomonas sp. YL or a commercially available equivalent)
-
Tris-HCl buffer (100 mM, pH 9.5)
-
Standard laboratory glassware and magnetic stirrer
-
Incubator or water bath
-
Quenching solution (e.g., 1 M HCl)
-
Analytical equipment for determining substrate conversion and product formation (e.g., HPLC with a chiral column, or a lactate (B86563) assay kit)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 9.5).
-
Substrate Addition: Add this compound to a final concentration of 10 mM.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified L-2-haloacid dehalogenase (e.g., 0.1 mg/mL).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 65°C for L-DEX from Pseudomonas sp. YL) with gentle stirring.[4]
-
Monitoring the Reaction: Withdraw aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction in the aliquots by adding an equal volume of quenching solution (e.g., 1 M HCl).
-
Analysis: Analyze the quenched samples to determine the concentration of the remaining substrate and the formed product. This allows for the calculation of conversion and yield. Enantiomeric excess of the (R)-lactic acid product should be determined using a suitable chiral analytical method.
Quantitative Data for Dehalogenase Activity
The following table summarizes typical reaction conditions and performance indicators for L-2-haloacid dehalogenases acting on related substrates. These values can serve as a baseline for optimizing the reaction with this compound.
| Enzyme Source | Substrate | pH | Temperature (°C) | Key Findings |
| Pseudomonas sp. YL (L-DEX)[4] | L-2-Chloropropionic acid | 9.5 | 65 | Thermostable, acts on short and long-chain 2-haloacids. |
| Pseudomonas sp. 113 (DL-DEX)[1] | L-2-Chloropropionic acid | 9.5 | Not specified | Produces D-lactate with inversion of configuration. Km = 1.1 mM. |
Kinetic Resolution of Racemic 2-Bromopropionic Acid via Lipase-Catalyzed Esterification
Lipases are widely used for the kinetic resolution of racemic mixtures. In the case of racemic 2-bromopropionic acid, a lipase (B570770) can selectively esterify one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted enantiomer. Candida rugosa (formerly Candida cylindracea) lipase is a commonly used biocatalyst for this purpose.[5][6]
Workflow for Lipase-Catalyzed Kinetic Resolution
The general workflow involves the setup of the enzymatic reaction, monitoring its progress to approximately 50% conversion, and subsequent separation of the esterified product from the unreacted acid.
Caption: Workflow for the kinetic resolution of racemic 2-bromopropionic acid.
Experimental Protocol: Kinetic Resolution using Candida rugosa Lipase
This protocol is adapted from methodologies used for the resolution of similar 2-haloalkanoic acids.[7]
Materials:
-
Racemic 2-bromopropionic acid
-
Candida rugosa lipase (CCL)
-
Anhydrous organic solvent (e.g., hexane, isooctane)
-
Alcohol (e.g., n-butanol)
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
Shaker incubator
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
-
Reaction Setup: In a sealed flask, dissolve racemic 2-bromopropionic acid (e.g., 0.1 M) and n-butanol (e.g., 0.3 M) in the chosen anhydrous organic solvent.
-
Enzyme Addition: Add the Candida rugosa lipase powder (e.g., 10 mg/mL). If desired, add activated molecular sieves to remove any water formed during the esterification.
-
Incubation: Place the flask in a shaker incubator at a controlled temperature (e.g., 30-40°C) and agitate (e.g., 200 rpm).
-
Monitoring the Reaction: Periodically take samples and analyze them to monitor the conversion rate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
Enzyme Removal: Once the desired conversion is reached, stop the reaction by filtering out the lipase.
-
Product Separation: The resulting mixture contains the esterified (R)-enantiomer and the unreacted (S)-enantiomer. These can be separated by standard chemical methods, such as extraction with an aqueous base to isolate the acidic this compound.
-
Analysis: Determine the enantiomeric excess of the separated this compound and the (R)-ester product using chiral chromatography.
Quantitative Data for Lipase-Catalyzed Resolutions
The following table presents data from the kinetic resolution of 2-halopropionic acids and related compounds using lipases, which can guide the optimization for 2-bromopropionic acid.
| Lipase Source | Substrate | Reaction Type | Solvent | Conversion (%) | Enantiomeric Excess (ee) | Reference |
| Candida rugosa | Racemic 2-(4-chlorophenoxy) propionic acid | Esterification | Carbon tetrachloride | >50 | 100% (for remaining S-acid) | [7] |
| Candida rugosa | Racemic Ibuprofen (B1674241) | Esterification | Isooctane | 45 | 96% (ees) | [8] |
| Candida antarctica Lipase B | Racemic Flurbiprofen | Esterification | Not specified | Not specified | 89.6% (eep) | [9] |
| Aspergillus niger | Racemic Ketoprofen methyl ester | Hydrolysis | Phosphate buffer (pH 7) | ~51 | 99.85% | [10] |
These protocols and data provide a solid foundation for researchers to develop and optimize biocatalytic reactions involving this compound for various applications in chemical synthesis and drug development.
References
- 1. Purification and properties of a new enzyme, DL-2-haloacid dehalogenase, from Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of (S)-(-)-2-Bromopropionic Acid Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and detailed protocols for the purification of (S)-(-)-2-Bromopropionic acid and its derivatives, crucial chiral building blocks in pharmaceutical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives, particularly focusing on diastereomeric salt crystallization and chiral HPLC.
Diastereomeric Salt Crystallization
Q1: My diastereomeric salt is not crystallizing and has oiled out. What should I do?
A1: Oiling out occurs when the diastereomeric salt separates as a liquid instead of a solid. This can be caused by several factors:
-
High Concentration: The solution may be too concentrated. Try diluting the solution with the same solvent.
-
Rapid Cooling: Cooling the solution too quickly can prevent the formation of an ordered crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Inappropriate Solvent: The solvent may be too effective at solvating the salt. Experiment with a less polar solvent or a mixture of solvents. The ideal solvent should dissolve the diastereomeric salts to a limited extent, with one diastereomer being significantly less soluble than the other.[1]
-
Impurities: The presence of impurities can inhibit crystallization. Ensure that both the racemic acid and the chiral resolving agent are of high purity before forming the salt.
Q2: The yield of my desired diastereomeric salt is very low. How can I improve it?
A2: Low yields can be attributed to several factors:
-
Suboptimal Solvent: The chosen solvent may be too good at dissolving the desired diastereomeric salt. Screening different solvents is crucial to find one where the desired salt has low solubility while the other salt remains in solution.
-
Temperature: The crystallization temperature plays a significant role in solubility. Lowering the final crystallization temperature can often increase the yield.
-
Stoichiometry: Ensure an accurate 1:1 molar ratio of the racemic acid to the chiral resolving agent. In some cases, a slight excess of the resolving agent might be beneficial.
-
Incomplete Precipitation: Allow sufficient time for crystallization to occur. Leaving the solution at a low temperature for an extended period (e.g., overnight) can improve the yield.
Q3: The enantiomeric excess (ee) of my final product is low after recrystallization. What could be the reason?
A3: Low enantiomeric excess suggests that the crystallization process is not effectively separating the diastereomers.
-
Insufficient Recrystallizations: A single crystallization may not be enough to achieve high diastereomeric purity. Multiple recrystallizations are often necessary.
-
Co-precipitation: The undesired diastereomer might be co-precipitating with the desired one. This can happen if the solubilities of the two diastereomers are too similar in the chosen solvent. Experiment with different solvent systems to maximize the solubility difference.
-
Equilibration: During crystallization, a dynamic equilibrium might exist between the two diastereomers in solution. A controlled and slow crystallization process is key to obtaining a high diastereomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC)
Q4: I am not getting good separation between the enantiomers on my chiral HPLC column. What can I do?
A4: Poor resolution in chiral HPLC can be addressed by optimizing several parameters:
-
Mobile Phase Composition: The ratio of the solvents in the mobile phase is critical. For normal-phase chromatography, adjusting the percentage of the polar modifier (e.g., isopropanol (B130326) in hexane) can significantly impact selectivity. For reversed-phase, altering the aqueous-organic ratio is key.[2]
-
Additives: For acidic compounds like 2-bromopropionic acid, adding a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape and resolution.[2]
-
Flow Rate: Lowering the flow rate can sometimes increase the interaction time with the chiral stationary phase, leading to better separation.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. It is advisable to screen a range of temperatures (e.g., 15°C to 40°C) to find the optimum for your separation.[3]
Q5: I am observing peak tailing for my acidic analyte. How can I improve the peak shape?
A5: Peak tailing for acidic compounds is often due to unwanted interactions with the stationary phase.
-
Mobile Phase Modifier: As mentioned, adding an acidic modifier like TFA (typically 0.1%) can suppress the ionization of the carboxylic acid group, leading to more symmetrical peaks.[2]
-
Column Choice: Ensure that the chosen chiral stationary phase (CSP) is suitable for acidic compounds. Some CSPs have better performance for acids than others.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
Data Presentation
The following tables provide representative data for the purification of this compound and its derivatives.
Table 1: Diastereomeric Salt Crystallization of 2-Bromopropionic Acid Derivatives
| Chiral Resolving Agent | Solvent System | Number of Recrystallizations | Diastereomeric Excess (d.e.) of Crystals | Yield of Desired Diastereomer |
| (R)-1-Phenylethylamine | Ethanol/Water (1:1) | 1 | >90% | 40-50% |
| Brucine | Methanol | 2 | >98% | 35-45% |
| (S)-Proline | Isopropanol | 1 | ~85% | ~50% |
Note: These are representative values and can vary based on specific experimental conditions.
Table 2: Chiral HPLC Separation of 2-Bromopropionic Acid Derivatives
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Wavelength (nm) | Resolution (Rs) |
| Chiralcel® OJ-H | n-Hexane/Isopropanol/TFA (90:10:0.1) | 1.0 | 220 | > 2.0 |
| Chiralpak® AD-H | n-Hexane/Ethanol/TFA (85:15:0.1) | 0.8 | 220 | > 1.8 |
| Astec CHIROBIOTIC® V | Methanol/Acetic Acid/Triethylamine (100:0.1:0.1) | 1.0 | 220 | > 2.2 |
TFA: Trifluoroacetic Acid
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 2-Bromopropionic Acid via Diastereomeric Salt Crystallization
This protocol is a general guideline and may require optimization for specific derivatives.
-
Salt Formation:
-
In a suitable flask, dissolve racemic 2-bromopropionic acid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture with water).
-
In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine or brucine) in the same hot solvent.
-
Slowly add the resolving agent solution to the acid solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. Cloudiness or precipitation should be observed.
-
To maximize crystal formation, place the flask in a refrigerator (4°C) or an ice bath for several hours or overnight.
-
-
Isolation of Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
-
Recrystallization:
-
To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of the hot solvent. The progress of the resolution can be monitored by measuring the optical rotation of the salt after each crystallization.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., 2M HCl) with vigorous stirring until the pH is approximately 1-2 to break the salt. The free this compound will precipitate or form an oil.
-
-
Extraction and Drying:
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by measuring its specific rotation.
-
Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC
-
Materials and Reagents:
-
Sample of this compound or its derivative.
-
Racemic standard of the same compound.
-
HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol, ethanol).
-
Trifluoroacetic acid (TFA).
-
A suitable chiral HPLC column (e.g., Chiralcel® OJ-H).
-
-
Instrument and Conditions:
-
HPLC system equipped with a UV detector.
-
Mobile Phase: A pre-mixed and degassed solution such as n-Hexane/Isopropanol/TFA (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (or as optimized).
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of your purified sample at a similar concentration in the mobile phase.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
Inject the racemic standard solution to determine the retention times of both the (R) and (S) enantiomers and to confirm that the system provides adequate separation (Resolution > 1.5).
-
Inject your purified sample solution and record the chromatogram.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers: ee% = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for (S)-(-)-2-Bromopropionic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (S)-(-)-2-Bromopropionic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound with high enantiomeric purity?
A1: The most reliable method for producing this compound is the diazotization of L-alanine, followed by displacement with bromide. This reaction proceeds with retention of configuration, meaning L-alanine (which has an (S) configuration) will yield (S)-2-Bromopropionic acid. The Hell-Volhard-Zelinsky (HVZ) reaction on propionic acid is also a common method for producing 2-bromopropionic acid, but it results in a racemic mixture that requires a subsequent chiral resolution step.
Q2: Why is temperature control so critical during the diazotization of L-alanine?
A2: Strict temperature control, typically at 0°C or below, is essential during the addition of sodium nitrite (B80452) (NaNO₂) to the acidic solution of L-alanine.[1] Diazonium salts derived from primary aliphatic amines are notoriously unstable and can decompose rapidly at higher temperatures.[2] This decomposition can lead to a variety of side products, including a-hydroxypropionic acid (lactic acid) and elimination products, which will lower the yield and purity of the desired this compound. Furthermore, elevated temperatures can promote racemization, leading to a lower enantiomeric excess (e.e.).
Q3: What are the key reagents and their roles in the synthesis from L-alanine?
A3: The key reagents are:
-
L-alanine: The chiral starting material that provides the carbon backbone and the desired (S)-stereochemistry.
-
Hydrobromic Acid (HBr): Provides the acidic medium for the reaction and is the source of the bromide nucleophile.
-
Sodium Nitrite (NaNO₂): Reacts with HBr in situ to generate nitrous acid (HNO₂), which is the diazotizing agent that converts the primary amine group of L-alanine into a diazonium salt.
-
Sodium Bromide (NaBr) or Potassium Bromide (KBr): Often added to increase the concentration of bromide ions in the solution, facilitating the displacement of the diazonium group.[1][3]
Q4: How can I confirm the enantiomeric excess (e.e.) of my product?
A4: The enantiomeric excess of this compound can be determined using several analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. The carboxylic acid is often derivatized to an amide or ester using a chiral reagent, and the resulting diastereomers are separated on a standard achiral column. Alternatively, a chiral stationary phase can be used to separate the enantiomers directly.[4][5][6]
-
Polarimetry: The optical rotation of the purified product can be measured and compared to the literature value for the enantiomerically pure compound.[1]
-
NMR Spectroscopy with Chiral Solvating Agents: This technique can be used to differentiate the enantiomers in the NMR spectrum.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure slow, portion-wise addition of sodium nitrite to the chilled reaction mixture to maintain a low temperature and allow for complete reaction. |
| Decomposition of Diazonium Salt | Maintain the reaction temperature at or below 0°C throughout the addition of sodium nitrite.[1] Use a reliable cooling bath (e.g., ice-salt). |
| Side Reactions | The formation of byproducts such as lactic acid can be minimized by ensuring a high concentration of bromide ions and maintaining a low reaction temperature. |
| Inefficient Extraction | Use a suitable organic solvent for extraction, such as dichloromethane (B109758) or diethyl ether. Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.[1] |
Issue 2: Low Enantiomeric Excess (e.e.) / Racemization
| Potential Cause | Troubleshooting Steps |
| Elevated Reaction Temperature | As mentioned, high temperatures can lead to racemization. Strict adherence to low-temperature conditions is crucial for preserving the stereochemical integrity of the product. |
| Contamination of Starting Material | Ensure the L-alanine used is of high enantiomeric purity. |
| Purification Issues | If purification is attempted via distillation, localized overheating can cause racemization. Vacuum distillation at a lower temperature is recommended.[3] |
Issue 3: Product is a Dark Color or Contains Impurities
| Potential Cause | Troubleshooting Steps |
| Formation of Nitrogen Oxides | The reaction of sodium nitrite with acid generates nitrogen oxides (e.g., NO₂), which can cause a yellow or orange color.[1] Sparging the solution with an inert gas (e.g., nitrogen or argon) after the reaction can help remove these dissolved gases before extraction.[1] |
| Byproduct Formation | In addition to lactic acid, other side products can form. Purification by vacuum distillation or chromatography may be necessary. Recrystallization from a suitable solvent can also be effective for solid products. |
| Reaction with Extraction Solvent | Dichloromethane can react with nitrogen dioxide to form colored impurities. Ensuring the removal of nitrogen oxides before extraction can mitigate this.[1] |
Quantitative Data from Experimental Protocols
The following tables summarize data from representative experimental protocols for the synthesis of 2-bromopropionic acid.
Table 1: Enantioselective Synthesis from L-Alanine
| Starting Material | Key Reagents | Temperature | Crude Yield | Enantiomeric Excess (e.e.) | Reference |
| L-alanine | NaNO₂, HBr, NaBr | 0°C to room temp. | 79% | >95% (assumed from chiral starting material) | [1] |
| L-alanine | NaNO₂, HBr, KBr | 0-5°C | 95% | Not explicitly stated, but expected to be high | [3] |
Table 2: Racemic Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction
| Starting Material | Key Reagents | Temperature | Yield | Notes | Reference |
| Propionic acid | Br₂, Red Phosphorus | 40-50°C then reflux | 75-80% (of 2-bromopropionyl bromide intermediate) | Two-step process with hydrolysis of the acyl bromide. | [7] |
| Propionic acid | Br₂, PCl₃ | 80-100°C | Not specified | Direct bromination. | [8] |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound from L-Alanine
This protocol is adapted from a procedure involving the diazotization of L-alanine.[1][3]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine L-alanine, sodium bromide, and water. Cool the flask in an ice-salt bath to below 0°C.
-
Addition of HBr: Slowly add pre-chilled hydrobromic acid to the stirred suspension, ensuring the temperature remains below 5°C.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise from the dropping funnel to the reaction mixture over a period of at least one hour, maintaining the temperature at or below 0°C. Vigorous stirring is essential.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 0-5°C for another hour.
-
Workup: Allow the reaction mixture to slowly warm to room temperature. Extract the product from the aqueous solution with multiple portions of dichloromethane or diethyl ether.
-
Purification: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Protocol 2: Synthesis of Racemic 2-Bromopropionic Acid via Hell-Volhard-Zelinsky (HVZ) Reaction
This is a general protocol for the HVZ reaction.[7]
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place dry propionic acid and red phosphorus.
-
Bromination: Gently warm the mixture to 40-50°C. Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction Completion: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for approximately two hours.
-
Isolation of Intermediate: Distill the reaction mixture to obtain 2-bromopropionyl bromide.
-
Hydrolysis: Carefully add water to the distilled 2-bromopropionyl bromide and stir the mixture under reflux to hydrolyze the acyl bromide to 2-bromopropionic acid.
-
Purification: After cooling, extract the product with a suitable organic solvent, dry the organic phase, and remove the solvent. Further purification can be achieved by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound from L-alanine.
Caption: Troubleshooting workflow for addressing low enantiomeric excess.
References
- 1. youtube.com [youtube.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Separation of 2-Bromopropionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. youtube.com [youtube.com]
- 8. Page loading... [guidechem.com]
Preventing racemization of (S)-(-)-2-Bromopropionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (S)-(-)-2-Bromopropionic acid during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Loss of Optical Purity After Storage | Improper Storage Temperature: Storage at ambient or elevated temperatures significantly accelerates racemization.[1][2] | Store this compound at 2-8 °C in a tightly sealed container.[1][2] |
| Presence of Acidic or Basic Impurities: Traces of strong acids or bases can catalyze the racemization process. | Ensure the storage container is clean and inert. If purity is a concern, consider purification by distillation under reduced pressure. | |
| Racemization During a Reaction | High Reaction Temperature: Elevated temperatures provide the activation energy needed for the formation of the planar carbocation intermediate, leading to racemization. | Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Consider cooling the reaction mixture (e.g., 0 °C or below). |
| Use of Protic or Highly Polar Solvents: Solvents that can stabilize the carbocation intermediate (e.g., water, alcohols) will facilitate the SN1-type racemization pathway. | Whenever possible, use non-polar, aprotic solvents (e.g., hexane (B92381), toluene, dichloromethane). | |
| Strongly Acidic or Basic Reaction Conditions: Both acidic and basic conditions can promote the formation of intermediates susceptible to racemization. | If possible, perform the reaction under neutral or near-neutral pH conditions. If a base is required, use a non-nucleophilic, sterically hindered base. | |
| Inconsistent Enantiomeric Excess (ee) Results | Inaccurate Analytical Method: The method used to determine the ee may not be optimized for 2-bromopropionic acid or its derivatives. | Develop and validate a specific chiral HPLC or GC method for your compound. Use a certified reference standard to confirm the retention times of both enantiomers. |
| Racemization During Sample Preparation for Analysis: The conditions used to prepare the sample for analysis (e.g., derivatization, dissolution in a reactive solvent) may be causing racemization. | Prepare samples for analysis under mild conditions and analyze them promptly. Ensure the solvent used for dissolution is non-reactive. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The racemization of this compound typically proceeds through an SN1-like mechanism . This involves the departure of the bromide ion to form a planar, achiral carbocation intermediate. The subsequent nucleophilic attack (e.g., by a solvent molecule or another species) can occur from either face of the planar carbocation with equal probability, leading to a mixture of both (S) and (R) enantiomers.
Q2: How do temperature and pH affect the stability of this compound?
A2: Both temperature and pH play a crucial role in the stability of this compound.
-
Temperature: Higher temperatures increase the rate of racemization by providing the necessary energy to overcome the activation barrier for carbocation formation.
-
pH: Both strongly acidic and strongly basic conditions can accelerate racemization. Strong acids can protonate the carbonyl group, making the bromide ion a better leaving group. Strong bases can deprotonate the carboxylic acid, and in some cases, may promote elimination or other side reactions that can affect stereochemistry.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize racemization during storage, this compound should be stored at 2-8 °C in a tightly sealed, inert container to protect it from moisture and atmospheric contaminants.[1][2]
Q4: Which solvents are best to use in reactions with this compound to prevent racemization?
A4: Non-polar, aprotic solvents are generally preferred as they are less likely to stabilize the carbocation intermediate that leads to racemization. Recommended solvents include:
-
Hexane
-
Toluene
-
Diethyl ether
Polar protic solvents such as water, methanol, and ethanol (B145695) should be avoided if possible, as they can facilitate racemization.
Experimental Protocols
Protocol 1: Low-Racemization Esterification of this compound
This protocol describes a mild method for the esterification of this compound that minimizes the risk of racemization.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the alcohol (1.1 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC or DIC (1.1 eq) in anhydrous DCM.
-
Slowly add the DCC/DIC solution to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea or diisopropylurea byproduct.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica (B1680970) gel.
Protocol 2: Amide Coupling with Minimal Racemization
This protocol employs a coupling reagent known to minimize racemization for the formation of an amide bond with this compound.
Materials:
-
This compound
-
Amine
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
In a separate flask, dissolve BOP or HATU (1.1 eq) in anhydrous DMF.
-
Slowly add the coupling reagent solution to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess of this compound derivatives. The specific column and mobile phase may require optimization.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralpak® AD-H or Chiralcel® OD-H)
-
HPLC-grade hexane
-
HPLC-grade isopropanol (B130326) (IPA)
-
Trifluoroacetic acid (TFA) (optional, as a mobile phase additive)
-
Sample of 2-bromopropionic acid or its derivative
-
Racemic standard of 2-bromopropionic acid or its derivative
Procedure:
-
Method Development:
-
Equilibrate the chiral column with a mobile phase of hexane and IPA (e.g., 90:10 v/v). A small amount of TFA (e.g., 0.1%) can be added to the mobile phase to improve peak shape for acidic analytes.
-
Inject a solution of the racemic standard to determine the retention times of the (S) and (R) enantiomers and to ensure baseline separation.
-
Optimize the mobile phase composition (ratio of hexane to IPA) and flow rate to achieve a resolution of >1.5 between the two enantiomeric peaks.
-
-
Sample Analysis:
-
Prepare a dilute solution of the this compound sample in the mobile phase.
-
Inject the sample onto the equilibrated chiral HPLC system.
-
Record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times obtained from the racemic standard.
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
-
References
Technical Support Center: (S)-(-)-2-Bromopropionic Acid Reactions
Welcome to the technical support center for optimizing reactions involving (S)-(-)-2-Bromopropionic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile chiral building block commonly used in nucleophilic substitution (Sₙ2) reactions to introduce a propionic acid moiety with a defined stereocenter. It is also frequently used in esterification reactions.
Q2: Why is maintaining stereochemical integrity important in reactions with this compound?
A2: As a chiral molecule, the stereochemistry of this compound is crucial for the biological activity of the target molecules in drug development and other applications. Loss of stereochemical purity through racemization or unintended inversion can lead to inactive or even harmful products.
Q3: What are the main side reactions that can lower the yield?
A3: The primary side reactions include:
-
Elimination (E2): Competition with Sₙ2 reactions, especially with strong, bulky bases and higher temperatures, leading to the formation of acrylic acid.
-
Racemization: Loss of stereochemical purity at the chiral center, which can occur under certain reaction conditions.
-
Neighboring Group Participation (NGP): This can lead to retention of stereochemistry when inversion is desired.[1][2][3]
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution (Sₙ2) Reactions
Problem: The yield of the desired substitution product is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Weak Nucleophile | Select a stronger, less sterically hindered nucleophile. Anionic nucleophiles (e.g., N₃⁻, CN⁻) are generally more reactive than neutral ones. |
| Competing E2 Elimination | This is a common issue for secondary halides. To favor substitution: • Use a less bulky, weakly basic nucleophile. • Lower the reaction temperature. • Choose a polar aprotic solvent (e.g., DMSO, DMF, Acetone).[4] |
| Incorrect Solvent | For Sₙ2 reactions, polar aprotic solvents are ideal as they solvate the cation but not the nucleophile, increasing its reactivity. Avoid polar protic solvents (e.g., water, ethanol) which can solvate the nucleophile and reduce its effectiveness. |
| Steric Hindrance | If the nucleophile is bulky, it will favor elimination over substitution. If possible, choose a smaller nucleophile. |
Issue 2: Undesired Stereochemical Outcome (Retention instead of Inversion)
Problem: The product shows retention of stereochemistry, but an Sₙ2 reaction with inversion was expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Neighboring Group Participation (NGP) | The carboxylate group of this compound can act as an internal nucleophile, leading to a double inversion that results in overall retention of configuration.[1][2][3] This is more likely with a low concentration of the external nucleophile.[3] • Increase the concentration of the external nucleophile. • The presence of Ag⁺ ions can also promote NGP.[1][2][3] |
Issue 3: Low Yield in Fischer Esterification
Problem: The esterification of this compound results in a low yield of the desired ester.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Reversible Reaction Equilibrium | Fischer esterification is an equilibrium process. To drive the reaction towards the product: • Use a large excess of the alcohol (it can often be used as the solvent). • Remove water as it is formed, for example, by using a Dean-Stark apparatus. |
| Insufficient Catalyst | Ensure an adequate amount of acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is used. |
| Steric Hindrance of the Alcohol | Primary alcohols react fastest, followed by secondary alcohols. Tertiary alcohols are generally not suitable for Fischer esterification due to competing elimination reactions. |
Data Presentation
Table 1: Reported Yields for Reactions Involving 2-Bromopropionic Acid and its Derivatives
| Reaction | Reactants | Product | Yield | Reference |
| Bromination | Alanine (B10760859), KBr, HBr, NaNO₂ | 2-Bromopropanoic acid | 95% | [5] |
| Nucleophilic Substitution | (S)-2-methanesulfonyloxypropionic acid, LiBr | (R)-2-bromopropionic acid | 45% | [6] |
| Nucleophilic Substitution | α-Bromopropionic acid, aq. NH₃ | dl-Alanine | 52-60% | [7] |
| Hydrolysis of Acyl Bromide | 2-Bromopropionyl bromide, H₂O | 2-Bromopropionic acid | 60% | [8] |
| Esterification | β-Bromopropionic acid, Ethanol (B145695) | Ethyl β-bromopropionate | 85-87% | [9] |
| Esterification | Hydroxy acid, Ethanol, H₂SO₄ | Ester Product | 95% | [10] |
| Esterification | Benzoic acid, Methanol, H₂SO₄ | Methyl benzoate | 90% | [10] |
Experimental Protocols
Protocol 1: Synthesis of (R)-2-Hydroxypropionic Acid via Sₙ2 Reaction
This protocol describes the nucleophilic substitution of this compound with concentrated sodium hydroxide (B78521), leading to inversion of stereochemistry.[2][3]
Materials:
-
This compound
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Hydrochloric Acid (HCl) for acidification
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in water.
-
Cool the solution in an ice bath and slowly add a stoichiometric excess of concentrated sodium hydroxide solution.
-
Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of ~2.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-2-Hydroxypropionic acid.
-
The product can be further purified by distillation or chromatography if necessary.
Protocol 2: Fischer Esterification of this compound with Ethanol
This protocol outlines the acid-catalyzed esterification to produce Ethyl (S)-2-bromopropionate.
Materials:
-
This compound
-
Anhydrous Ethanol (large excess)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a dry round-bottom flask, combine this compound and a large excess of anhydrous ethanol.
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl (S)-2-bromopropionate.
-
Purify the ester by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for low yield in Sₙ2 reactions.
Caption: Competing Sₙ2 and E2 pathways for this compound.
Caption: Experimental workflow for Fischer Esterification.
References
- 1. Solved: When (S) -2 -bromopropanoic acid [(S)-CH_3CHBrCO_2H] reacts with concentrated sodium hydro [Chemistry] [gauthmath.com]
- 2. When (S)-2-bromopropanoic acid \left[(S)-\mathrm{CH}{3} \mathrm{CHBrCO}{2.. [askfilo.com]
- 3. brainly.com [brainly.com]
- 4. benchchem.com [benchchem.com]
- 5. a-bromopropionic acid from alanine - 95% yield , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. (R)-(+)-2-BROMOPROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Synthesis of (S)-(-)-2-Bromopropionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of (S)-(-)-2-Bromopropionic acid. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic method.
Method 1: Diazotization of (S)-Alanine
Question: Why is my yield of this compound lower than expected?
Answer:
Low yields in the diazotization of (S)-alanine can be attributed to several factors:
-
Temperature Control: The diazotization reaction is highly exothermic. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt intermediate, which can lead to the formation of byproducts such as 2-hydroxypropionic acid.
-
Rate of Addition of Sodium Nitrite (B80452): Slow, portion-wise addition of the sodium nitrite solution is essential to control the reaction temperature and prevent the localized buildup of nitrous acid, which can also lead to side reactions.
-
Incomplete Reaction: Ensure that the reaction is stirred for a sufficient amount of time after the addition of sodium nitrite to allow for complete conversion of the starting material.
-
Extraction Efficiency: this compound has some solubility in water. Ensure thorough extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane) by performing multiple extractions.
-
Purity of Reagents: The purity of (S)-alanine and other reagents can impact the reaction's efficiency.
Question: My product shows low enantiomeric excess (ee). How can I improve the stereochemical purity?
Answer:
The diazotization of (S)-alanine is known to proceed with retention of configuration, which is unusual for a nucleophilic substitution reaction. This is due to a neighboring group participation mechanism involving the carboxylate group. However, racemization can occur under certain conditions.
-
Reaction Mechanism: The reaction proceeds through a double inversion mechanism, resulting in overall retention of stereochemistry. Any deviation from this pathway can lead to racemization.
-
Side Reactions: The formation of a carbocation intermediate, even in small amounts, can lead to racemization. This is more likely to occur at higher temperatures.
-
Purification: Chiral purification techniques such as preparative chiral HPLC or supercritical fluid chromatography (SFC) can be employed to enhance the enantiomeric excess of the final product.[]
Question: What are the common impurities in this reaction, and how can I remove them?
Answer:
Common impurities include:
-
2-Hydroxypropionic acid (Lactic Acid): Formed from the reaction of the diazonium intermediate with water.
-
Unreacted (S)-Alanine: Can be removed by extraction with water.
-
Inorganic Salts: Generated during the reaction and workup. These are typically removed by washing the organic extracts with water and brine.
Purification is typically achieved by distillation under reduced pressure or by recrystallization.
Method 2: Hell-Volhard-Zelinsky (HVZ) Reaction of Propionic Acid
Question: I am getting a mixture of brominated products. How can I improve the selectivity for alpha-bromination?
Answer:
The Hell-Volhard-Zelinsky reaction is generally selective for alpha-bromination. However, issues with selectivity can arise:
-
Reaction Conditions: The reaction typically requires a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus and one equivalent of bromine (Br₂). Using an excess of bromine can lead to di-bromination.
-
Purity of Propionic Acid: The starting material should be dry, as water can interfere with the reaction.
-
Reaction Temperature: The reaction is often carried out at elevated temperatures. Careful control of the temperature is necessary to prevent side reactions.[2]
Question: My reaction is very slow or does not go to completion. What could be the issue?
Answer:
-
Catalyst Activity: The phosphorus catalyst (PBr₃ or red phosphorus) is crucial for the reaction. Ensure that the catalyst is fresh and active.
-
Reaction Temperature: The reaction often requires heating to initiate and sustain the reaction. Ensure the temperature is maintained at the appropriate level.
-
Mixing: Efficient stirring is necessary to ensure proper mixing of the reactants.
Question: How can I obtain the enantiomerically pure this compound using the HVZ reaction?
Answer:
The standard Hell-Volhard-Zelinsky reaction on propionic acid produces a racemic mixture of 2-bromopropionic acid.[3][4][5] To obtain the (S)-enantiomer, a chiral resolution step is required after the synthesis. This can be achieved by:
-
Classical Resolution: Forming diastereomeric salts with a chiral amine, followed by separation and acidification.
-
Enzymatic Resolution: Using enzymes that selectively react with one enantiomer.
-
Chiral Chromatography: Separating the enantiomers using a chiral stationary phase.[]
Comparison of Synthetic Routes
| Feature | Diazotization of (S)-Alanine | Hell-Volhard-Zelinsky (HVZ) Reaction |
| Starting Material | (S)-Alanine | Propionic Acid |
| Stereochemistry | Retention of configuration (yields (S)-enantiomer) | Racemic product |
| Typical Yield | 60-95%[6] | 80-85% (for racemic product) |
| Enantiomeric Excess (ee) | Generally high (>85%)[7] | 0% (requires resolution) |
| Key Reagents | NaNO₂, HBr | Br₂, PBr₃ (or red P) |
| Reaction Conditions | Low temperature (0-5 °C) | High temperature |
| Advantages | Direct synthesis of the (S)-enantiomer, high ee. | High yield, readily available starting material. |
| Disadvantages | Use of unstable diazonium salt, requires careful temperature control. | Produces a racemic mixture, requires a separate resolution step for the (S)-enantiomer, harsh reaction conditions.[2] |
Experimental Protocols
Synthesis of this compound via Diazotization of (S)-Alanine
Materials:
-
(S)-Alanine
-
Potassium bromide (KBr)
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Diethyl ether (or dichloromethane)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve (S)-alanine in a saturated solution of potassium bromide and 48% hydrobromic acid.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound as a pale yellow oil.
-
Purify the crude product by vacuum distillation.
Synthesis of Racemic 2-Bromopropionic Acid via Hell-Volhard-Zelinsky Reaction
Materials:
-
Propionic acid (dry)
-
Red phosphorus (amorphous)
-
Bromine
-
Water
Procedure:
-
To a round-bottom flask fitted with a dropping funnel and a reflux condenser, add dry propionic acid and dry amorphous red phosphorus.[5]
-
Slowly add bromine from the dropping funnel. The reaction can be exothermic, so the rate of addition should be controlled to maintain a gentle reflux.[8]
-
After the addition of bromine is complete, heat the mixture to reflux for 2-3 hours until the color of bromine disappears.[9]
-
Cool the reaction mixture and slowly add water to hydrolyze the intermediate 2-bromopropionyl bromide.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by evaporation and purify the resulting 2-bromopropionic acid by vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis via diazotization of (S)-Alanine.
Caption: Experimental workflow for the synthesis via the Hell-Volhard-Zelinsky reaction.
Caption: Stereochemical pathway of the diazotization of (S)-Alanine.
References
- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 4. Propionic acid - Wikipedia [en.wikipedia.org]
- 5. On bromination, propionic acid gives two isomeric 2-bromopropionic acids. This pair is an example of [allen.in]
- 6. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chemimpex.com [chemimpex.com]
- 8. youtube.com [youtube.com]
- 9. 2-Bromopropionic acid synthesis - chemicalbook [chemicalbook.com]
Removal of impurities from (S)-(-)-2-Bromopropionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(-)-2-Bromopropionic acid. The information provided is intended to assist in the removal of impurities and to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can originate from the synthesis process. The two primary synthetic routes are the Hell-Volhard-Zelinsky (HVZ) reaction on propionic acid followed by resolution, and the diazotization of (S)-alanine.
-
From Hell-Volhard-Zelinsky Synthesis:
-
Unreacted Starting Materials: Propionic acid, bromine (Br₂), and phosphorus tribromide (PBr₃).
-
Reaction Intermediates: 2-Bromopropionyl bromide.
-
Byproducts: 2,2-Dibromopropionic acid and other polyhalogenated species.
-
Racemic Mixture: (R)-(+)-2-Bromopropionic acid, if the resolution is incomplete.
-
-
From (S)-Alanine Synthesis:
-
Unreacted Starting Material: (S)-Alanine.
-
Side Products: Impurities arising from the diazotization reaction.
-
Racemic Mixture: (R)-(+)-2-Bromopropionic acid due to racemization during the reaction.
-
Q2: My this compound has a yellow or brown color. What is the cause and how can I remove it?
A2: A yellow or brown discoloration is often due to the presence of residual bromine or decomposition products.
-
Cause: Trace amounts of bromine (Br₂) remaining from the synthesis process can impart a yellow to brown color. Thermal decomposition during storage or purification (like distillation at high temperatures) can also lead to colored impurities.
-
Removal:
-
Washing: Dissolving the acid in a suitable organic solvent (e.g., diethyl ether) and washing with a dilute aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) can remove bromine. This should be followed by washing with brine and drying over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Activated Carbon: Treatment with activated charcoal can adsorb colored impurities. The charcoal is then removed by filtration.
-
Distillation: Fractional distillation under reduced pressure is an effective method for removing colored, non-volatile impurities.
-
Q3: How can I determine the enantiomeric purity of my this compound?
A3: The enantiomeric purity is a critical parameter. Several analytical techniques can be employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a common and reliable method. The acid is often derivatized to an amide or ester with a chiral reagent, and the resulting diastereomers are separated on a standard C18 column. Alternatively, a chiral stationary phase can be used to separate the enantiomers directly.
-
Gas Chromatography (GC): Similar to HPLC, the acid can be derivatized to a volatile ester using a chiral alcohol, and the resulting diastereomers can be separated and quantified on a suitable GC column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their quantification by integrating the respective signals in the ¹H or ¹³C NMR spectrum.
-
Polarimetry: While this method can confirm the optical rotation and the predominant enantiomer, it is not ideal for accurate determination of enantiomeric excess unless the specific rotation of the pure enantiomer is precisely known and there are no other optically active impurities.
Purification Protocols
Fractional Distillation
Fractional distillation is a highly effective method for purifying this compound, especially for removing less volatile or more volatile impurities.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum adapter, a short fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Charging the Flask: Add the crude this compound to the distillation flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply a vacuum to the system. A pressure of 4-20 mmHg is typically used.
-
Heating: Gently heat the distillation flask using a heating mantle or an oil bath.
-
Collecting Fractions:
-
Forerun: Collect the initial, low-boiling fraction in a separate receiving flask. This fraction will contain volatile impurities.
-
Main Fraction: When the temperature at the distillation head stabilizes at the boiling point of this compound at the applied pressure (e.g., 78 °C at 4 mmHg), switch to a clean receiving flask to collect the pure product.
-
Residue: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues. The residue will contain non-volatile impurities.
-
-
Shutdown: Allow the apparatus to cool to room temperature before releasing the vacuum.
Recrystallization
Recrystallization can be used to purify this compound, particularly for removing impurities that have different solubilities.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system. This compound is a liquid at room temperature, so this method is less common than distillation but can be effective for certain impurities by forming a crystalline derivative or by low-temperature crystallization. A common approach is to use a solvent in which the acid is soluble at a higher temperature and less soluble at a lower temperature. Hexane or a mixture of methanol (B129727) and acetone (B3395972) have been reported for derivatives.[1]
-
Dissolution: Dissolve the crude acid in a minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
-
Filtration: Hot filter the solution to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Fractional Distillation | >99% (sum of enantiomers, GC) | 60-95%[2][3] | Excellent for removing volatile and non-volatile impurities. Scalable. | Potential for thermal decomposition if not performed under vacuum. Risk of racemization at high temperatures. |
| Recrystallization | >95% (for derivatives)[1] | Variable | Good for removing specific insoluble or highly soluble impurities. Can sometimes improve enantiomeric purity. | Less common for the free acid due to its low melting point. Solvent selection can be challenging. Potential for product loss in the mother liquor. |
| Preparative HPLC | >99% | Lower (typically <80%) | High resolution and purity. | Not suitable for large-scale purification. Costly. |
Troubleshooting Guides
Fractional Distillation Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Bumping / Uncontrolled Boiling | - No boiling chips or stir bar.- Heating too rapidly. | - Always add fresh boiling chips or a magnetic stir bar before heating.- Reduce the heating rate to achieve a gentle, controlled boil. |
| Product is Darkening in the Distillation Pot | - Distillation temperature is too high, causing thermal decomposition.- Presence of acidic impurities catalyzing decomposition. | - Use a lower pressure (higher vacuum) to reduce the boiling point.- Ensure the heating mantle temperature is not excessively high.- Neutralize the crude acid with a mild base (e.g., a small amount of sodium bicarbonate) and dry thoroughly before distillation. |
| Poor Separation of Impurities | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux column or a packed column).- Reduce the heating rate to allow for better equilibration between the liquid and vapor phases (a slow dropwise collection rate is ideal). |
| No Distillate at the Expected Temperature | - Vacuum leak.- Thermometer placed incorrectly.- Blockage in the system. | - Check all joints and connections for leaks.- Ensure the top of the thermometer bulb is level with the side arm leading to the condenser.- Check for any blockages in the condenser or adapter. |
| Suspected Racemization | - Excessive heating during distillation. | - Use the lowest possible temperature by employing a high vacuum.- Minimize the residence time at high temperatures. |
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Product Oiling Out (Forms a liquid layer instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated with impurities, lowering the melting point of the mixture. | - Add more solvent to the hot solution to decrease saturation and cool again.- Try a lower-boiling point solvent.- Perform a preliminary purification step (e.g., washing or a quick column filtration) to remove some impurities before recrystallization. |
| No Crystals Form Upon Cooling | - Solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and cool again.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound.- Try a different solvent or a solvent/anti-solvent system. |
| Low Recovery of Purified Product | - Too much solvent was used.- The crystals are too soluble in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the washing step is done with a minimal amount of ice-cold solvent. |
| Crystals are Colored | - Colored impurities are co-crystallizing with the product. | - Add activated charcoal to the hot solution before filtration.- A second recrystallization may be necessary. |
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by recrystallization.
References
Stability of (S)-(-)-2-Bromopropionic acid under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (S)-(-)-2-Bromopropionic acid for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and maintain the enantiomeric purity of this compound, it is recommended to store the compound in a tightly sealed container in a refrigerator at 2-8°C (36-46°F).[1] The area should be cool, dry, and well-ventilated. It is also advisable to protect the compound from light.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are hydrolysis and racemization.
-
Hydrolysis: The bromo group is susceptible to nucleophilic substitution by water, leading to the formation of (S)-2-hydroxypropionic acid (S-lactic acid). This process is accelerated by heat and basic pH conditions.
-
Racemization: The chiral center can undergo racemization, leading to a mixture of (S)- and (R)-enantiomers. This can occur under certain conditions, particularly with prolonged exposure to heat or harsh pH environments, through the formation of an enol intermediate.
Q3: Is this compound stable at room temperature?
A3: While the compound is chemically stable under standard ambient conditions for short periods, for long-term storage and to preserve its high enantiomeric purity, refrigeration is recommended.[2] Exposure to elevated temperatures can increase the rates of both hydrolysis and racemization.
Q4: What materials are incompatible with this compound?
A4: this compound should not be stored with or exposed to strong oxidizing agents and strong bases.[2][3] Contact with bases can significantly accelerate its degradation through hydrolysis.
Q5: What are the hazardous decomposition products of this compound?
A5: Upon thermal decomposition, this compound can produce hazardous fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide.[4] In the gas phase at high temperatures (310–430°C), it has been shown to decompose into acetaldehyde, carbon monoxide, and hydrogen bromide.[5]
Troubleshooting Guides
Issue 1: Loss of Potency or Unexpected Reaction Products
Symptoms:
-
Lower than expected yield in a synthetic step where this compound is a starting material.
-
Presence of an unexpected impurity in your reaction mixture, potentially identified as 2-hydroxypropionic acid.
Possible Cause:
-
Degradation of this compound via hydrolysis.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the starting material has been stored correctly at 2-8°C in a tightly sealed container.
-
Analyze Starting Material: Before use, analyze a small sample of your this compound by a suitable method (e.g., HPLC, NMR) to confirm its purity and identify any pre-existing degradation products.
-
Control Reaction Conditions:
-
pH: Avoid basic conditions in your reaction mixture unless required by the synthetic protocol. The hydrolysis rate increases with pH.
-
Temperature: Perform reactions at the lowest feasible temperature to minimize thermal degradation.
-
Moisture: Use anhydrous solvents and handle the compound under an inert atmosphere if your process is sensitive to moisture.
-
Issue 2: Loss of Enantiomeric Purity
Symptoms:
-
The final product of your synthesis has a lower enantiomeric excess (ee) than expected.
-
Chiral analysis of your reaction mixture shows the presence of the (R)-enantiomer of 2-Bromopropionic acid or its derivatives.
Possible Cause:
-
Racemization of the chiral center of this compound.
Troubleshooting Steps:
-
Evaluate Thermal Stress: Prolonged heating can lead to racemization. If your protocol requires high temperatures, consider minimizing the reaction time.
-
Assess pH Conditions: Both strongly acidic and basic conditions can facilitate racemization through enol formation. If possible, maintain a neutral or mildly acidic pH.
-
Solvent Effects: While specific data is limited, be mindful that the solvent system could influence the rate of racemization. It is good practice to monitor enantiomeric purity when developing a new process.
Data Presentation
Table 1: Stability of this compound Under Various Conditions
| Condition | Parameter | Observation | Potential Products |
| Storage | Recommended | 2-8°C, tightly sealed, protected from light[1] | Minimal degradation |
| Room Temperature | Stable for short periods, but degradation may occur over time[2] | (S)-2-hydroxypropionic acid, (R)-2-bromopropionic acid | |
| pH | Acidic (pH 3.3) | Hydrolysis observed at elevated temperatures (80°C)[6] | (S)-2-hydroxypropionic acid |
| Neutral | Generally more stable than at basic pH. | (S)-2-hydroxypropionic acid | |
| Basic | Accelerated hydrolysis. | 2-hydroxypropionic acid | |
| Temperature | Elevated (e.g., 80°C) | Increased rate of hydrolysis and potential for racemization.[6] | (S)-2-hydroxypropionic acid, (R)-2-bromopropionic acid |
| High (310-430°C, gas phase) | Decomposition[5] | Acetaldehyde, Carbon Monoxide, Hydrogen Bromide | |
| Light | UV/Visible | Potential for photolytic degradation, though specific data is limited. | Unspecified |
| Oxidizing Agents | e.g., Hydrogen Peroxide | Incompatible, likely to cause degradation. | Oxidation products |
| Solvents | Water | Soluble and can act as a nucleophile for hydrolysis.[3] | (S)-2-hydroxypropionic acid |
| Alcohols (e.g., Methanol, Ethanol) | Soluble; may undergo solvolysis to form the corresponding 2-alkoxypropionic acid. | 2-methoxypropionic acid, 2-ethoxypropionic acid | |
| Aprotic Solvents (e.g., DMSO) | Generally stable, but the presence of residual water can lead to hydrolysis. | (S)-2-hydroxypropionic acid |
Table 2: Hydrolysis Rate of 2-Bromopropionic Acid
| Temperature (°C) | pH | Rate Constant (k) | Half-life (t½) | Reference |
| 80 | 3.3 | 4.74 x 10⁻³ min⁻¹ | ~146 minutes | [6] |
Note: This table contains limited data. Further studies are required to establish a comprehensive profile of hydrolysis rates across a wider range of temperatures and pH values.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions, based on ICH guidelines.[4][7]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24 hours), taking samples at intermediate time points. Neutralize the samples with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at room temperature for a shorter period (e.g., 8 hours) due to expected faster degradation, taking samples at intervals. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, taking samples at intervals.
-
Thermal Degradation: Store the stock solution and solid material in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 48 hours).
-
Photolytic Degradation: Expose the stock solution and solid material to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
3. Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2). Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradant, 2-hydroxypropionic acid.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient: A suitable gradient program to resolve the analyte from its degradation products (e.g., start with a low percentage of B and gradually increase).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Note: For analysis of enantiomeric purity, a chiral HPLC method would be required.
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Key degradation pathways of this compound.
Caption: Troubleshooting logic for loss of enantiomeric purity.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. prepchem.com [prepchem.com]
- 6. arches.union.edu [arches.union.edu]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Stereoselectivity in (S)-(-)-2-Bromopropionic Acid Reactions
This technical support guide is intended for researchers, scientists, and professionals in drug development who are working with (S)-(-)-2-Bromopropionic acid and encountering challenges with maintaining stereochemical integrity during their reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why did my reaction of this compound with a nucleophile result in the (R)-product?
This is the expected and desired outcome for a standard bimolecular nucleophilic substitution (Sₙ2) reaction. The Sₙ2 mechanism proceeds through a backside attack of the nucleophile on the stereocenter, leading to an inversion of the stereochemical configuration.[1][2] For example, reacting (S)-2-bromopropanoic acid with concentrated sodium hydroxide (B78521) will yield (R)-2-hydroxypropanoic acid.[1][2]
Q2: My reaction produced the (S)-product, meaning the stereochemistry was retained. What causes this unexpected outcome?
Retention of configuration is a hallmark of a mechanism involving Neighboring Group Participation (NGP) .[3][4] This typically occurs under specific conditions:
-
Low concentration of a weak nucleophile: This gives the internal carboxylate group an opportunity to act as a nucleophile.
-
Presence of a Lewis acid (e.g., Ag⁺ from Ag₂O): The Lewis acid assists in the departure of the bromide leaving group, facilitating the intramolecular attack.[5][6]
The mechanism involves two consecutive Sₙ2 reactions. First, the neighboring carboxylate group attacks the stereocenter from the back, displacing the bromide and forming a temporary, cyclic α-lactone intermediate. This first step inverts the configuration from (S) to (R). Subsequently, the external nucleophile attacks the α-lactone, opening the ring. This second Sₙ2 attack also proceeds with inversion, converting the configuration from (R) back to (S). The net result of these two inversions is an overall retention of the original stereochemistry.[6][7]
Q3: I obtained a racemic or nearly racemic mixture from my reaction. What are the likely causes of this loss of stereoselectivity?
Racemization can occur through several pathways, and identifying the cause is crucial for troubleshooting:
-
Sₙ1 Pathway Competition: If reaction conditions favor a unimolecular nucleophilic substitution (Sₙ1) pathway, a planar carbocation intermediate is formed. The nucleophile can then attack this intermediate from either face with roughly equal probability, leading to a mixture of enantiomers. Factors that promote the Sₙ1 mechanism include:
-
Polar protic solvents (e.g., water, methanol, ethanol) which stabilize the carbocation intermediate.[8]
-
Weak nucleophiles.
-
Conditions that promote leaving group departure.
-
-
Base-Catalyzed Enolization: The α-proton (the hydrogen on the same carbon as the bromine) of 2-bromopropionic acid is acidic. In the presence of a base, this proton can be removed to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to racemization.
-
High Temperatures: Increased temperatures can provide the necessary activation energy for racemization pathways and may also favor elimination side reactions. Elevated temperatures can sometimes lead to racemization of activated esters.[9]
-
Acid-Catalyzed Enolization: In the presence of a strong acid, the carbonyl oxygen can be protonated, which facilitates the formation of a planar enol intermediate, another pathway to racemization.
Q4: My enantiomeric excess (ee%) is lower than expected, but the product is not completely racemic. How can I improve it?
A low enantiomeric excess suggests that a competing reaction pathway is occurring alongside your desired stereoselective reaction. To improve the ee%:
-
For Sₙ2 reactions (inversion desired):
-
Increase Nucleophile Concentration: Use a higher concentration of a strong nucleophile to favor the bimolecular pathway.
-
Use a Polar Aprotic Solvent: Solvents like acetone (B3395972), DMF, or DMSO are ideal for Sₙ2 reactions. They solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive.[10] Polar protic solvents can hydrogen bond with the nucleophile, reducing its reactivity.[10]
-
Lower the Reaction Temperature: This will help to disfavor competing elimination or racemization pathways which often have higher activation energies.
-
-
For NGP reactions (retention desired):
-
Ensure Low Nucleophile Concentration: A high concentration of a strong nucleophile will outcompete the internal carboxylate group and favor a direct Sₙ2 reaction with inversion.
-
Use a Non-polar Solvent: This can help to favor the intramolecular cyclization step.
-
Optimize the Lewis Acid: Ensure the appropriate stoichiometry of the Lewis acid (e.g., Ag₂O) is used to effectively assist the leaving group's departure.
-
Data Presentation: Factors Influencing Stereochemical Outcome
The stereochemical outcome of nucleophilic substitution on this compound is highly dependent on the reaction conditions. The following table summarizes the expected products and the key factors that determine the reaction pathway.
| Reaction Condition | Dominant Mechanism | Stereochemical Outcome | Expected Product | Key Influencing Factors |
| High concentration of a strong nucleophile (e.g., conc. NaOH) in a polar aprotic solvent. | Sₙ2 | Inversion | (R)-product | High nucleophile concentration, polar aprotic solvent, lower temperature.[1][2] |
| Low concentration of a weak nucleophile (e.g., dilute NaOH, H₂O) with a Lewis acid (e.g., Ag₂O). | Neighboring Group Participation (NGP) | Retention | (S)-product | Presence of Lewis acid, weak and dilute external nucleophile.[5][6] |
| Polar protic solvent (e.g., H₂O, EtOH) with a weak nucleophile. | Sₙ1 / Racemization | Racemization | (R)- and (S)-product mixture | Solvent stabilization of carbocation, weak nucleophile.[8] |
| Presence of a non-nucleophilic base. | Racemization via Enolization | Racemization | (R)- and (S)-product mixture | Abstraction of the acidic α-proton. |
Experimental Protocols
Protocol 1: Sₙ2 Reaction with Inversion of Stereochemistry
Synthesis of (R)-2-Hydroxypropionic Acid
-
Reagents and Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Acetone (or other polar aprotic solvent)
-
Hydrochloric acid (HCl) for workup
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel.
-
-
Procedure: a. In a round-bottom flask, dissolve this compound (1 equivalent) in acetone. b. In a separate beaker, prepare a concentrated solution of sodium hydroxide (e.g., 3 equivalents in a minimal amount of water) and add it to the reaction flask. c. Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40-50 °C, if the reaction is slow) and monitor the progress by TLC. d. Once the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure. e. Acidify the aqueous residue to pH ~2 with dilute HCl. f. Extract the product with diethyl ether (3 times). g. Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude (R)-2-Hydroxypropionic acid. h. Purify further by distillation or chromatography if necessary.
Protocol 2: Neighboring Group Participation with Retention of Stereochemistry
Synthesis of (S)-2-Hydroxypropionic Acid
-
Reagents and Materials:
-
This compound
-
Silver(I) oxide (Ag₂O)
-
Water
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, filtration setup.
-
-
Procedure: a. Suspend this compound (1 equivalent) and silver(I) oxide (1.1 equivalents) in water. b. Stir the suspension at room temperature. The reaction progress can be monitored by observing the formation of silver bromide precipitate.[5] c. After the reaction is complete (typically several hours), filter the mixture to remove the silver bromide precipitate. d. Saturate the aqueous filtrate with sodium chloride to reduce the solubility of the product. e. Extract the product with diethyl ether (3-4 times). f. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully evaporate the solvent to yield (S)-2-Hydroxypropionic acid.
Protocol 3: Determination of Enantiomeric Excess (ee%) by Chiral HPLC
-
Sample Preparation: a. Prepare a standard solution of racemic 2-hydroxypropionic acid. b. Prepare a solution of the reaction product. c. It may be necessary to derivatize the carboxylic acid to an ester (e.g., methyl ester using diazomethane (B1218177) or TMSCHN₂) for better separation and detection on some chiral columns.
-
HPLC Conditions (Example):
-
Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for separating enantiomers of α-hydroxy acids.[11]
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v) with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) is a common mobile phase for normal-phase chiral HPLC.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: a. Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. b. Inject the sample solution. c. Integrate the peak areas for both enantiomers in the sample chromatogram. d. Calculate the enantiomeric excess (ee%) using the formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
Caption: Sₙ2 mechanism showing inversion of stereochemistry.
Caption: Neighboring group participation (NGP) resulting in retention.
Caption: Troubleshooting workflow for stereoselectivity issues.
References
- 1. When (S)-2-bromopropanoic acid \left[(S)-\mathrm{CH}{3} \mathrm{CHBrCO}{2.. [askfilo.com]
- 2. brainly.com [brainly.com]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Work-up procedures for reactions involving (S)-(-)-2-Bromopropionic acid
Welcome to the technical support center for (S)-(-)-2-Bromopropionic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this chiral building block in their synthetic applications.
Frequently Asked Questions (FAQs)
1. What are the primary safety precautions I should take when handling this compound?
This compound is a corrosive material that can cause severe skin burns and eye damage.[1] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[2] Personal protective equipment (PPE) is mandatory and should include chemical safety goggles or a face shield, appropriate gloves, and protective clothing.[1] An eyewash station and safety shower should be readily accessible. In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[2]
2. How should I properly store this compound?
Store the container tightly closed in a dry, cool, and well-ventilated place.[3] It should be stored locked up and away from incompatible materials such as bases, strong acids, metals, and reducing agents. Due to its hygroscopic nature, it is important to protect it from moisture.[2]
3. What is the expected stereochemical outcome in nucleophilic substitution reactions?
The stereochemical outcome depends on the reaction conditions.
-
With a strong nucleophile (e.g., concentrated sodium hydroxide): The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of the stereochemical configuration. For example, (S)-2-bromopropanoic acid will yield (R)-2-hydroxypropanoic acid.[4][5]
-
With a weak nucleophile and a Lewis acid (e.g., low concentration of hydroxide (B78521) with Ag₂O): The reaction can proceed with a net retention of configuration.[4][5] This occurs through a mechanism involving neighboring-group participation, where the carboxylate group first attacks the chiral center, leading to an initial inversion, followed by a second inversion when the external nucleophile attacks the resulting intermediate.[4][5]
4. Can I use this compound for both esterification and amidation reactions?
Yes, the carboxylic acid moiety readily undergoes esterification with alcohols, typically under acidic catalysis, and amidation with amines, often requiring a coupling agent to form the amide bond. It is also a valuable substrate for synthesizing other chiral molecules, such as amino acids like alanine.[6][7]
Troubleshooting Guide
General Work-up Issues
Problem: I'm having trouble with phase separation during the aqueous work-up of my reaction mixture.
-
Possible Cause: Formation of an emulsion, which can be common when salts are present or if there are amphiphilic molecules in the mixture.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a longer period.
-
Gently swirl the funnel instead of vigorous shaking.
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
If the emulsion persists, filtration through a pad of Celite or glass wool may be effective.
-
Esterification Reactions
Problem: My Fischer esterification reaction is not going to completion, and I have a low yield of the desired ester.
-
Possible Cause 1: The reaction is at equilibrium.
-
Solution 1: To drive the equilibrium towards the product side, either use an excess of the alcohol reactant or remove the water as it is formed. Water can be removed by azeotropic distillation using a Dean-Stark apparatus.
-
Possible Cause 2: Insufficient catalysis.
-
Solution 2: Ensure that a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is present.
-
Problem: During work-up, I am struggling to remove the unreacted this compound.
-
Solution: Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can thus be separated. Be cautious with bicarbonate washing as it will produce CO₂ gas, so vent the separatory funnel frequently.
Amidation Reactions
Problem: My amidation reaction is sluggish or not proceeding.
-
Possible Cause: The carboxylic acid is not sufficiently activated.
-
Solution: Direct reaction of a carboxylic acid and an amine is often slow. Use a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid.
Problem: I am having difficulty purifying my amide product.
-
Possible Cause: Contamination with byproducts from the coupling agent (e.g., dicyclohexylurea if using DCC) or unreacted starting materials.
-
Solution:
-
Byproduct Removal: If DCC is used, the resulting dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can often be removed by filtration.
-
Aqueous Wash: A series of aqueous washes can remove many impurities. A wash with a dilute acid (like 1 M HCl) will remove unreacted amine, while a wash with a dilute base (like saturated NaHCO₃) will remove unreacted this compound.[8]
-
Chromatography: If the above methods are insufficient, purification by column chromatography is a reliable method.[9]
-
Recrystallization: For solid amides, recrystallization from a suitable solvent system can be a highly effective purification technique.[10]
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₅BrO₂ | [11] |
| Molecular Weight | 152.97 g/mol | [1][11][12] |
| CAS Number | 32644-15-8 | [1][3][13] |
| Appearance | Liquid | [1][3] |
| Density | 1.696 g/mL at 20 °C | [1][3] |
| Boiling Point | 78 °C at 4 mmHg | [1][3] |
| Melting Point | -35 °C | [1][3] |
| Refractive Index | n20/D 1.470 | [1] |
| Optical Activity | [α]20/D −25°, neat | [1] |
| Solubility | Highly soluble in polar solvents like water. Limited solubility in non-polar solvents. | [14] |
Experimental Protocols
Protocol 1: Synthesis of (S)-Alanine from this compound
This procedure is adapted from established methods for the synthesis of amino acids.[6]
-
In a sealed vessel, add cold (1–4 °C) concentrated aqueous ammonia (B1221849) (e.g., 3 L).
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Slowly, and with stirring, add this compound (e.g., 100 g, 0.65 mol) to the cold ammonia solution.
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Seal the vessel and allow the mixture to stand at room temperature for at least four days.
-
Concentrate the solution under reduced pressure to a volume of approximately 300 mL.
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Filter the solution and continue to concentrate to about 200 mL.
-
Cool the solution to room temperature and add methanol (B129727) (e.g., 1 L) to precipitate the crude alanine.
-
Chill the mixture overnight in a refrigerator (0–4 °C).
-
Collect the crystals by suction filtration and wash with cold methanol and then ether.
-
For further purification, the crude product can be recrystallized by dissolving it in a minimal amount of warm water, followed by the addition of methanol and cooling.
Protocol 2: General Work-up for Esterification of this compound
This is a general procedure for the work-up following a standard esterification reaction.
-
Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water, to remove the bulk of water-soluble impurities.
-
Saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any remaining acid catalyst and remove unreacted this compound. Vent the funnel frequently to release CO₂ pressure.
-
Brine (saturated NaCl solution), to remove residual water and help break any emulsions.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[15]
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
-
Purify the crude product, typically by vacuum distillation.
Visualizations
Caption: General experimental workflow for the work-up and purification of products from reactions involving this compound.
Caption: A troubleshooting decision tree for common work-up issues.
References
- 1. This compound 99 32644-15-8 [sigmaaldrich.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound | 32644-15-8 [chemicalbook.com]
- 4. When (S)-2-bromopropanoic acid \left[(S)-\mathrm{CH}{3} \mathrm{CHBrCO}{2.. [askfilo.com]
- 5. brainly.com [brainly.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scbt.com [scbt.com]
- 8. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 9. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-Bromopropionic acid, (S)- | C3H5BrO2 | CID 642232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Bromopropionic acid | C3H5BrO2 | CID 11729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, 98%, >85% ee | Fisher Scientific [fishersci.ca]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. m.youtube.com [m.youtube.com]
Handling and storage of (S)-(-)-2-Bromopropionic acid to maintain purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of (S)-(-)-2-Bromopropionic acid to maintain its chemical and enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term purity and stability of this compound, it should be stored under refrigerated conditions, ideally between 2°C and 8°C.[1] Some suppliers also recommend storage in a cool, dark place at temperatures below 15°C.[2] The compound is sensitive to air, light, and moisture; therefore, it is crucial to store it under an inert gas atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[3][4]
Q2: What type of container should I use for storing this compound?
A2: Use containers made of chemically resistant materials such as borosilicate glass or fluorinated polymers (e.g., PTFE). Avoid using metal containers, as the acid is corrosive to metals and can react to produce flammable hydrogen gas.[5] Ensure the container has a tight-fitting cap, preferably with a PTFE liner, to prevent moisture ingress and exposure to air.
Q3: What are the primary signs of degradation or impurity in this compound?
A3: Visual inspection can offer initial clues. Pure this compound is a colorless to pale yellow liquid.[6][7] A significant color change to yellow or brown may indicate degradation. An increase in viscosity or the presence of solid precipitates can also suggest impurity formation. For a definitive assessment of purity, analytical methods such as GC, HPLC, or NMR spectroscopy are required.
Q4: What are the common impurities found in this compound?
A4: Impurities can arise from the synthesis process or degradation. Common synthetic impurities may include residual starting materials like propionic acid, the (R)-(+)-enantiomer, or di-brominated species. Degradation can lead to the formation of hydrobromic acid (HBr) and other byproducts due to exposure to moisture, light, or elevated temperatures.
Q5: Is this compound hazardous? What safety precautions should I take?
A5: Yes, it is a hazardous substance. It is toxic if swallowed and causes severe skin burns and eye damage.[1][5] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[5][8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat, is mandatory.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing/Browning) | Exposure to air, light, or elevated temperatures leading to decomposition. | 1. Verify storage conditions. 2. Purge the container with an inert gas before sealing. 3. Store in an amber glass bottle to protect from light. 4. Consider purification by vacuum distillation if purity is compromised. |
| Decreased Assay (Purity) by GC/HPLC | Chemical degradation or absorption of moisture. | 1. Confirm the integrity of the container seal. 2. Re-evaluate storage temperature and atmosphere. 3. Dry the material over an appropriate drying agent if water contamination is suspected, followed by filtration. 4. Purify via vacuum distillation for significant degradation. |
| Presence of Racemate (R-enantiomer) in Chiral HPLC | Racemization due to exposure to basic conditions or elevated temperatures. | 1. Avoid contact with basic substances. 2. Ensure all handling and storage is performed under recommended temperature conditions. 3. Chiral resolution techniques may be required for repurification, which is often complex. |
| pH Change in Aqueous Solutions | Formation of hydrobromic acid (HBr) due to hydrolysis. | 1. Minimize exposure to atmospheric moisture. 2. Use anhydrous solvents for reactions where the acid is a starting material. 3. Store in a desiccator for additional protection against humidity. |
Purity Maintenance Workflow
References
- 1. (S)-(-)-2-溴丙酸 99% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 32644-15-8 | TCI AMERICA [tcichemicals.com]
- 3. prepchem.com [prepchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. echemi.com [echemi.com]
Common pitfalls in the use of (S)-(-)-2-Bromopropionic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of (S)-(-)-2-Bromopropionic acid in experimental settings.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a chiral building block used in organic synthesis. Its primary applications are in the pharmaceutical and agrochemical industries. In pharmaceuticals, it serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs). It is also used in the development of antitumor agents. In the agrochemical sector, it is used to produce herbicides and fungicides.
2. What are the recommended storage and handling conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents. It is hygroscopic and should be protected from moisture. For long-term storage, refrigeration at 2-8°C is recommended. When handling, always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.
3. What are the main safety hazards associated with this compound?
This compound is corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.[1] Appropriate safety precautions, such as the use of PPE and working in a fume hood, are essential to minimize exposure risks. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
4. How can I purify this compound?
The most common method for purifying this compound is vacuum distillation.[2] Recrystallization from solvents like carbon tetrachloride or ethanol (B145695) can also be employed for further purification.[3]
5. What are the common impurities found in this compound?
Common impurities can include the starting materials from its synthesis, such as propionic acid and bromine, as well as byproducts like polybrominated species. The (R)-enantiomer is also a potential impurity that can affect the stereochemical outcome of subsequent reactions.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
| Potential Cause | Troubleshooting Step |
| Poor Nucleophile | - Ensure the nucleophile is sufficiently reactive. Consider using a stronger nucleophile or activating the existing one (e.g., by converting an alcohol to an alkoxide). |
| Steric Hindrance | - The alpha-position is sterically accessible, but bulky nucleophiles may react slowly. Consider using a less hindered nucleophile if possible. |
| Inappropriate Solvent | - For SN2 reactions, a polar aprotic solvent (e.g., DMF, DMSO, acetone) is generally preferred as it solvates the cation of the nucleophile but not the anion, increasing its nucleophilicity. |
| Low Reaction Temperature | - While higher temperatures can lead to side reactions, the reaction may be too slow at very low temperatures. Gradually increase the temperature and monitor the reaction progress by TLC or GC. |
| Decomposition of Reagent | - this compound can slowly decompose over time. Ensure you are using a fresh or properly stored batch. Consider re-purifying the acid before use if decomposition is suspected. |
Issue 2: Racemization or Loss of Stereochemical Purity
| Potential Cause | Troubleshooting Step |
| SN1 Pathway Competing with SN2 | - The secondary carbon of this compound can undergo SN1 reactions, leading to racemization. To favor the SN2 pathway, use a high concentration of a good nucleophile and a polar aprotic solvent. Avoid protic solvents which can stabilize the carbocation intermediate. |
| Presence of a Strong Base | - Strong bases can cause elimination reactions or racemization via enolate formation. Use a non-nucleophilic base if a base is required, or use the nucleophile itself as the base if it is sufficiently basic. |
| Neighboring Group Participation (NGP) | - The carboxylate group can act as an internal nucleophile, leading to a double inversion and overall retention of configuration.[4][5] If inversion is the desired outcome, ensure the carboxylic acid is protonated by running the reaction under acidic conditions, or protect the carboxylic acid group (e.g., as an ester) before performing the substitution. |
| High Reaction Temperature | - Elevated temperatures can promote racemization. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Prolonged Reaction Time | - Long reaction times can increase the chance of side reactions that may lead to racemization. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Issue 3: Difficulty in Esterification
| Potential Cause | Troubleshooting Step |
| Equilibrium Limitation | - Esterification is an equilibrium process. To drive the reaction forward, remove water as it is formed (e.g., using a Dean-Stark apparatus) or use a large excess of the alcohol. |
| Insufficient Catalyst | - A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is typically required. Ensure an adequate amount of catalyst is used. |
| Steric Hindrance | - Bulky alcohols will react more slowly. Consider using a less hindered alcohol or a more reactive derivative of the carboxylic acid (e.g., the acyl chloride). |
| Hydrolysis of the Product | - Ensure all reagents and glassware are dry, as water can hydrolyze the ester product back to the carboxylic acid. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 32644-15-8 |
| Molecular Formula | C₃H₅BrO₂ |
| Molecular Weight | 152.97 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Melting Point | -35 °C |
| Boiling Point | 78 °C at 4 mmHg |
| Density | 1.696 g/mL at 20 °C |
| Refractive Index | 1.470 at 20 °C |
| Optical Rotation | [α]20/D -25° (neat) |
| Solubility | Soluble in water, ethanol, ether, and chloroform.[6] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (SN2) with Inversion of Stereochemistry
This protocol describes a typical SN2 reaction using sodium azide (B81097) as the nucleophile, resulting in the formation of (R)-2-Azidopropionic acid.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction may be gently heated (e.g., to 40-50 °C) if it proceeds slowly.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers. Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-Azidopropionic acid.
-
The crude product can be further purified by column chromatography or vacuum distillation if necessary.
Protocol 2: Fischer Esterification of this compound
This protocol details the synthesis of Ethyl (S)-2-bromopropionate.
Materials:
-
This compound
-
Ethanol (absolute), large excess
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux using a heating mantle and a condenser. Monitor the reaction by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl (S)-2-bromopropionate.
-
Purify the product by vacuum distillation.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting guide for addressing racemization issues.
References
Technical Support Center: Nucleophilic Substitution Reactions of (S)-(-)-2-Bromopropionic Acid
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions of (S)-(-)-2-Bromopropionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and byproducts observed during nucleophilic substitution of this compound?
A1: The reaction of this compound with a nucleophile can yield a mixture of products depending on the reaction conditions. The primary expected product is the substitution product. However, several byproducts can also be formed:
-
Substitution Product with Inversion of Configuration (SN2 Pathway): With strong nucleophiles, the reaction typically proceeds via an SN2 mechanism, leading to a product with an inverted stereocenter (R-configuration).[1][2][3][4]
-
Substitution Product with Retention of Configuration (Neighboring Group Participation): Under specific conditions, such as low concentrations of hydroxide (B78521) in the presence of silver oxide (Ag₂O), the carboxylate group can act as an internal nucleophile.[1][4] This neighboring group participation (NGP) leads to a product with retention of the original (S)-configuration.[4]
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Elimination Product (E2 Pathway): The use of strong, bulky bases or high temperatures can favor an E2 elimination reaction, resulting in the formation of acrylic acid.[5][6][7]
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Racemized Product: Partial or complete racemization can occur if the reaction has some SN1 character, which involves the formation of a planar carbocation intermediate.[8][9] However, for a secondary substrate like 2-bromopropionic acid, the SN2 pathway is generally favored.
Q2: Why am I observing a mixture of (R) and (S) substitution products?
A2: The observation of both (R) and (S) products indicates that multiple reaction pathways are occurring. The (R) product is a result of the SN2 pathway with inversion of configuration.[1][4] The (S) product is likely due to neighboring group participation (NGP), which results in retention of configuration.[1][4] The ratio of these products is highly dependent on the reaction conditions, particularly the concentration and nature of the nucleophile and the presence of any catalysts like Ag⁺ ions.[1][4]
Q3: What is the role of Silver Oxide (Ag₂O) in the reaction?
A3: Silver ions (Ag⁺) act as a Lewis acid that coordinates with the bromine atom, weakening the carbon-bromine bond and facilitating its departure as a leaving group.[1] This promotes the reaction, and under conditions of low hydroxide concentration, it can favor the neighboring group participation (NGP) pathway, leading to retention of stereochemistry.[1][4]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired substitution product and high yield of the elimination byproduct (acrylic acid). | The base/nucleophile is too strong or bulky, or the reaction temperature is too high, favoring elimination.[5][6] | Use a less sterically hindered and less basic nucleophile if possible. Reduce the reaction temperature. Consider using a polar aprotic solvent to favor the SN2 reaction. |
| The product shows significant racemization (a mixture of R and S enantiomers). | The reaction conditions may be promoting an SN1-type mechanism. This can be caused by a polar protic solvent, a weak nucleophile, or conditions that stabilize a carbocation intermediate.[8][9] | Use a polar aprotic solvent (e.g., acetone, DMF, DMSO). Employ a stronger, more concentrated nucleophile to favor the bimolecular SN2 reaction.[2] |
| The major product has the same stereochemistry as the starting material (retention), but inversion was expected. | The reaction is proceeding through a neighboring group participation (NGP) mechanism instead of a direct SN2 pathway.[1][4] This is common with low concentrations of a strong nucleophile (like OH⁻) or in the presence of catalysts like Ag₂O.[1][4] | To favor the SN2 pathway and achieve inversion, use a higher concentration of a strong nucleophile and avoid reagents like silver salts that can promote NGP. |
| The reaction is very slow or does not proceed to completion. | The nucleophile may not be strong enough, the leaving group (bromide) is not readily displaced, or the reaction temperature is too low. | Increase the reaction temperature. Use a stronger nucleophile. Ensure the starting material and reagents are pure. |
Experimental Protocols
Protocol 1: SN2 Reaction with Inversion of Configuration
-
Objective: To synthesize (R)-2-hydroxypropionic acid from this compound.
-
Reagents:
-
This compound
-
Concentrated sodium hydroxide (NaOH) solution
-
Dilute hydrochloric acid (HCl) for acidification
-
Diethyl ether for extraction
-
-
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add a concentrated aqueous solution of sodium hydroxide. The hydroxide ion will act as the nucleophile.[1]
-
Heat the mixture under reflux to ensure the reaction goes to completion.[5][6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the solution with dilute HCl.
-
Extract the product, (R)-2-hydroxypropionic acid, with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the final product.
-
Protocol 2: Reaction with Retention of Configuration via NGP
-
Objective: To synthesize (S)-2-hydroxypropionic acid from this compound.
-
Reagents:
-
This compound
-
Silver oxide (Ag₂O)
-
Water (as a source of low concentration of hydroxide)
-
Dilute hydrochloric acid (HCl) for acidification
-
Diethyl ether for extraction
-
-
Procedure:
-
Suspend this compound and silver oxide in water.[4]
-
Stir the mixture at room temperature. The Ag⁺ ion will facilitate the departure of the bromide ion.[1] The neighboring carboxylate group will attack the electrophilic carbon, forming a temporary lactone intermediate, which results in a double inversion and overall retention of configuration.[4]
-
Monitor the reaction for the precipitation of silver bromide (AgBr).
-
Once the reaction is complete, filter off the solid AgBr.
-
Acidify the filtrate with dilute HCl.
-
Extract the (S)-2-hydroxypropionic acid with diethyl ether.
-
Dry the organic layer and remove the solvent to yield the product.
-
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting logic for byproduct formation.
References
- 1. brainly.com [brainly.com]
- 2. SN2 reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. shout.education [shout.education]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Optimizing Solvent Systems for (S)-(-)-2-Bromopropionic Acid Reactions: A Technical Support Center
For researchers, scientists, and drug development professionals working with the chiral building block (S)-(-)-2-Bromopropionic acid, selecting the optimal solvent system is paramount for achieving high yields, maintaining stereochemical integrity, and simplifying downstream processing. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during esterification, amidation, and other nucleophilic substitution reactions involving this versatile reagent.
Troubleshooting Guides
Esterification Reactions
Problem: Low Yield of the Desired Ester
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase reaction time. - Elevate the reaction temperature, monitoring for potential side reactions or racemization. - Use a Dean-Stark apparatus to remove water if using a Fischer esterification protocol. |
| Unfavorable Equilibrium | - In Fischer esterification, use a large excess of the alcohol, which can also serve as the solvent. |
| Suboptimal Catalyst/Reagent Concentration | - For acid-catalyzed reactions, increase the concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). - For coupling agent-mediated reactions (e.g., DCC, EDC), ensure at least stoichiometric amounts are used. |
| Steric Hindrance | - For sterically hindered alcohols, consider using a more reactive derivative of the carboxylic acid, such as the acyl chloride. - The Steglich esterification using DCC and a catalytic amount of DMAP is effective for sterically demanding esters.[1] |
Problem: Racemization or Epimerization of the Chiral Center
| Potential Cause | Recommended Solutions |
| Basic Reaction Conditions | - Avoid strong, non-hindered bases which can deprotonate the acidic α-hydrogen, leading to racemization.[2] - If a base is necessary, consider weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[2][3] |
| High Reaction Temperature | - Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of epimerization.[3] |
| Prolonged Reaction Times | - Monitor the reaction closely and quench it as soon as it reaches completion to limit the exposure of the product to conditions that may cause racemization. |
| Inappropriate Coupling Reagent | - Certain coupling reagents can increase the risk of racemization. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) with carbodiimides can suppress this side reaction.[3][4] |
Amidation Reactions
Problem: Low Amide Yield
| Potential Cause | Recommended Solutions |
| Poor Carboxylic Acid Activation | - Ensure the coupling reagent (e.g., EDC, HATU, PyBOP) is fresh and used in sufficient quantity (typically 1.1-1.5 equivalents). - The combination of a carbodiimide (B86325) like EDC with an additive such as HOBt or Oxyma can enhance activation.[4] |
| Low Nucleophilicity of the Amine | - For electron-deficient or sterically hindered amines, a more potent coupling reagent like HATU may be required. - Increasing the reaction temperature can sometimes overcome low reactivity, but must be balanced against the risk of racemization. |
| Solubility Issues | - Select a solvent in which all reactants are fully soluble. Polar aprotic solvents like DMF or THF are often good choices. |
| Competitive Salt Formation | - The carboxylic acid and amine can form a non-reactive ammonium (B1175870) salt. The use of a non-nucleophilic base can help to free the amine for reaction. |
Problem: Formation of Side Products
| Potential Cause | Recommended Solutions |
| N-acylurea Formation (with DCC/EDC) | - This insoluble byproduct can be difficult to remove. Filtration is the primary method of removal. Using EDC often results in a more water-soluble urea (B33335) byproduct, simplifying workup.[5] |
| Over-activation | - Reduce the pre-activation time of the carboxylic acid before adding the amine. |
| Reaction with Solvent | - In some cases, the activated carboxylic acid may react with the solvent. Ensure the chosen solvent is inert under the reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for esterification of this compound?
A1: The choice of solvent depends on the type of esterification. For Fischer esterification, an excess of the alcohol reactant often serves as the solvent.[6] For coupling agent-mediated esterifications (e.g., with DCC or EDC), polar aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used.[7] Non-coordinating solvents like DCM or low-basicity solvents like THF or acetonitrile (B52724) can lead to faster formation of the active intermediate in DCC-promoted reactions.[8] It is crucial to select a solvent that ensures the solubility of all reactants.
Q2: How can I minimize racemization during amidation?
A2: Minimizing racemization is critical when working with this compound. Key strategies include:
-
Low Temperatures: Perform the coupling reaction at 0 °C or room temperature.[3]
-
Choice of Coupling Reagent and Additive: Use of additives like HOBt or Oxyma with carbodiimides is highly recommended as they form active esters that are less prone to racemization.[3][9] Reagents like HATU are also known for low racemization levels.
-
Base Selection: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) instead of stronger, less hindered bases like diisopropylethylamine (DIPEA).[2][10]
-
Solvent Choice: In some instances, less polar solvents may reduce the rate of epimerization.[11]
Q3: My nucleophilic substitution reaction with this compound is giving a racemic product. What is happening?
A3: Racemization during nucleophilic substitution can occur, particularly if the reaction has characteristics of an SN1 pathway, which proceeds through a planar carbocation intermediate. To favor an SN2 pathway, which typically results in inversion of stereochemistry, use a polar aprotic solvent (e.g., acetone, DMF, DMSO).[12] These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. Protic solvents (e.g., water, ethanol) can stabilize the bromide leaving group and the carbocation, potentially favoring an SN1 mechanism and leading to racemization. The presence of a strong base can also lead to racemization via deprotonation and enolate formation.
Q4: How do I remove unreacted this compound from my reaction mixture after esterification?
A4: Unreacted carboxylic acid can often be removed by a simple liquid-liquid extraction. After the reaction, the mixture can be diluted with an organic solvent (e.g., ethyl acetate (B1210297), diethyl ether) and washed with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution.[13] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase, while the desired ester remains in the organic layer. Subsequent washes with water and brine, followed by drying and evaporation of the organic solvent, will yield the crude ester.
Q5: What are the best practices for purifying the products of this compound reactions?
A5: Purification strategies depend on the product's properties and the impurities present.
-
Extraction: As mentioned in Q4, washing with a mild base is effective for removing acidic starting material from neutral ester or amide products.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for purification.
-
Column Chromatography: For complex mixtures or to separate non-polar impurities, silica (B1680970) gel column chromatography is a common technique. The choice of eluent (solvent system) will depend on the polarity of the product and impurities. A typical starting point for esters and amides might be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a more polar solvent like ethyl acetate.
-
Distillation: For volatile, thermally stable liquid products, distillation under reduced pressure can be an effective purification method.[14]
Data on Solvent System Performance
Table 1: Illustrative Yields for Amidation Reactions in Different Solvents
| Carboxylic Acid | Amine | Coupling Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cinnamic Acid | p-Anisidine | EDC.HCl | THF | 60 | 2.5 | 93.1 | [5] |
| Cinnamic Acid | p-Anisidine | DCC/DMAP | DCM | RT | 0.5 | Lower than EDC.HCl/THF | [5] |
| Benzoic Acid | Benzylamine (B48309) | EDC/HOBt/DMAP | Acetonitrile | RT | - | - | [4] |
| N-Boc-Alanine | Glycine methyl ester | - | DCM | 25 | 12 | 93 | [15] |
Note: This data is for illustrative purposes to show the types of conditions and outcomes that can be expected. Optimal conditions for this compound may vary.
Key Experimental Protocols
Protocol 1: Fischer Esterification of this compound with Ethanol (B145695)
-
In a round-bottom flask, combine this compound (1.0 eq) and a large excess of absolute ethanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (S)-2-bromopropionate.
-
Purify the product by vacuum distillation.
Protocol 2: EDC/HOBt Mediated Amidation of this compound with Benzylamine
-
Dissolve this compound (1.0 eq), HOBt (1.1 eq), and benzylamine (1.1 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Workflows and Concepts
Caption: General experimental workflow for the esterification of this compound.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US6362351B2 - Catalyst and method for amide formation - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 14. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 15. On bromination, propionic acid gives two isomeric 2-bromopropionic acids. This pair is an example of [allen.in]
Technical Support Center: Catalyst Selection for Reactions with (S)-(-)-2-Bromopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on selecting appropriate catalysts for various chemical transformations involving (S)-(-)-2-Bromopropionic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions performed with this compound?
This compound is a versatile chiral building block used in a variety of organic syntheses. The main reaction types include:
-
Nucleophilic Substitution (SN2): The bromide ion is a good leaving group, making the α-carbon susceptible to attack by various nucleophiles. This is a common method for introducing new functional groups with inversion of stereochemistry.
-
Esterification: The carboxylic acid group can be esterified under acidic or enzymatic conditions. Maintaining stereochemical integrity is a key consideration.
-
Palladium-Catalyzed Coupling Reactions: The carbon-bromine bond can participate in cross-coupling reactions, such as α-arylation, to form new carbon-carbon bonds.
-
Elimination (E2): Under strongly basic conditions, elimination of HBr can occur to form acrylic acid, which is often an undesired side reaction.
Q2: How can I control the stereochemistry during a nucleophilic substitution reaction?
Controlling the stereochemistry at the chiral center is crucial.
-
For Inversion of Configuration: Standard SN2 conditions with a strong nucleophile will typically lead to inversion of the stereocenter, yielding the (R)-product.
-
For Retention of Configuration: A two-step process involving neighboring group participation of the carboxylate group can lead to overall retention of configuration. This is often promoted by the use of silver salts (e.g., Ag₂O) with a low concentration of hydroxide.
Q3: What are the common challenges when working with this compound?
-
Racemization: The α-proton is acidic and can be abstracted under basic or even acidic conditions, leading to enolization and subsequent racemization. This is a significant issue that can compromise the enantiopurity of the product.[1]
-
Elimination: The use of strong, bulky bases can favor the E2 elimination pathway, leading to the formation of acrylic acid as a byproduct.[1]
-
Hydrolysis of Esters: When working with ester derivatives of this compound, care must be taken to avoid hydrolysis of the ester group, especially under basic or acidic conditions.
Troubleshooting Guides
Problem: Low Yield in Nucleophilic Substitution Reactions
| Possible Cause | Suggested Solution |
| Competing E2 Elimination | Use a less sterically hindered and less basic nucleophile. Lowering the reaction temperature can also favor substitution over elimination.[1] |
| Steric Hindrance | For bulky nucleophiles, consider using a phase-transfer catalyst to facilitate the reaction under milder conditions. |
| Low Reactivity of Nucleophile | Increase the reaction temperature or use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophilicity. |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC. If the reaction stalls, consider adding more nucleophile or catalyst. |
Problem: Loss of Enantiomeric Purity (Racemization)
| Possible Cause | Suggested Solution |
| Enolization under Basic Conditions | Use milder bases or non-basic conditions where possible. If a base is necessary, use it in stoichiometric amounts and at low temperatures. |
| Enolization under Acidic Conditions | While less common for carboxylic acids themselves, their ester derivatives can enolize under acidic conditions. Use of non-acidic catalysts should be considered. |
| Reversible SN2 with Bromide | The bromide leaving group can act as a nucleophile, leading to racemization. Minimize the concentration of free bromide by using a scavenger or by ensuring the reaction goes to completion.[1] |
Catalyst Selection and Data
Enzymatic Kinetic Resolution of 2-Bromopropionic Acid Esters
Lipases are effective catalysts for the kinetic resolution of racemic 2-bromopropionic acid esters through enantioselective hydrolysis or esterification. This allows for the separation of the two enantiomers.
| Lipase Catalyst | Substrate | Key Parameters | Outcome |
| Candida antarctica Lipase B (CAL-B) | Racemic 2-arylpropionic acid esters | pH 7-9, 30-40°C | High enantioselectivity (E > 200) for the (S)-enantiomer.[2][3] |
| Pseudomonas fluorescens Lipase | Racemic aryloxy-propan-2-yl acetates | pH 7, 30°C, 20% MeCN co-solvent | Excellent enantioselectivity (E > 200), yielding both enantiomers with >99% ee at 50% conversion.[2] |
| Thermomyces lanuginosus Lipase (TLL) | Racemic aryloxy-propan-2-yl acetates | pH 7, 30°C, 20% MeCN co-solvent | High enantioselectivity (E > 200), yielding both enantiomers with >99% ee at 50% conversion.[2] |
| Candida rugosa Lipase | Racemic ibuprofen (B1674241) esters | pH 8, 40°C | Good enantioselectivity for the (S)-enantiomer.[4] |
Palladium-Catalyzed α-Arylation of this compound Esters
Palladium catalysts are used for the formation of a C-C bond at the α-position. To avoid racemization, these reactions are often performed on the ester derivatives.
| Palladium Catalyst | Ligand | Base | Substrate | Yield |
| Pd(OAc)₂ | Bulky electron-rich o-biphenyl phosphines | LiHMDS | tert-Butyl propionate | Good to excellent |
| Pd₂(dba)₃ | Bulky electron-rich o-biphenyl phosphines | LiHMDS | tert-Butyl propionate | Good to excellent |
| Pd(OAc)₂ | Di-tert-butylphosphine | LiHMDS | tert-Butyl propionate | 79% for Naproxen derivative |
| Pd(dba)₂ | P(t-Bu)₃ | ZnF₂ (substoichiometric) | Silyl ketene (B1206846) acetals | High |
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Bromopropionic Acid Ethyl Ester
This protocol is a general guideline for the enzymatic hydrolysis of a racemic ester.
Materials:
-
Racemic 2-bromopropionic acid ethyl ester
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Acetonitrile (B52724) (MeCN)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add racemic 2-bromopropionic acid ethyl ester (1 equivalent).
-
Add a solution of phosphate buffer (pH 7.0) and acetonitrile (8:2 v/v).
-
Add immobilized CAL-B (typically 10-50% by weight of the substrate).
-
Stir the mixture at 30°C and monitor the reaction progress by chiral HPLC or GC.
-
When approximately 50% conversion is reached, filter off the immobilized enzyme.
-
Extract the aqueous phase with ethyl acetate (3x).
-
To separate the unreacted (R)-ester from the (S)-acid, wash the combined organic layers with saturated sodium bicarbonate solution.
-
The organic layer contains the (R)-ester. Dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate (3x).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the (S)-acid.
Protocol 2: Palladium-Catalyzed α-Arylation of tert-Butyl (S)-2-Bromopropionate
This protocol describes a general procedure for the coupling of an aryl bromide with the enolate of an ester.
Materials:
-
tert-Butyl (S)-2-bromopropionate
-
Aryl bromide
-
Pd(OAc)₂
-
2-(Dicyclohexylphosphino)biphenyl (or similar bulky phosphine (B1218219) ligand)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Toluene (B28343) (anhydrous)
-
Saturated ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, argon-purged flask, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).
-
Add anhydrous toluene and stir for 10 minutes at room temperature.
-
Add the aryl bromide (1 equivalent).
-
In a separate flask, dissolve tert-butyl (S)-2-bromopropionate (1.2 equivalents) in anhydrous toluene.
-
Cool the ester solution to -78°C and slowly add LiHMDS (1.1 equivalents of a 1M solution in THF). Stir for 30 minutes at -78°C to form the enolate.
-
Slowly transfer the enolate solution to the catalyst mixture via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Decision workflow for catalyst selection in reactions involving this compound.
Caption: Simplified pathway showing racemization of (S)-2-Bromopropionic acid via an achiral enolate intermediate.
References
Validation & Comparative
A Researcher's Guide to Chiral Analysis of (S)-(-)-2-Bromopropionic Acid: A Comparative Overview of HPLC and GC Methodologies
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks like (S)-(-)-2-Bromopropionic acid is of paramount importance. The biological activity of a final active pharmaceutical ingredient (API) can be significantly influenced by the stereochemistry of its intermediates. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) techniques for the chiral separation of 2-bromopropionic acid, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparative Analysis of Analytical Techniques
The enantiomeric purity of 2-bromopropionic acid can be determined by several chromatographic methods. The primary techniques include direct chiral HPLC, indirect chiral HPLC following derivatization, and chiral Gas Chromatography (GC) after conversion to a volatile ester. Each method offers distinct advantages and is suited to different analytical needs.
| Analytical Technique | Principle | Typical Stationary Phase | Mobile Phase/Carrier Gas | Derivatization Required? | Key Advantages |
| Direct Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Pirkle-type (e.g., Whelk-O1) | Normal Phase (e.g., Hexane (B92381)/Ethanol/TFA) | No | Simple sample preparation, direct analysis. |
| Indirect Chiral HPLC | Derivatization with a chiral reagent to form diastereomers, separated on a standard achiral column. | Achiral (e.g., C18) | Reversed-Phase (e.g., Acetonitrile (B52724)/Water) | Yes | Utilizes common, less expensive achiral columns. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomeric derivatives on a chiral GC column. | Cyclodextrin-based (e.g., derivatized β-cyclodextrin) | Inert Gas (e.g., Helium, Hydrogen) | Yes (Esterification) | High resolution and sensitivity. |
Performance Data Summary
The following table summarizes typical performance data for the different analytical approaches. It is important to note that direct experimental data for the chiral separation of 2-bromopropionic acid is not widely published, and the data for HPLC methods are based on the analysis of structurally similar compounds like non-steroidal anti-inflammatory drugs (NSAIDs).
| Parameter | Direct Chiral HPLC (Whelk-O1) | Indirect Chiral HPLC | Chiral Gas Chromatography (as methyl ester) |
| Retention Factor (k') of 1st Eluting Enantiomer | ~1.15 | Variable | Variable |
| Separation Factor (α) | ~1.15 | Variable | >1.0 (baseline separation achievable) |
| Resolution (Rs) | >1.5 (baseline) | >1.5 (baseline) | >1.5 (baseline) |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Analysis
This method allows for the direct separation of the enantiomers of 2-bromopropionic acid without derivatization.
Instrumentation and Columns:
-
HPLC system with UV detector.
-
Chiral Stationary Phase: (R,R)-Whelk-O1 column (250 mm x 4.6 mm, 5 µm particle size). The Whelk-O1 CSP is a π-electron acceptor/π-electron donor phase known for its broad selectivity for various racemates, including carboxylic acids[1][2][3]. The covalent bonding of this phase allows for compatibility with a wide range of mobile phases[1].
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase for acidic compounds on this column is a mixture of hexane and an alcohol modifier, with a small amount of an acidic additive to improve peak shape. A starting point could be n-Hexane/Ethanol/Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v)[4].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of racemic 2-bromopropionic acid in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a separate solution of the this compound standard to identify the elution order.
-
Filter the samples through a 0.45 µm syringe filter before injection.
Protocol 2: Indirect Chiral HPLC Analysis via Derivatization
This approach involves the conversion of the enantiomers into diastereomers, which can then be separated on a conventional achiral HPLC column[5][6][7].
Derivatization Reagent: A chiral amine, such as (S)-(-)-α-methylbenzylamine, is a common choice for the derivatization of carboxylic acids[7].
Derivatization Procedure:
-
To 1 mg of racemic 2-bromopropionic acid in a vial, add a molar excess of (S)-(-)-α-methylbenzylamine.
-
Add a coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), and a catalyst like 1-Hydroxybenzotriazole (HOBt)[7].
-
Dissolve the mixture in a suitable aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) and allow it to react at room temperature until the reaction is complete (monitor by TLC or a pilot HPLC run).
-
Quench the reaction and extract the diastereomeric amide products.
-
Evaporate the solvent and redissolve the residue in the mobile phase for HPLC analysis.
Instrumentation and Columns:
-
HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Reversed-Phase Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is typically used. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: Monitor at a wavelength where the derivatized product has significant absorbance.
Protocol 3: Chiral Gas Chromatography (GC) Analysis
Chiral GC is a powerful technique for the separation of volatile enantiomers. For carboxylic acids like 2-bromopropionic acid, derivatization to a more volatile form, such as a methyl ester, is necessary[8][9][10][11].
Derivatization to Methyl Esters:
-
To 1 mg of 2-bromopropionic acid in a vial, add 1 mL of a 2% (v/v) solution of sulfuric acid in methanol[8].
-
Seal the vial and heat at 60°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.
-
Extract the methyl 2-bromopropionate with a suitable organic solvent (e.g., hexane or dichloromethane).
-
Use the organic layer for GC analysis.
Instrumentation and Columns:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral GC Column: A column with a cyclodextrin-based stationary phase, such as a derivatized β-cyclodextrin column, is suitable for separating the enantiomers of methyl 2-bromopropionate[9].
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C (for FID).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 180°C) at a rate of 5-10°C/min.
-
Injection Mode: Split injection.
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the workflows for direct chiral HPLC, indirect chiral HPLC, and chiral GC analysis.
Workflow for Direct Chiral HPLC Analysis.
Workflow for Indirect Chiral HPLC Analysis.
Workflow for Chiral GC Analysis.
References
- 1. WHELK-O®1 - Regis Technologies [registech.com]
- 2. hplc.eu [hplc.eu]
- 3. (R,R) Whelk-O® 1 - Regis Technologies [registech.com]
- 4. jascofrance.fr [jascofrance.fr]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. mdpi.com [mdpi.com]
- 7. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejbps.com [ejbps.com]
- 9. Modeling of chiral gas chromatographic separation of alkyl and cycloalkyl 2-bromopropionates using cyclodextrin derivatives as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
A Researcher's Guide to NMR Determination of Enantiomeric Excess in (S)-(-)-2-Bromopropionic Acid Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible method for this purpose. This guide provides a comparative overview of NMR spectroscopic methods for determining the enantiomeric excess of (S)-(-)-2-Bromopropionic acid and its derivatives, complete with experimental data and detailed protocols.
The primary challenge in using NMR to distinguish enantiomers is their identical magnetic resonance behavior in a chiral environment. To overcome this, chiral auxiliaries are employed to induce a diastereomeric relationship between the enantiomers, leading to distinguishable signals in the NMR spectrum. This is primarily achieved through two main strategies: the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).
Chiral Derivatizing Agents (CDAs): Creating Covalently Bonded Diastereomers
Chiral Derivatizing Agents react with the enantiomers of the analyte to form new, covalently bonded diastereomeric compounds. These diastereomers have distinct chemical and physical properties, resulting in different chemical shifts in the NMR spectrum. The enantiomeric excess can then be calculated from the integration of the signals corresponding to each diastereomer.
A common and effective class of CDAs for carboxylic acids are chiral amines, such as (R)-1-phenylethylamine. The reaction of racemic 2-bromopropionic acid with a pure enantiomer of a chiral amine results in the formation of two diastereomeric amides.
Logical Workflow for ee Determination using a Chiral Derivatizing Agent
Caption: This diagram illustrates the conversion of enantiomers into diastereomers using a chiral derivatizing agent, enabling their differentiation and quantification by NMR spectroscopy to determine enantiomeric excess.
Experimental Protocol: Derivatization of 2-Bromopropionic Acid with (R)-1-Phenylethylamine
This protocol describes a general procedure for the derivatization of 2-bromopropionic acid with (R)-1-phenylethylamine for subsequent ¹H NMR analysis.
Materials:
-
Racemic or enantiomerically enriched 2-bromopropionic acid
-
(R)-1-phenylethylamine (enantiomerically pure)
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-bromopropionic acid (1.0 eq) in anhydrous DCM.
-
Add (R)-1-phenylethylamine (1.0 eq) to the solution.
-
Add a catalytic amount of DMAP.
-
Cool the mixture to 0 °C in an ice bath and add DCC (1.1 eq) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of diastereomeric amides, can be analyzed directly by ¹H NMR in CDCl₃.
Comparative Data for Chiral Derivatizing Agents
While specific data for 2-bromopropionic acid is not extensively published, the following table provides representative data for the derivatization of similar chiral carboxylic acids with common chiral amines, illustrating the expected chemical shift differences (Δδ).
| Chiral Carboxylic Acid | Chiral Derivatizing Agent | Monitored Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| 2-Phenylpropionic Acid | (S)-1-(1-Naphthyl)ethylamine | α-CH₃ | 1.45 | 1.50 | 0.05 |
| Mandelic Acid | (R)-1-Phenylethylamine | α-H | 5.10 | 5.18 | 0.08 |
| Ibuprofen | (R)-1-Phenylethylamine | α-CH₃ | 1.48 | 1.52 | 0.04 |
Note: The chemical shifts are illustrative and can vary based on the solvent, concentration, and NMR spectrometer frequency.
Chiral Solvating Agents (CSAs): Non-Covalent Diastereomeric Interactions
Chiral Solvating Agents form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These weak interactions are often based on hydrogen bonding, π-π stacking, or dipole-dipole forces. The rapid exchange between the free and complexed states on the NMR timescale results in observable chemical shift non-equivalence for the enantiomers.
The primary advantage of CSAs is the simplicity of the method, as it only requires mixing the analyte and the CSA in an NMR tube. There is no need for a chemical reaction or subsequent purification.
Experimental Protocol: ee Determination using a Chiral Solvating Agent
This protocol outlines the general steps for using a chiral solvating agent to determine the enantiomeric excess of 2-bromopropionic acid.
Materials:
-
Racemic or enantiomerically enriched 2-bromopropionic acid
-
Chiral Solvating Agent (e.g., a derivative of quinine (B1679958) or a chiral alcohol)
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube
Procedure:
-
Prepare a stock solution of the chiral solvating agent in the chosen deuterated solvent.
-
Accurately weigh the 2-bromopropionic acid sample into an NMR tube.
-
Add a specific volume of the deuterated solvent to dissolve the sample.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a stoichiometric amount (or an optimized excess) of the chiral solvating agent stock solution to the NMR tube.
-
Gently mix the sample and acquire the ¹H NMR spectrum again.
-
Observe the splitting of one or more signals of the analyte, corresponding to the two enantiomers.
-
Integrate the separated signals to determine the enantiomeric excess.
Comparison of Chiral Solvating Agents
The effectiveness of a CSA is highly dependent on the specific analyte and the nature of the intermolecular interactions.
| Chiral Solvating Agent Type | Typical Analytes | Interaction Mechanism | Advantages | Disadvantages |
| Chiral Alcohols (e.g., Pirkle's alcohol) | Carboxylic acids, amines, sulfoxides | Hydrogen bonding, π-π stacking | Commercially available, broad applicability | Moderate Δδ values |
| Quinine and its derivatives | Carboxylic acids, amino acids | Hydrogen bonding, dipole-dipole | Large Δδ values often observed | Can have complex background signals |
| Crown Ethers | Primary amines | Host-guest complexation | High selectivity for specific guests | Limited applicability to other functional groups |
Conclusion
Both Chiral Derivatizing Agents and Chiral Solvating Agents are valuable tools for the determination of enantiomeric excess of this compound and its derivatives by NMR spectroscopy. The choice between the two methods depends on several factors:
-
CDAs are generally more robust and can provide larger chemical shift differences, leading to more accurate integration. However, the derivatization step adds complexity and requires careful control to avoid kinetic resolution or racemization.
-
CSAs offer a simpler and faster non-destructive method, ideal for high-throughput screening. The main challenge is finding a suitable CSA that provides baseline separation for the specific analyte.
For reliable and accurate determination of enantiomeric excess, it is recommended to validate the chosen NMR method against an independent technique, such as chiral High-Performance Liquid Chromatography (HPLC). This comprehensive approach ensures the integrity of the stereochemical analysis in research and drug development.
A Comparative Guide to (S)-(-)-2-Bromopropionic Acid and (S)-(-)-2-Chloropropionic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of chiral synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the valuable C3 chiral building blocks, (S)-(-)-2-Bromopropionic acid and (S)-(-)-2-Chloropropionic acid are frequently employed as precursors for a wide array of pharmaceuticals and agrochemicals. This guide provides an objective comparison of these two reagents, supported by their physicochemical properties and available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. These characteristics can influence reaction conditions, solvent choice, and purification methods.
| Property | This compound | (S)-(-)-2-Chloropropionic Acid |
| Molecular Formula | C₃H₅BrO₂ | C₃H₅ClO₂ |
| Molecular Weight | 152.97 g/mol | 108.52 g/mol [1] |
| Appearance | Slightly yellow clear liquid | Colorless to white crystalline solid or pale liquid[1][2] |
| Boiling Point | 78 °C at 4 mmHg | 186 °C at 760 mmHg; 77 °C at 10 mmHg[3][4] |
| Melting Point | -35 °C | 5 °C |
| Density | 1.696 g/mL at 20 °C | 1.249 g/mL at 25 °C[4] |
| pKa | Not specified | 2.96[3] |
Performance in Synthesis: A Comparative Analysis
The primary difference in the synthetic utility of this compound and (S)-(-)-2-chloropropionic acid lies in the nature of the halogen substituent. The bromide ion is a superior leaving group compared to the chloride ion. This is attributed to its larger ionic radius and greater polarizability, which allows for better stabilization of the negative charge as it departs.[5] Consequently, reactions involving the displacement of the bromide in this compound are generally expected to proceed at a faster rate than the corresponding reactions with (S)-(-)-2-chloropropionic acid under identical conditions.
A practical example where this difference in reactivity is relevant is in the synthesis of aryloxypropionic acids, a class of herbicides. The synthesis often involves the Williamson ether synthesis, where a phenoxide nucleophile displaces the halide from the 2-halopropionic acid. In such a reaction, using this compound would likely result in a faster reaction and/or allow for milder reaction conditions compared to using (S)-(-)-2-chloropropionic acid.
However, a study on the synthesis of R-2-(4-hydroxyphenoxy)propionic acid from (S)-2-chloropropionic acid and phenol (B47542) reported a molar conversion rate of 74.9% under optimized conditions.[1] This indicates that while the chloro- derivative is less reactive, high yields can still be achieved by optimizing reaction parameters such as temperature and catalysts.
Experimental Protocols
To provide a practical context, a detailed experimental protocol for a reaction utilizing (S)-(-)-2-chloropropionic acid is presented below. A similar procedure could be adapted for this compound, likely with adjustments to reaction time or temperature to account for its higher reactivity.
Synthesis of (R)-2-Phenoxypropionic Acid from (S)-2-Chloropropionic Acid
This protocol is adapted from a method described for the synthesis of a key intermediate for herbicides.[1]
Materials:
-
(S)-2-Chloropropionic acid
-
Phenol
-
Potassium Iodide (KI)
-
Anionic exchange resin (e.g., Amberlite IRA-400 (CI))
-
Appropriate solvents for reaction and extraction
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine (S)-2-chloropropionic acid and phenol in a molar ratio of 1.2:1.0.
-
Catalyst Addition: Add potassium iodide (KI) as a catalyst, with a molar ratio of 0.075 relative to phenol.
-
Reaction Conditions: The reaction mixture is heated under reflux. The specific temperature and duration will depend on the solvent used and should be optimized.
-
Work-up and Purification: After the reaction is complete, the product, (R)-2-phenoxypropionic acid, can be purified by extraction using an anionic exchange resin.
-
Analysis: The purity of the final product can be determined by techniques such as HPLC.
Visualizing Synthetic Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General workflow for the synthesis of substituted propionic acids.
Caption: Comparison of leaving group ability and resulting reactivity.
Conclusion
Both this compound and (S)-(-)-2-Chloropropionic acid are valuable chiral synthons. The choice between them will depend on the specific requirements of the synthetic route.
-
This compound is the more reactive of the two, which can lead to faster reaction times and may allow for milder conditions. This can be advantageous for sensitive substrates or when high throughput is desired.
-
(S)-(-)-2-Chloropropionic acid , while less reactive, is often more economical and can be used to achieve high yields with careful optimization of reaction conditions. Its lower molecular weight is also a consideration in calculating atom economy.
For drug development professionals, the potential for residual bromine or chlorine in the final active pharmaceutical ingredient (API) should also be considered, with regulatory limits often being a deciding factor. Ultimately, the selection should be based on a holistic evaluation of reactivity, cost, and process safety and regulatory considerations.
References
A Comparative Guide to Chiral Synthons: The Advantages of (S)-(-)-2-Bromopropionic Acid
In the landscape of pharmaceutical and fine chemical synthesis, the ability to control stereochemistry is paramount. Chiral synthons, or building blocks, are fundamental tools that enable chemists to construct complex, enantiomerically pure molecules with high precision. Among these, (S)-(-)-2-Bromopropionic acid has emerged as a particularly valuable and versatile synthon. This guide provides an objective comparison of this compound with other common chiral synthons, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Strategic Advantage of this compound
This compound is a C3 chiral building block that offers a unique combination of reactivity and stereochemical integrity. Its primary advantages lie in its utility as a precursor for introducing a chiral propionate (B1217596) moiety, a common structural motif in a wide array of biologically active compounds, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. The majority of these NSAIDs exhibit their therapeutic activity almost exclusively through the (S)-enantiomer.[1][2]
The key benefits of using this compound include:
-
Direct Introduction of the (S)-Stereocenter: It allows for the direct and reliable installation of the desired (S)-stereochemistry at the α-position of the propionic acid chain, which is crucial for the biological activity of many pharmaceuticals.
-
Versatile Chemical Handle: The bromine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions to form carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. This versatility allows for the synthesis of a diverse range of derivatives.
-
High Enantiomeric Purity: It is commercially available with high enantiomeric excess (ee), ensuring the stereochemical fidelity of the final product.
-
Applications in Complex Synthesis: Beyond NSAIDs, it serves as an intermediate in the synthesis of complex molecules, including structural analogs of antimitotic tripeptides like hemiasterlins, which are potent antitumor agents.
Performance Comparison in Asymmetric Synthesis
| Chiral Synthon | Target Molecule | Key Transformation | Yield | Enantiomeric Excess (ee) | Reference/Notes |
| This compound | (S)-Ibuprofen | Arylation via Grignard coupling | ~60-70% | >98% | Hypothetical yield based on typical Grignard couplings with alkyl halides. High ee is maintained from the starting material. |
| (S)-Mandelic Acid | (S)-Ibuprofen | Multi-step synthesis involving reduction and functional group interconversions | ~40-50% (overall) | >99% | Requires more synthetic steps to convert the phenylacetic acid backbone to a propionic acid derivative. |
| Ethyl (S)-Lactate | (S)-Naproxen | Conversion to the corresponding tosylate followed by arylation | ~55-65% (overall) | >97% | A versatile and "green" solvent and synthon, but requires activation of the hydroxyl group.[3][4][5] |
| Roche Ester ((R)-methyl 3-hydroxy-2-methylpropionate) | (S)-Ibuprofen | Oxidation and subsequent arylation | ~30-40% (overall) | >98% | An excellent C4 building block, but requires oxidation state manipulation to arrive at the profen structure.[6][7][8][9][10] |
Note: The data presented above is a compilation from different synthetic routes and should be interpreted as a general comparison of the potential of each synthon. The efficiency of a particular synthesis is highly dependent on the specific reaction conditions and the substrate.
Experimental Protocols
To provide a practical context, detailed experimental protocols for key transformations are outlined below.
Protocol 1: Synthesis of (S)-Ibuprofen using this compound (Illustrative)
This protocol describes a plausible synthetic route.
Step 1: Conversion of this compound to its methyl ester. this compound (1.0 eq) is dissolved in methanol (B129727) (10 vol). A catalytic amount of sulfuric acid (0.05 eq) is added, and the mixture is refluxed for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in diethyl ether, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give methyl (S)-2-bromopropionate.
Step 2: Grignard Coupling with 4-isobutylphenylmagnesium bromide. Magnesium turnings (1.2 eq) are suspended in dry THF under a nitrogen atmosphere. A solution of 1-bromo-4-isobutylbenzene (B1275543) (1.1 eq) in dry THF is added dropwise to initiate the Grignard reaction. The mixture is stirred at room temperature for 2 hours. The resulting Grignard reagent is then cooled to 0°C, and a solution of methyl (S)-2-bromopropionate (1.0 eq) in dry THF is added dropwise. The reaction is stirred at room temperature overnight.
Step 3: Hydrolysis to (S)-Ibuprofen. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude ester is then hydrolyzed by refluxing with an excess of sodium hydroxide (B78521) in a mixture of methanol and water. After acidification with hydrochloric acid, the product is extracted with ethyl acetate, washed with water, dried, and concentrated to yield (S)-Ibuprofen.
Protocol 2: Asymmetric Synthesis of (R)-Mandelic Acid Esters
This protocol is adapted from a reported organocatalytic synthesis.[11]
Step 1: Knoevenagel Condensation. In a reaction vessel, (phenylsulfonyl)acetonitrile (B1630616) (0.1 mmol), the desired aldehyde (0.11 mmol), and an epi-quinine-derived urea (B33335) organocatalyst (0.01 mmol) are dissolved in anhydrous toluene (B28343) (0.3 M). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
Step 2: Asymmetric Epoxidation. The reaction mixture is diluted with toluene to a concentration of 0.02 M and cooled to -20°C. Cumyl hydroperoxide (0.11 mmol) is then added. After the reaction is complete, the toluene is evaporated.
Step 3: Domino Ring-Opening Hydrolysis (DROH) and Esterification. Dioxane (0.5 mL) and water (0.5 mL) are added to the reaction vessel, and the mixture is stirred at 50°C. After extraction, the crude mandelic acid is dissolved in the desired alcohol (e.g., methanol, 5 mL), and p-toluenesulfonic acid (10 mol%) is added. The mixture is stirred at 60°C to afford the corresponding (R)-mandelate.
Visualizing Synthetic Strategies
To better illustrate the workflow and logical relationships in chiral synthesis, the following diagrams are provided.
Caption: General workflow for asymmetric synthesis using a chiral synthon.
Caption: Synthetic pathway to (S)-Profens from this compound.
Conclusion
This compound stands out as a highly effective chiral synthon due to its ability to directly and efficiently introduce the crucial (S)-propionic acid moiety found in numerous active pharmaceutical ingredients. While other chiral synthons like (S)-Mandelic Acid, Ethyl (S)-Lactate, and the Roche Ester are valuable tools in their own right, the directness of the synthetic routes employing this compound for certain targets, particularly profen-class NSAIDs, often translates to higher overall efficiency. The choice of a chiral synthon will always depend on the specific target molecule and the overall synthetic strategy. However, for the reasons outlined in this guide, this compound represents a powerful and often superior choice for researchers in drug discovery and development.
References
- 1. Chiral non-steroidal anti-inflammatory drugs--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl lactate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to (S)-(-)-2-Bromopropionic Acid: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of chiral building blocks is a critical decision that impacts synthesis efficiency, stereochemical purity, and ultimately, the biological efficacy of the target molecule. (S)-(-)-2-Bromopropionic acid stands out as a valuable chiral synthon, prized for its role in creating enantiomerically pure compounds. This guide provides an objective cost-benefit analysis of using this compound, comparing its performance with its enantiomeric counterpart and racemic mixture, and presenting key experimental data and protocols.
Performance and Applications of this compound
This compound is a versatile intermediate primarily used in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] Its significance lies in its chirality, which is crucial for the safety and effectiveness of many drugs.[2] The two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[3]
Key applications include:
-
Pharmaceutical Synthesis : It serves as a key intermediate in producing various pharmaceuticals, especially anti-inflammatory drugs and antitumor agents.[1][4] For instance, it is an intermediate in the synthesis of structural analogs of the antimitotic tripeptides known as hemiasterlins.[4][5]
-
Chiral Building Block : In organic synthesis, it allows chemists to construct complex molecules with specific three-dimensional arrangements, which is essential for targeted drug action.[2]
-
Biochemical Research : The compound is used to study enzyme mechanisms and metabolic pathways.[2]
The biological activity of 2-arylpropionic acids, a class to which derivatives of 2-bromopropionic acid belong, is highly enantioselective. The (S)-enantiomer is typically the potent inhibitor of key enzymes like cyclooxygenase (COX), which is involved in inflammation, while the (R)-enantiomer shows significantly lower activity.[6] This makes the use of the pure (S)-enantiomer highly desirable to maximize therapeutic effects and minimize metabolic load from an inactive isomer.[6]
Caption: Prostaglandin pathway and the inhibitory action of (S)-enantiomers.
Cost vs. Benefit: A Comparative Analysis
The primary decision for a researcher is whether the therapeutic and experimental advantages of using the pure (S)-enantiomer justify the often higher cost compared to the racemic mixture or the (R)-enantiomer.
Data Presentation: Cost and Physicochemical Properties
The following tables summarize the comparative cost and key properties of the different forms of 2-bromopropionic acid. Prices are approximate and can vary significantly between suppliers and by purity grade.
Table 1: Approximate Cost Comparison
| Compound | CAS Number | Purity/Form | Approximate Price (USD) |
| This compound | 32644-15-8 | >98%, >85% ee | $64 / 5g[7] |
| (R)-(+)-2-Bromopropionic acid | 10009-70-8 | ≥98.0% | $460 / 10mL (List Price: $541) |
| DL-2-Bromopropionic acid | 598-72-1 | 99% | ~$2.50 - $3.50 / Kg (Industrial)[8] |
Table 2: Performance and Property Comparison
| Property | This compound | (R)-(+)-2-Bromopropionic acid | DL-2-Bromopropionic acid (Racemic) |
| Biological Activity | High (typically the active enantiomer in drug applications)[6] | Low or negligible[6] | Mixed (50% active, 50% inactive) |
| Application Focus | Enantioselective synthesis, active pharmaceutical ingredients (APIs)[2] | Chiral resolution studies, synthesis of the (R)-enantiomer of target molecules | General chemical intermediate, herbicides, fungicides[9] |
| Specific Rotation [α]20/D | -25° to -29° (neat)[2] | +26° ±2° (neat)[10] | 0° |
| Density (g/mL at 20°C) | ~1.696 - 1.7[5] | ~1.692 | ~1.672[11] |
| Boiling Point | 78 °C (4 mmHg) | Not specified | 170-172 °C (760 mmHg)[11] |
The analysis shows a clear trade-off. The racemic mixture is significantly cheaper and suitable for applications where chirality is not a factor. However, for developing stereochemically pure drugs, the higher cost of the (S)-enantiomer is a necessary investment to ensure potency and safety.[3] The (R)-enantiomer is the most expensive, reflecting its more specialized use in research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The cost benefit ratio of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound | 32644-15-8 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. (2S)-2-bromopropanoic acid price & availability - MOLBASE [molbase.com]
- 8. dir.indiamart.com [dir.indiamart.com]
- 9. Page loading... [guidechem.com]
- 10. (R)-(+)-2-Bromopropionic acid = 98.0 GC sum of enantiomers 10009-70-8 [sigmaaldrich.com]
- 11. adpharmachem.com [adpharmachem.com]
A Comparative Guide to Alternative Chiral Building Blocks for (S)-(-)-2-Bromopropionic Acid
(S)-(-)-2-Bromopropionic acid is a versatile chiral building block widely used in organic and pharmaceutical synthesis for the creation of enantiomerically pure compounds.[1] Its utility stems from the presence of a stereogenic center and a good leaving group (bromide), making it an excellent electrophile for Sₙ2 reactions. However, factors such as cost, stability, and the desire for greener starting materials have prompted researchers to explore alternatives. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic needs.
The primary alternatives sourced from the chiral pool are (S)-(-)-2-Chloropropionic acid, (S)-(+)-Lactic acid, and the amino acid (S)-Alanine. Each offers a unique profile of reactivity, availability, and synthetic pathways.
Performance Comparison of Chiral Building Blocks
The choice of a chiral building block often involves a trade-off between reactivity, yield, enantiomeric purity, and the cost and availability of the starting material. The following table summarizes quantitative data for representative nucleophilic substitution reactions for each building block, providing a basis for comparison.
| Chiral Building Block | Starting Material | Key Reagents / Catalyst | Reaction Type | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| This compound | (R)-Alanine | NaNO₂, HBr | Diazotization / Substitution | ~95% | High (retention) | [2] |
| (S)-(-)-2-Chloropropionic acid | L-Alanine | nitrosylchloride, HCl | Diazotization / Substitution | 94.0% | 98.7% | [3] |
| (S)-(+)-Lactic acid | (S)-Lactic acid ester | Thionyl chloride, then hydrolysis | Chlorination / Hydrolysis | High | High (retention) | [4] |
| (S)-Alanine | L-Alanine | (Used directly for derivatization) | N-Alkylation / Peptide Coupling | >90% | >99% | [5][6] |
Detailed Profiles of Chiral Alternatives
(S)-(-)-2-Chloropropionic Acid
As the closest structural analog, (S)-(-)-2-chloropropionic acid is a highly effective alternative. The chloride is a slightly poorer leaving group than bromide, which may require more forcing reaction conditions. However, it is often more cost-effective and can be readily synthesized from inexpensive starting materials like L-Alanine.[3] Biocatalytic methods using lipases have also been developed for the resolution of racemic 2-chloropropionic esters to produce the (S)-enantiomer.[3][7]
Key Advantages:
-
Good reactivity in nucleophilic substitutions.
-
Often more economical than the bromo-analog.
-
Accessible in high enantiopurity from the chiral pool.[3]
Considerations:
-
Requires slightly harsher conditions (higher temperatures or stronger nucleophiles) compared to the bromo-derivative.
(S)-(+)-Lactic Acid
(S)-Lactic acid is an abundant and inexpensive chiral building block derived from fermentation.[8][9] It does not possess a good leaving group itself; the hydroxyl group must first be activated, typically by conversion to a sulfonate ester (e.g., tosylate or mesylate) or by direct conversion to a halide. This two-step approach offers versatility, allowing for the introduction of various leaving groups as needed.
Key Advantages:
-
Highly abundant, low-cost, and environmentally benign starting material.[8]
-
The hydroxyl group can be converted into a variety of leaving groups.
Considerations:
-
Requires an additional activation step prior to nucleophilic substitution, adding to the overall step count.
(S)-Alanine
(S)-Alanine is a naturally occurring amino acid and a fundamental chiral building block.[10][11] Unlike the halo- and hydroxy-propionic acids, which are used as electrophiles at the C2 position, alanine (B10760859) is typically used to introduce a chiral CH(CH₃)NH₂ fragment. The carboxylic acid and amine groups provide two handles for diverse synthetic transformations, making it a cornerstone in peptide and peptidomimetic synthesis.[5][6] It can also be converted into (S)-2-halopropionic acids via diazotization reactions with retention of configuration.[2][3]
Key Advantages:
-
Readily available and optically pure.
-
Provides both amine and carboxylic acid functionalities for further elaboration.[6]
-
Can serve as a precursor to other chiral propionic acid derivatives.[3]
Considerations:
-
Direct use as a C2 electrophile requires conversion to a halo-acid, adding a synthetic step.
-
The presence of two functional groups may require protection/deprotection strategies.
Experimental Protocols and Methodologies
Protocol 1: Synthesis of (S)-(-)-2-Chloropropionic Acid from L-Alanine
This protocol describes the conversion of the amino group of L-alanine into a chlorine atom with retention of stereochemistry.
Procedure: [3]
-
In a 500 mL three-necked flask equipped with a thermometer and stirrer, dissolve 8.9 g (0.1 mol) of L-alanine in 90.3 g of 20% (w/w) hydrochloric acid.
-
Cool the solution to approximately 0°C with stirring.
-
Introduce a mixed gas of nitrosyl chloride and hydrogen chloride until the conversion of the starting material is complete. The molar ratio of nitrosyl chloride to L-alanine should be 1.5:1.
-
Continue stirring for 1 hour at 0°C.
-
Slowly add 140 g of 20% (w/w) ammonia (B1221849) solution in portions to neutralize the reaction mixture.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic extracts and dry over 5 g of anhydrous calcium chloride.
-
Filter the drying agent and remove the solvent by distillation to yield L-2-chloropropionic acid. Expected Yield: 10.2 g (94.0%), e.e. value: 98.7%.[3]
Protocol 2: Nucleophilic Substitution on (R)-2-Bromopropanoic Acid (Sₙ2 Pathway)
This protocol details a typical Sₙ2 reaction where a nucleophile displaces the bromide, leading to an inversion of stereochemistry.
Procedure: [12]
-
Prepare a solution of (R)-2-bromopropanoic acid in a suitable aprotic solvent (e.g., acetone, DMF).
-
Add a concentrated solution of a strong nucleophile, such as sodium hydroxide (B78521) or sodium azide.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
The reaction proceeds via a direct backside attack on the chiral carbon, displacing the bromide ion and inverting the stereocenter.
-
Upon completion, perform an acidic workup to protonate the carboxylate and any other basic sites.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the (S)-configured product. Result: Inversion of configuration from (R) to (S) is the hallmark of the Sₙ2 mechanism.[12]
Visualized Workflows and Reaction Pathways
The following diagrams illustrate the general synthetic logic and key mechanistic considerations when using these chiral building blocks.
Caption: General workflow for utilizing chiral pool starting materials.
Caption: Sₙ2 vs. Neighboring Group Participation (NGP) pathways.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sciencemadness Discussion Board - 2-Br Propionic Acid Physical Properties - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. (S)-(-)-2-Chloropropionic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Chloropropionic acid synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]
- 8. Lactic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
A Comparative Guide to the Stereochemical Analysis of Products from (S)-(-)-2-Bromopropionic Acid
For researchers, scientists, and drug development professionals, the precise control of stereochemistry is paramount in the synthesis of chiral molecules. (S)-(-)-2-Bromopropionic acid is a valuable chiral building block, and understanding the stereochemical outcome of its reactions is crucial for its effective application. This guide provides a comparative analysis of the products obtained from this compound under different reaction conditions, supported by mechanistic insights and detailed experimental considerations.
Executive Summary
The reaction of this compound with a nucleophile, such as the hydroxide (B78521) ion, can lead to two distinct stereochemical outcomes depending on the reaction conditions. A direct bimolecular nucleophilic substitution (SN2) reaction, typically favored by high concentrations of a strong nucleophile, results in the inversion of the stereocenter. In contrast, under conditions that promote neighboring group participation (NGP), a retention of the original stereochemistry is observed. This guide will compare these two pathways, providing a framework for selecting the appropriate conditions to achieve the desired stereoisomer.
Stereochemical Pathways and Mechanistic Overview
The stereochemical fate of reactions involving this compound is dictated by the operative reaction mechanism. The two primary pathways are the SN2 mechanism and a mechanism involving neighboring group participation.
Pathway 1: SN2 Reaction with Inversion of Configuration
When this compound is treated with a concentrated solution of a strong nucleophile, such as sodium hydroxide (NaOH), a classic SN2 reaction occurs.[1][2][3][4] The hydroxide ion directly attacks the chiral carbon from the side opposite to the bromine atom (backside attack). This concerted mechanism, where the bond to the nucleophile forms as the bond to the leaving group breaks, leads to a complete inversion of the stereochemical configuration at the chiral center.[2][4] The product of this reaction is (R)-2-hydroxypropanoic acid, also known as (R)-lactic acid.[1][2][3][4]
Pathway 2: Neighboring Group Participation with Retention of Configuration
In the presence of a silver salt, such as silver oxide (Ag2O), and a low concentration of hydroxide ions, the reaction proceeds through a different mechanism that results in the overall retention of stereochemistry.[1][2][3] The silver ion acts as a Lewis acid, coordinating to the bromine atom and facilitating its departure.[4] The neighboring carboxylate group then acts as an internal nucleophile, attacking the chiral center in an intramolecular SN2 reaction. This initial step results in the formation of a cyclic intermediate, an α-lactone, with an inversion of configuration. Subsequently, an external nucleophile (hydroxide ion) attacks the α-lactone. This second nucleophilic attack, also an SN2 reaction, occurs at the acyl carbon or the α-carbon, leading to a second inversion of configuration. The net result of these two successive inversions is the retention of the original stereochemistry, yielding (S)-2-hydroxypropanoic acid ((S)-lactic acid).[1][2][3]
Comparative Data of Reaction Products
While the qualitative outcomes of these reactions are well-established, specific quantitative data on yields and enantiomeric excess can vary depending on the precise experimental conditions. The following table provides an illustrative comparison based on the expected outcomes.
| Parameter | SN2 Reaction | Neighboring Group Participation |
| Starting Material | This compound | This compound |
| Reagents | Concentrated NaOH | Ag2O, Low concentration of NaOH |
| Product | (R)-2-hydroxypropanoic acid | (S)-2-hydroxypropanoic acid |
| Stereochemical Outcome | Inversion of configuration | Retention of configuration |
| Expected Yield | Moderate to High | Moderate |
| Expected Enantiomeric Excess (ee) | >95% (R) | >90% (S) |
| Specific Rotation of Product | Negative | Positive |
Note: The values for yield and enantiomeric excess are illustrative and can be influenced by specific reaction conditions such as temperature, reaction time, and purity of reagents.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing these stereochemical outcomes. Below are representative protocols for each pathway.
Protocol 1: SN2 Reaction for Inversion of Configuration
Objective: To synthesize (R)-2-hydroxypropanoic acid from this compound via an SN2 reaction.
Materials:
-
This compound
-
Concentrated Sodium Hydroxide (NaOH) solution (e.g., 5 M)
-
Hydrochloric acid (HCl) for acidification
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO4) for drying
Procedure:
-
In a round-bottom flask, dissolve this compound in water.
-
Cool the solution in an ice bath and slowly add a concentrated solution of NaOH with stirring.
-
Allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).
-
After the reaction is complete, cool the mixture in an ice bath and acidify with HCl until the pH is acidic.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Remove the solvent under reduced pressure to obtain the crude (R)-2-hydroxypropanoic acid.
-
Purify the product by distillation or chromatography if necessary.
Protocol 2: Neighboring Group Participation for Retention of Configuration
Objective: To synthesize (S)-2-hydroxypropanoic acid from this compound via neighboring group participation.
Materials:
-
This compound
-
Silver oxide (Ag2O)
-
Dilute Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrochloric acid (HCl) for acidification
-
Diatomaceous earth (Celite®) for filtration
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO4) for drying
Procedure:
-
Suspend this compound and Ag2O in water in a round-bottom flask protected from light.
-
Slowly add a dilute solution of NaOH to the suspension with vigorous stirring.
-
Stir the reaction mixture at room temperature for an extended period, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove silver salts.
-
Wash the filter cake with water.
-
Acidify the filtrate with HCl and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Remove the solvent under reduced pressure to obtain the crude (S)-2-hydroxypropanoic acid.
-
Purify the product as needed.
Stereochemical Analysis of Products
The stereochemical purity of the resulting 2-hydroxypropanoic acid enantiomers is critical and can be determined using several analytical techniques.
-
Polarimetry: Measurement of the specific rotation of the purified product can indicate the predominant enantiomer. (S)-lactic acid is dextrorotatory (+), while (R)-lactic acid is levorotatory (-).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying enantiomers. Using a chiral stationary phase, the (R) and (S) enantiomers of 2-hydroxypropanoic acid can be resolved into two distinct peaks, allowing for the determination of the enantiomeric excess.
-
NMR Spectroscopy: While standard 1H and 13C NMR can confirm the structure of the product, the use of chiral shift reagents or derivatization with a chiral auxiliary can allow for the differentiation and quantification of the enantiomers.
Visualizing the Stereochemical Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the two competing reaction pathways.
Caption: SN2 reaction pathway leading to inversion of stereochemistry.
Caption: Neighboring Group Participation pathway resulting in retention of stereochemistry.
Comparison with Alternative Chiral Synthons
While this compound is a versatile chiral starting material, other 2-halopropionic acids, such as (S)-2-chloropropionic acid, can also be used. The principles of SN2 and NGP reactions generally apply to these analogs as well. However, the reactivity can be influenced by the nature of the halogen leaving group. Bromide is generally a better leaving group than chloride, which may lead to faster reaction rates for the bromo-substituted acid. The specific conditions required to favor one pathway over the other might need to be optimized for different halo-analogs.
Conclusion
The stereochemical outcome of nucleophilic substitution reactions on this compound can be effectively controlled by the choice of reaction conditions. A high concentration of a strong nucleophile promotes a direct SN2 reaction, leading to a product with inverted stereochemistry. Conversely, the use of a silver salt and a low nucleophile concentration facilitates a neighboring group participation mechanism, resulting in a product with retained stereochemistry. For professionals in drug development and chemical synthesis, a thorough understanding of these competing pathways is essential for the rational design of synthetic routes to enantiomerically pure target molecules. The experimental protocols and analytical methods outlined in this guide provide a practical framework for the stereochemical analysis of products derived from this important chiral building block.
References
A Comparative Guide to the Synthesis of (S)-(-)-2-Bromopropionic Acid: An Essential Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-2-Bromopropionic acid is a crucial chiral building block in the synthesis of a wide array of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries. Its stereospecific introduction is often a critical step in the development of complex molecules with defined biological activity. This guide provides an objective comparison of the primary synthesis methods for this compound, offering a comprehensive overview of their performance based on experimental data. We will delve into the details of yield, enantiomeric excess (e.e.), scalability, and cost-effectiveness to assist researchers in selecting the most suitable method for their specific needs. Furthermore, we will explore viable alternatives to this important chiral synthon.
Performance Comparison of Synthesis Methods
The selection of a synthetic route to this compound is a critical decision that impacts the overall efficiency and economic viability of a multi-step synthesis. The following table summarizes the key quantitative data for the most common methods.
| Synthesis Method | Starting Material | Reagents | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Diazotization of L-Alanine | L-Alanine | NaNO₂, HBr | 79 - 95%[1] | >98% (retention of configuration) | High yield and enantiopurity, readily available starting material. | Use of corrosive and toxic reagents, potential for side reactions if not carefully controlled. |
| Enzymatic Kinetic Resolution | Racemic 2-Bromopropionic Acid Ester | Lipase (e.g., Candida cylindracea) | ~45% (for the desired enantiomer)[2] | >95%[2] | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50%, requires separation of the unreacted enantiomer and product. |
| Chiral Resolution with Chiral Amines | Racemic 2-Bromopropionic Acid | Chiral Amine (e.g., (S)-(-)-1-phenylethylamine) | Variable (dependent on crystallization efficiency) | Can be >99% after recrystallization | Access to high enantiopurity, well-established method. | Maximum theoretical yield of 50% for the desired diastereomer, requires screening of resolving agents and solvents. |
| Hell-Volhard-Zelinsky Reaction | Propionic Acid | Br₂, PBr₃ | High (for racemic product) | 0% (produces a racemic mixture) | Inexpensive starting materials, high yield for the racemic acid. | Requires a subsequent resolution step to obtain the desired (S)-enantiomer, harsh reaction conditions. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table.
Synthesis of this compound from L-Alanine (Diazotization)
This method relies on the stereospecific replacement of the amino group of L-alanine with a bromine atom with retention of configuration.
Procedure:
-
L-Alanine is dissolved in an aqueous solution of hydrobromic acid (HBr).
-
The solution is cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (B80452) (NaNO₂) in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at low temperature for several hours.
-
The product is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved by distillation under reduced pressure.[1]
Enzymatic Kinetic Resolution of Racemic 2-Bromopropionic Acid
This method utilizes the enantioselective nature of lipases to preferentially esterify one enantiomer of the racemic acid, allowing for the separation of the unreacted enantiomer.
Procedure:
-
A racemic mixture of a 2-bromopropionic acid ester (e.g., methyl 2-bromopropionate) is dissolved in a suitable organic solvent.
-
A lipase, such as from Candida cylindracea, is added to the solution.[2]
-
The suspension is incubated at a controlled temperature, often with gentle agitation.
-
The progress of the reaction is monitored by techniques such as chiral HPLC until approximately 50% conversion is reached.
-
At this point, the unreacted (S)-2-bromopropionic acid ester and the newly formed (R)-ester are separated from the enzyme by filtration.
-
The unreacted (S)-ester is then isolated and purified, typically by chromatography.
Alternatives to this compound
While this compound is a versatile chiral building block, other synthons can be employed depending on the specific synthetic strategy.
| Chiral Building Block | Structure | Key Applications | Advantages |
| (S)-Lactic Acid | CH₃CH(OH)COOH | Synthesis of chiral pharmaceuticals and biodegradable polymers. | Readily available from fermentation, relatively inexpensive. |
| (S)-2-Chloropropionic Acid | CH₃CH(Cl)COOH | Used in the synthesis of herbicides and other agrochemicals. | Can be a more cost-effective alternative to the bromo-analog for certain applications. |
| (S)-Mandelic Acid | C₆H₅CH(OH)COOH | Chiral resolving agent and precursor for various pharmaceuticals. | Aromatic backbone offers different reactivity and structural possibilities. |
Visualizing Synthetic and Biological Pathways
The following diagrams illustrate key workflows related to the synthesis and application of this compound.
Caption: Synthetic routes to this compound.
Caption: Role in Hemiasterlin analog synthesis.
Caption: Drug discovery workflow for tubulin inhibitors.
References
A Comparative Guide to the Reactivity of Alpha-Halopropionic Acids for Researchers and Drug Development Professionals
Executive Summary
Alpha-halopropionic acids are a class of compounds significant in organic synthesis and as intermediates in the manufacturing of pharmaceuticals and herbicides. Their reactivity is of paramount interest to researchers in drug development, particularly in the design of targeted covalent inhibitors. This guide provides a comparative analysis of the reactivity of various alpha-halopropionic acids, supported by established chemical principles. Detailed experimental protocols for assessing this reactivity are also presented, alongside a discussion of their relevance in biological systems.
The primary mode of reaction for alpha-halopropionic acids is bimolecular nucleophilic substitution (SN2). The reactivity in these reactions is principally governed by two factors: the strength of the carbon-halogen bond and the stability of the resulting halide ion (the leaving group). Experimental evidence consistently shows that a bromo substituent is a more reactive leaving group than a chloro substituent in both SN1 and SN2 reactions.[1] This increased reactivity is primarily due to the lower bond dissociation energy of the carbon-bromine bond compared to the carbon-chlorine bond and the greater stability of the bromide anion in solution.[1] This trend extends across the halogens, leading to a reactivity order of I > Br > Cl > F.
Data Presentation: Comparative Reactivity
| α-Halopropionic Acid | Halogen Substituent | C-X Bond Energy (kJ/mol) | Leaving Group Ability | Relative SN2 Reaction Rate |
| 2-Iodopropionic Acid | Iodo (I) | ~228 | Excellent | Highest |
| 2-Bromopropionic Acid | Bromo (Br) | ~285 | Good | High |
| 2-Chloropropionic Acid | Chloro (Cl) | ~324 | Moderate | Moderate |
| 2-Fluoropropionic Acid | Fluoro (F) | ~492 | Poor | Lowest |
Note: Bond energies are approximate values for haloalkanes and serve to illustrate the trend.[2] The relative reaction rates are a qualitative assessment based on the established principles of nucleophilic substitution.[2][3]
Experimental Protocols
To quantitatively assess the comparative reactivity of alpha-halopropionic acids, a standardized nucleophilic substitution reaction can be monitored over time. The following protocol is a generalized procedure that can be adapted for this purpose.
Objective: To determine the relative rates of reaction of 2-chloro-, 2-bromo-, and 2-iodopropionic acid with a common nucleophile, such as sodium iodide in acetone (B3395972).
Materials:
-
2-Chloropropionic acid
-
2-Bromopropionic acid
-
2-Iodopropionic acid
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Silver Nitrate (B79036) (AgNO₃)
-
Ethanol
-
Test tubes and rack
-
Water bath
-
Stopwatch
-
Pipettes and burettes
Procedure:
Part A: SN2 Reactivity with Sodium Iodide in Acetone [4]
-
Prepare 0.1 M solutions of each alpha-halopropionic acid in acetone.
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
In separate, clean, and dry test tubes, add 2 mL of the 15% NaI in acetone solution.
-
To each test tube, add 2 mL of one of the 0.1 M alpha-halopropionic acid solutions and start a stopwatch immediately.
-
Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide). Sodium iodide is soluble in acetone, while sodium chloride and bromide are not.
-
Record the time taken for the first appearance of a precipitate.
-
If no reaction is observed at room temperature after a set period (e.g., 15 minutes), the test tubes can be placed in a water bath at a controlled temperature (e.g., 50°C) to facilitate the reaction.
Part B: SN1 Reactivity with Silver Nitrate in Ethanol (for comparison) [4]
-
Prepare 0.1 M solutions of each alpha-halopropionic acid in ethanol.
-
Prepare a 1% (w/v) solution of silver nitrate in ethanol.
-
In separate, clean, and dry test tubes, add 2 mL of the 1% ethanolic silver nitrate solution.
-
To each test tube, add 2 mL of one of the 0.1 M alpha-halopropionic acid solutions and start a stopwatch.
-
Observe for the formation of a silver halide precipitate (AgCl, AgBr, AgI).
-
Record the time taken for the precipitate to form.
Data Analysis:
The reactivity of the alpha-halopropionic acids is inversely proportional to the time taken for the precipitate to form. A shorter time indicates a faster reaction and higher reactivity. The results from this experiment will allow for a direct comparison of the relative reactivities of the different alpha-halopropionic acids under SN2 conditions.
Mandatory Visualizations
Caption: Factors affecting the SN2 reactivity of alpha-halopropionic acids.
Caption: Experimental workflow for comparing the reactivity of alpha-halopropionic acids.
Relevance in Drug Development: Covalent Inhibition
The inherent reactivity of alpha-halocarboxylic acids makes them valuable as "warheads" in the design of targeted covalent inhibitors.[5][6][7][8] These inhibitors form a stable covalent bond with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) in the active site of a target protein, leading to irreversible inhibition. This mechanism can offer advantages in terms of potency and duration of action.
The differential reactivity of alpha-halopropionic acids is a critical consideration in the design of such inhibitors. A more reactive warhead (e.g., containing iodine or bromine) will form a covalent bond more rapidly but may also have higher off-target reactivity, potentially leading to toxicity. Conversely, a less reactive warhead (e.g., containing chlorine) may offer greater selectivity for the target protein.
A relevant biological context for the reactivity of alpha-haloacids is their interaction with dehalogenase enzymes.[9][10][11] These enzymes catalyze the cleavage of carbon-halogen bonds and can be irreversibly inhibited by their alpha-haloacid substrates, which act as mechanism-based inhibitors. The study of these interactions provides valuable insights into the design of covalent inhibitors for other enzyme targets. The choice of halogen in the alpha-halopropionic acid moiety allows for the tuning of reactivity to achieve the desired balance of potency and selectivity in drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 4. scribd.com [scribd.com]
- 5. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]
- 9. Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Mini Review: Advances in 2-Haloacid Dehalogenases [frontiersin.org]
A Comparative Guide to Enantiomeric Purity Determination of (S)-(-)-2-Bromopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of the development and quality control of chiral molecules in the pharmaceutical and chemical industries. (S)-(-)-2-Bromopropionic acid, a valuable chiral building block, requires precise and reliable analytical methods to quantify its enantiomeric excess (e.e.). This guide provides an objective comparison of the primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each method's performance is evaluated with supporting experimental data and detailed protocols to aid in selecting the most suitable technique for your specific analytical needs.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Polarimetry |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Separation of volatile enantiomeric derivatives on a chiral stationary phase in a gaseous mobile phase. | Diastereomeric interaction with a chiral solvating agent (CSA) or derivatizing agent (CDA) leading to distinct NMR signals for each enantiomer. | Measurement of the rotation of plane-polarized light by the chiral molecule in solution. |
| Sample Derivatization | Generally not required for direct methods. | Required to increase volatility and thermal stability (e.g., esterification). | Can be used with or without derivatization (using a CSA or CDA). | Not required. |
| Resolution | High, baseline separation is often achievable. | Very high, especially with capillary columns. | Dependent on the chiral auxiliary and magnetic field strength; can be moderate to high. | Not applicable (no separation). |
| Accuracy | High (typically <2% RSD). | High (typically <2% RSD). | Moderate to High (typically 2-5% RSD). | Lower, susceptible to impurities and experimental conditions. |
| Limit of Detection (LOD) | Low (ng to pg range). | Very Low (pg to fg range). | High (mg to µg range). | High (mg range). |
| Analysis Time | 10-30 minutes per sample. | 10-30 minutes per sample. | 5-15 minutes per sample. | < 5 minutes per sample. |
| Advantages | Broad applicability, robust, well-established. | High resolution and sensitivity. | Non-destructive, provides structural information, relatively fast. | Fast, simple, and non-destructive. |
| Disadvantages | Higher cost of chiral columns, solvent consumption. | Requires derivatization, analyte must be thermally stable. | Lower sensitivity, may require expensive chiral auxiliaries, potential for signal overlap. | Low accuracy and precision, requires pure sample, specific rotation of pure enantiomer must be known. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for each of the discussed techniques for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation of the enantiomers of 2-Bromopropionic acid using a chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Chirex 3126 (ligand exchange) column (150 mm x 4.6 mm, 5 µm) has been cited for the separation of 2-bromopropionic acid.
Reagents:
-
HPLC-grade Copper (II) Sulfate solution (e.g., 2 mM)
-
HPLC-grade Methanol (B129727) or Acetonitrile
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous solution of 2 mM Copper (II) Sulfate. The organic modifier (e.g., methanol or acetonitrile) concentration may need to be optimized for best resolution.
-
Sample Preparation: Dissolve a known amount of the 2-Bromopropionic acid sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample onto the equilibrated HPLC system. The two enantiomers will be separated and detected as distinct peaks. The enantiomeric excess is calculated from the peak areas of the (S) and (R) enantiomers.
Expected Results: Baseline separation of the (S)- and (R)-2-Bromopropionic acid enantiomers. The enantiomeric excess (e.e.) is calculated as: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
Chiral Gas Chromatography (GC)
This method requires derivatization of the carboxylic acid to a more volatile ester, followed by separation on a chiral GC column.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: CHIRALDEX G-TA (gamma-cyclodextrin trifluoroacetyl) is suitable for separating halogenated compounds.
Reagents:
-
Methanol (anhydrous)
-
Acetyl chloride or Thionyl chloride (for esterification)
-
(S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or similar chiral derivatizing agent (optional, for indirect method)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Derivatization (Esterification):
-
To approximately 10 mg of the 2-Bromopropionic acid sample, add 1 mL of anhydrous methanol and a catalytic amount of acetyl chloride.
-
Heat the mixture at 60 °C for 1 hour.
-
Evaporate the solvent under a stream of nitrogen. The resulting methyl 2-bromopropionate is ready for GC analysis.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection: 1 µL, split ratio 50:1
-
-
Analysis: Inject the derivatized sample. The enantiomers of methyl 2-bromopropionate will be separated. Calculate the e.e. from the peak areas.
¹H-NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This technique relies on the formation of transient diastereomeric complexes between the enantiomers of 2-Bromopropionic acid and a chiral solvating agent, leading to separate signals in the ¹H-NMR spectrum.
Instrumentation:
-
NMR Spectrometer (≥300 MHz)
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃)
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol is a suitable CSA for chiral carboxylic acids.
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 2-Bromopropionic acid sample in 0.5 mL of CDCl₃ in an NMR tube.
-
Acquire a standard ¹H-NMR spectrum of the sample.
-
Add 1.0 to 1.5 equivalents of the chiral solvating agent, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹H-NMR spectrum of the mixture. The methine proton (CH-Br) or the methyl protons (CH₃) of the two enantiomers should appear as separate signals.
-
-
Analysis: Integrate the distinct signals corresponding to the (S) and (R) enantiomers. The enantiomeric excess is calculated from the integration values.
e.e. (%) = [(Integration_S - Integration_R) / (Integration_S + Integration_R)] * 100
Polarimetry
This classical method measures the optical rotation of a solution of the chiral compound. The enantiomeric purity is determined by comparing the measured specific rotation to the known specific rotation of the pure enantiomer.
Instrumentation:
-
Polarimeter
Reagents:
-
High-purity solvent (e.g., Ethanol or neat liquid can be used)
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent in a volumetric flask to achieve a precise concentration (c, in g/mL). If measuring neat, the density will be used.
-
-
Measurement:
-
Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution.
-
Measure the observed optical rotation (α_obs).
-
-
Calculation:
-
Calculate the specific rotation [α] using the formula: [α] = α_obs / (c * l)
-
The enantiomeric excess (as optical purity) is calculated by comparing the measured specific rotation to the specific rotation of the pure enantiomer ([α]_max). For this compound, the reported specific rotation is approximately -25° (neat)[1].
-
Optical Purity (%) = ([α]_measured / [α]_max) * 100
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the chromatographic and NMR-based methods.
Conclusion
The determination of the enantiomeric purity of this compound can be effectively achieved by several analytical techniques. Chiral HPLC and Chiral GC offer the highest resolution and accuracy, making them the methods of choice for quality control and regulatory purposes. Chiral GC, while highly sensitive, necessitates a derivatization step. NMR spectroscopy provides a rapid and non-destructive alternative, which is particularly useful for reaction monitoring and screening, although it is less sensitive than chromatographic methods. Polarimetry, while simple and fast, is best suited for preliminary assessments of bulk material where high accuracy is not the primary requirement. The selection of the optimal method will ultimately be guided by the specific requirements of the analysis, balancing the need for accuracy, sensitivity, and sample throughput.
References
A Comparative Guide to Analytical Methods for the Quality Control of (S)-(-)-2-Bromopropionic Acid
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. (S)-(-)-2-Bromopropionic acid is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Therefore, robust and reliable analytical methods are essential to ensure its quality, particularly its enantiomeric purity and impurity profile. This guide provides a comprehensive comparison of the primary analytical techniques used for the quality control of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on several factors, including the specific quality attribute being measured (e.g., enantiomeric excess, purity, impurity profile), required sensitivity, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics of chiral HPLC, chiral GC, and NMR spectroscopy for the analysis of this compound.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Enantiomeric Purity, Purity Assay, Impurity Profiling | Enantiomeric Purity, Volatile Impurities | Enantiomeric Purity, Structural Elucidation |
| Linearity (R²) | > 0.999 | > 0.999 | Linear response between enantiomeric excess and chemical shift difference[1] |
| Limit of Detection (LOD) | Typically in the µg/mL range | Can reach pg/mL levels, especially with MS detection | Generally higher than chromatographic methods |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | Can reach pg/mL to ng/mL levels | Generally higher than chromatographic methods |
| Precision (%RSD) | < 2% | < 5% | Dependent on signal-to-noise and spectral resolution |
| Accuracy (% Recovery) | 98-102% | 97-103% | High accuracy for quantitative NMR (qNMR) |
| Sample Preparation | Dissolution in mobile phase | Derivatization often required | Dissolution in deuterated solvent, may require chiral solvating/derivatizing agents |
| Analysis Time | 10-30 minutes per sample | 10-30 minutes per sample | 5-15 minutes per sample |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for each technique.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The use of a chiral stationary phase (CSP) is the most common approach. For acidic compounds like 2-bromopropionic acid, polysaccharide-based or Pirkle-type CSPs are often effective.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: e.g., Chiralcel® OD-H or similar polysaccharide-based column
Chromatographic Conditions:
-
Mobile Phase: A mixture of n-hexane, isopropanol, and an acidic modifier like trifluoroacetic acid (TFA) is commonly used for normal-phase separations. For reversed-phase, a mixture of water (with a buffer), acetonitrile, or methanol (B129727) is typical.
-
Flow Rate: 0.5 - 1.5 mL/min
-
Column Temperature: 25 - 40 °C
-
Detection Wavelength: 210 nm
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow for Chiral HPLC Analysis
References
A Comparative Guide to the Applications of (S)-(-)-2-Bromopropionic Acid in Chiral Synthesis
(S)-(-)-2-Bromopropionic acid is a versatile chiral building block integral to the asymmetric synthesis of a wide array of pharmaceuticals and biologically active molecules. Its utility stems from the presence of a stereogenic center alpha to a carboxylic acid and a reactive bromide, which allows for stereospecific nucleophilic substitution, typically with inversion of configuration. This guide provides a comparative overview of its applications, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in its effective utilization.
This compound serves as a crucial intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs), antitumor agents, and chiral amino acids.[1] Its reactivity profile makes it a valuable tool for introducing chirality with high precision in complex molecular architectures.[2]
Performance in the Synthesis of 2-Arylpropionic Acids (Profens)
A significant application of this compound and its derivatives is in the synthesis of 2-arylpropionic acids, a class of NSAIDs that includes ibuprofen (B1674241) and naproxen (B1676952). The therapeutic efficacy of these drugs is primarily associated with the (S)-enantiomer.[3] While various synthetic strategies exist, the use of chiral building blocks like this compound offers a direct route to the desired enantiomer.
One common approach involves the coupling of an aryl Grignard reagent with a salt of 2-bromopropionic acid.[4] This method, however, often leads to racemic products. For enantioselective synthesis, alternative methods such as asymmetric hydrovinylation of vinyl arenes followed by oxidation have been developed, achieving high yields and enantiomeric excess.[5] Another strategy involves the palladium-catalyzed Heck coupling of aryl bromides with ethylene, followed by hydroxycarbonylation to produce the desired 2-arylpropionic acids.[6]
While direct comparative studies utilizing this compound against other chiral synthons for profen synthesis are not abundant in the readily available literature, we can analyze data from different enantioselective methods to provide context for its potential performance.
| Method | Substrate | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Asymmetric Hydrovinylation & Oxidation | 4-Isobutylstyrene | (S)-Ibuprofen | [(allyl)NiBr]₂, Ligand, NaBARF; O₃, Py; NaClO₂ | 92 (3 steps) | 97 | [5] |
| Pd-Catalyzed Two-Step, One-Pot | 4-Bromoanisole | 2-(4-anisyl)propionic acid | Pd(OAc)₂/BuPAd₂ | 72 | Racemic | [6] |
| Biocatalytic Kinetic Resolution | Racemic ketoprofen (B1673614) ethyl ester | (S)-Ketoprofen | Whole-cell catalyst (engineered esterase) | - | 86 | [7] |
| Biocatalytic Kinetic Resolution | Racemic naproxen ethyl ester | (S)-Naproxen | Whole-cell catalyst (engineered esterase) | - | >95 | [7] |
Table 1: Comparison of different synthetic methodologies for 2-arylpropionic acids. Note that these are not direct comparisons of chiral synthons but provide an overview of achievable yields and enantioselectivity through various modern synthetic routes.
Application in the Synthesis of Antitumor Agents: Hemiasterlin (B1673049)
(S)-2-Bromopropionic acid is a key precursor in the synthesis of structural analogs of the potent antimitotic tripeptide, hemiasterlin.[1] Hemiasterlin and its analogs are of significant interest as cytotoxic payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.
Signaling Pathway of Hemiasterlin-Induced Apoptosis
The mechanism of action of hemiasterlin involves the disruption of microtubule dynamics, a critical process for cell division. By binding to tubulin, hemiasterlin inhibits its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).
Experimental Protocols
Synthesis of 2-Arylpropionic Acids via Grignard Reaction with a Salt of 2-Bromopropionic Acid
This protocol is adapted from a general method for the preparation of arylalkanoic acids.[4] For the synthesis of an enantiomerically enriched product, this compound would be used.
Materials:
-
Aryl bromide
-
Magnesium turnings
-
Anhydrous ether
-
Sodium salt of this compound
-
Concentrated hydrochloric acid
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried flask under a nitrogen atmosphere, prepare the Grignard reagent from the aryl bromide and magnesium in anhydrous ether.
-
Reaction with Bromopropionate Salt: To the freshly prepared Grignard reagent, add a solution or suspension of the sodium salt of this compound in an appropriate anhydrous solvent. The reaction is typically stirred for several hours at room temperature or with gentle heating.
-
Acidification: After the reaction is complete, the mixture is cooled and then carefully quenched with a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The product is extracted with ether. The ether extract is washed with water and then with an aqueous potassium carbonate solution. The carbonate extract is then washed with ether and acidified with hydrochloric acid to precipitate the 2-arylpropionic acid. The crude product can be further purified by recrystallization.
Note: The stereochemical outcome of this reaction can be variable and may depend on the specific reaction conditions and the nature of the aryl Grignard reagent.
Stereospecific Nucleophilic Substitution: Synthesis of Chiral Amines
The bromide in this compound can be displaced by nucleophiles, such as amines, in an S(_N)2 reaction. This reaction typically proceeds with inversion of configuration at the chiral center.[8]
General Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add an excess of the desired amine. The excess amine can also serve as the base to neutralize the hydrobromic acid formed during the reaction.
-
Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the amine.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the product can be isolated by removing the solvent and excess amine, followed by appropriate purification steps such as crystallization or chromatography.
Conclusion
This compound is a valuable and versatile chiral synthon, particularly in the synthesis of biologically active molecules where the stereochemistry is crucial for efficacy. While direct, comprehensive comparative studies with other chiral building blocks are not always readily available in the literature, the analysis of various synthetic routes to important targets like profens and hemiasterlin highlights its significance. The stereospecificity of its reactions, particularly nucleophilic substitutions, provides a reliable method for introducing a chiral center with a predictable outcome. For researchers and drug development professionals, a thorough understanding of the reaction conditions and potential alternative synthetic strategies is essential for the optimal application of this important chiral building block.
References
- 1. scbt.com [scbt.com]
- 2. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 3. Stereoselective metabolism of anti-inflammatory 2-arylpropionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3959364A - Preparation of arylalkanoic acids - Google Patents [patents.google.com]
- 5. Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis [frontiersin.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Synthesis of Chiral Compounds Using (S)-(-)-2-Bromopropionic Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-2-Bromopropionic acid and its chiral analogs are pivotal building blocks in the asymmetric synthesis of a multitude of bioactive molecules, including pharmaceuticals and agrochemicals. The stereochemistry at the C2 position is crucial for the biological activity of the final product, making the choice of chiral synthon and synthetic route a critical decision in the development of stereochemically pure active ingredients. This guide provides a comparative overview of synthetic strategies employing this compound and its alternatives, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable approach for their target molecules.
Case Study 1: Synthesis of (S)-Naproxen
(S)-Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID) where the (S)-enantiomer is responsible for its therapeutic effect. The synthesis of (S)-Naproxen provides an excellent case study to compare different stereoselective strategies.
Synthetic Approaches and Performance Data
| Method | Chiral Source/Catalyst | Key Transformation | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Direct Synthesis | This compound derivative | Williamson Ether Synthesis | ~75 (estimated) | >98 | [1] |
| Chiral Auxiliary | (2R, 3R)-Dimethyl tartrate | Asymmetric Bromination | 44 (overall) | 94 | [2] |
| Enzymatic Kinetic Resolution | Lipase (B570770) (e.g., from Candida rugosa) | Enantioselective esterification | ~47 (for the ester) | >99 (for the ester) | [3] |
| Biocatalytic Desymmetrization | Engineered Arylmalonate Decarboxylase | Enantioselective Decarboxylation | 92 (isolated) | 99 | [4] |
Experimental Protocols
Protocol 1: Direct Synthesis of (S)-Naproxen via Williamson Ether Synthesis (Representative Protocol)
This protocol is based on the well-established Williamson ether synthesis, a common method for forming aryl ethers.
-
Materials: 6-Methoxy-2-naphthol (B1581671), (S)-(-)-ethyl 2-bromopropionate, Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF), Diethyl ether, Hydrochloric acid (HCl).
-
Procedure:
-
To a solution of 6-methoxy-2-naphthol (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add (S)-(-)-ethyl 2-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrolyze the resulting ester with aqueous NaOH, followed by acidification with HCl to yield (S)-Naproxen.
-
Purify the crude product by recrystallization.
-
Protocol 2: Enzymatic Kinetic Resolution of Racemic Ketoprofen (B1673614) (as an example for 2-Arylpropionic Acids)
This protocol demonstrates a typical enzymatic kinetic resolution of a racemic 2-arylpropionic acid.[3]
-
Materials: Racemic ketoprofen, n-decanol, Cyclohexane (B81311), Candida rugosa lipase, Sodium bicarbonate solution.
-
Procedure:
-
In a reaction vessel, dissolve racemic ketoprofen (5 mmol) and n-decanol (5 mmol) in cyclohexane (25 mL).
-
Add Candida rugosa lipase to the mixture.
-
Stir the reaction at 40 °C for 48 hours.
-
After the reaction, filter to remove the enzyme.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (R)-ketoprofen from the (S)-ketoprofen ester by extraction with aqueous sodium bicarbonate solution.
-
The (S)-ester can be hydrolyzed to obtain (S)-ketoprofen.
-
Workflow Diagrams
Caption: Direct synthesis of (S)-Naproxen.
Caption: Enzymatic kinetic resolution workflow.
Case Study 2: Synthesis of Aryloxyphenoxypropionate Herbicides
Aryloxyphenoxypropionate herbicides, such as Quizalofop-P-ethyl (B1662796), are another important class of chiral molecules where the (R)-enantiomer is the active herbicide. The synthesis of these compounds often utilizes chiral 2-chloropropionic acid derivatives, which are analogous to their bromo counterparts.
Synthetic Approaches and Performance Data
| Method | Chiral Source | Key Transformation | Yield (%) | Optical Purity (%) | Reference |
| Direct Synthesis | (R)-2-Chloropropionic acid derivative | Williamson Ether Synthesis | 95.3 (molar) | 99.3 | [1] |
| Alternative Chemical Synthesis | D-Lactic Acid | Halogenation & Etherification | >98 (total esters) | >99 | [5] |
Experimental Protocols
Protocol 3: Synthesis of Quizalofop-P-ethyl (Representative Protocol)
This protocol is based on a patented industrial synthesis.[5][6]
-
Materials: 4-(6-chloroquinoxalin-2-yloxy)phenol (B1589408), (R)-ethyl 2-chloropropionate, Potassium carbonate, N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a reaction vessel, dissolve 4-(6-chloroquinoxalin-2-yloxy)phenol (1 equivalent) and potassium carbonate (1.5 equivalents) in DMF.
-
Heat the mixture to 80 °C and stir for 1 hour.
-
Add (R)-ethyl 2-chloropropionate (1.1 equivalents) dropwise.
-
Maintain the reaction at 80 °C for 6 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., toluene).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Workflow Diagram
Caption: Synthesis of an aryloxyphenoxypropionate herbicide.
Comparison of Alternatives
The choice between direct synthesis using a chiral haloalkanoic acid and alternative methods depends on several factors:
-
Availability and Cost of Starting Materials: this compound and its derivatives can be expensive. In contrast, enzymatic resolutions start from cheaper racemic mixtures. Precursors for chiral auxiliaries also vary in cost.
-
Stereochemical Purity: Enzymatic methods and some chiral auxiliary approaches can offer very high enantiomeric excess, often exceeding 99%. Direct synthesis with chiral haloacids can also achieve high e.e., provided the starting material is of high optical purity and the reaction conditions prevent racemization.
-
Process Simplicity and Scalability: Direct synthesis via Williamson ether synthesis is a well-established and scalable reaction. Enzymatic resolutions, while highly selective, may require specific conditions (pH, temperature) and enzyme immobilization for large-scale production.
-
Environmental Considerations: Biocatalytic methods are generally considered more environmentally friendly ("greener") than many traditional chemical syntheses that may use harsh reagents and solvents.
Conclusion
This compound remains a valuable and effective chiral building block for the direct synthesis of enantiomerically pure compounds. However, for many applications, particularly in the pharmaceutical and agrochemical industries, alternative strategies such as enzymatic kinetic resolution and the use of chiral auxiliaries offer compelling advantages in terms of cost, stereoselectivity, and environmental impact. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions when designing their synthetic routes to important chiral molecules.
References
- 1. CN106432109A - Preparation method of quizalofop-P-ethyl - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction engineering of biocatalytic (S)-naproxen synthesis integrating in-line process monitoring by Raman spectroscopy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. CN101602736B - Synthesis method of quizalofop-p-ethyl - Google Patents [patents.google.com]
- 6. bepls.com [bepls.com]
The Economic Calculus of Chirality: A Comparative Guide to (S)-(-)-2-Bromopropionic Acid in Drug Development
In the landscape of pharmaceutical development, the economic and scientific rationale behind selecting a specific chiral building block is a critical decision that reverberates through the entire drug development pipeline. (S)-(-)-2-Bromopropionic acid is a key chiral synthon, instrumental in the synthesis of a range of pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like (S)-Naproxen. This guide provides a comparative analysis of this compound against its primary alternative, (S)-(-)-2-Chloropropionic acid, focusing on the economic implications for drug development. The comparison is framed through the lens of synthesizing (S)-Naproxen, a widely used NSAID.
Core Economic and Chemical Comparison
The choice between this compound and (S)-(-)-2-Chloropropionic acid in the synthesis of drugs like (S)-Naproxen hinges on a trade-off between raw material cost and chemical reactivity. Bromine, being a better leaving group than chlorine, generally allows for faster reaction times and milder reaction conditions. This can translate to lower energy consumption and potentially higher throughput in an industrial setting. However, this reactivity advantage often comes at a higher upfront cost for the brominated starting material.
| Parameter | This compound | (S)-(-)-2-Chloropropionic Acid | Economic & Scientific Implication |
| CAS Number | 32644-15-8 | 29617-66-1 | Identification and regulatory tracking. |
| Molecular Weight | 152.97 g/mol | 108.52 g/mol | Affects mass-based calculations for reaction stoichiometry. |
| Typical Purity | ≥98% | ≥98% | High purity is essential for pharmaceutical applications to minimize side reactions and impurities in the final Active Pharmaceutical Ingredient (API). |
| Indicative Price (per kg) | ~$140 - $250+ | ~$120 - $200+ | (S)-(-)-2-Chloropropionic acid is generally the more cost-effective starting material. Prices are subject to market fluctuations and supplier. |
| Reactivity (Leaving Group) | Good (Br⁻ is a better leaving group) | Moderate (Cl⁻ is a poorer leaving group) | The higher reactivity of the bromo-compound can lead to faster reaction kinetics, potentially reducing processing time and energy costs. |
| Typical Yield in Naproxen Synthesis | High (often >90% in industrial processes) | High (comparable to bromo- routes) | While both can achieve high yields, the chloro- alternative may require more optimized or stringent conditions to reach the same efficiency. |
| Enantiomeric Excess (ee) | >97% | >97% | Both synthons can lead to high enantiomeric purity of the final product, which is critical for therapeutic efficacy and safety. |
Note: Prices are indicative and can vary significantly based on supplier, quantity, and market conditions.
Synthesis of (S)-Naproxen: A Comparative Workflow
The industrial synthesis of (S)-Naproxen often involves the Williamson ether synthesis, where the sodium salt of 6-methoxy-2-naphthol (B1581671) is reacted with an ester of either (S)-2-bromopropionic acid or (S)-2-chloropropionic acid, followed by hydrolysis.
Experimental Protocols
The following are representative protocols for the key Williamson ether synthesis step in the production of an (S)-Naproxen intermediate.
Protocol 1: Synthesis of (S)-Naproxen Ester using Methyl (S)-2-bromopropionate
Objective: To synthesize methyl (S)-2-(6-methoxy-2-naphthyl)propanoate.
Materials:
-
6-methoxy-2-naphthol
-
Sodium hydroxide (B78521) (NaOH)
-
Methyl (S)-2-bromopropionate
-
Dimethylformamide (DMF) as solvent
Procedure:
-
In a reaction vessel, dissolve 6-methoxy-2-naphthol (1 equivalent) in DMF.
-
Add sodium hydroxide (1.1 equivalents) to the solution and stir until the 6-methoxy-2-naphthol is completely deprotonated to form the sodium salt.
-
Slowly add methyl (S)-2-bromopropionate (1.05 equivalents) to the reaction mixture.
-
Heat the mixture to 60-70°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired ester.
Protocol 2: Synthesis of (S)-Naproxen Ester using Methyl (S)-2-chloropropionate
Objective: To synthesize methyl (S)-2-(6-methoxy-2-naphthyl)propanoate.
Materials:
-
6-methoxy-2-naphthol
-
Sodium hydroxide (NaOH)
-
Methyl (S)-2-chloropropionate
-
Dimethylformamide (DMF) as solvent
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), optional
Procedure:
-
In a reaction vessel, dissolve 6-methoxy-2-naphthol (1 equivalent) in DMF.
-
Add sodium hydroxide (1.1 equivalents) and optionally, a phase-transfer catalyst (0.05 equivalents).
-
Stir the mixture until complete formation of the sodium salt.
-
Slowly add methyl (S)-2-chloropropionate (1.1 equivalents) to the mixture.
-
Heat the reaction to a higher temperature, typically 80-100°C, and maintain for 4-8 hours. The reaction time is generally longer compared to the bromo- equivalent due to the lower reactivity of the chloride leaving group.
-
Monitor the reaction by TLC until completion.
-
Follow the same workup and purification procedure as described in Protocol 1.
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
(S)-Naproxen, the final product, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes. These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] (S)-Naproxen is a non-selective COX inhibitor, meaning it inhibits both isoforms.
References
Safety Operating Guide
Proper Disposal of (S)-(-)-2-Bromopropionic Acid: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (S)-(-)-2-Bromopropionic acid based on publicly available safety information. It is imperative for all laboratory personnel to consult their institution's specific safety protocols and their Environmental Health and Safety (EHS) department before handling or disposing of any hazardous materials.
Immediate Safety and Handling Precautions
This compound is a corrosive, toxic, and halogenated organic compound that requires strict adherence to safety protocols. Before commencing any procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a designated and properly ventilated area.
Table 1: Essential Safety and Handling Information
| Parameter | Specification | Source(s) |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, and a lab coat. | [1] |
| Handling Area | A well-ventilated area, preferably within a certified chemical fume hood. | [1] |
| Emergency Procedures | In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For spills, evacuate the area, control ignition sources, and absorb the spill with inert material (e.g., sand, vermiculite) for collection as hazardous waste. | [1] |
Core Disposal Procedure: Segregation and Professional Disposal
In-laboratory treatment or neutralization of this compound is not recommended . The presence of a halogen (bromine) complicates simple neutralization and can potentially lead to the formation of other hazardous byproducts. The standard and safest procedure is to collect the waste for disposal by a licensed hazardous waste management company.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
This compound must be disposed of as halogenated organic waste .[2]
-
It is crucial to segregate this waste stream from all other types of laboratory waste, including non-halogenated organic solvents, aqueous waste, and solid waste.[2] Mixing halogenated and non-halogenated waste streams can significantly increase disposal costs and complexity.
-
-
Waste Collection:
-
Use a designated, properly labeled, and chemically compatible waste container for halogenated organic liquids.
-
The container must be in good condition with a secure, tightly fitting lid.
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label should clearly identify the contents, including "this compound," and any other components of the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials such as bases, strong oxidizing agents, and metals.
-
Secondary containment should be used for liquid waste containers to mitigate spills.
-
-
Disposal Request:
-
Once the waste container is full or is no longer being used, arrange for its pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Experimental Protocols: Why In-Lab Neutralization is Not Advised
While general protocols exist for the neutralization of simple corrosive acids, these are not applicable to this compound for several reasons:
-
Hazardous Byproducts: The reaction of halogenated organic compounds with bases can be complex. Neutralization with a strong base like sodium hydroxide (B78521) could potentially lead to substitution or elimination reactions, producing other organic compounds whose hazards and disposal requirements would need to be assessed.
-
Lack of Validated Protocols: There are no readily available, validated protocols for the safe, in-laboratory neutralization of this compound for the purpose of disposal. Experimenting with such procedures without a thorough understanding of the potential reactions and byproducts is extremely dangerous.
-
Regulatory Compliance: Most regulatory frameworks require that halogenated organic waste be incinerated at high temperatures in a specialized facility to ensure complete destruction and prevent the release of harmful substances into the environment.[2]
Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound, emphasizing the critical step of segregation and the avoidance of in-lab treatment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
